molecular formula C6H13NO4 B15613964 Deoxynojirimycin CAS No. 19130-96-2; 73285-50-4

Deoxynojirimycin

Numéro de catalogue: B15613964
Numéro CAS: 19130-96-2; 73285-50-4
Poids moléculaire: 163.17 g/mol
Clé InChI: LXBIFEVIBLOUGU-JGWLITMVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Duvoglustat is an optically active form of 2-(hydroxymethyl)piperidine-3,4,5-triol having 2R,3R,4R,5S-configuration. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an anti-HIV agent, an anti-obesity agent, a bacterial metabolite, a hypoglycemic agent, a hepatoprotective agent and a plant metabolite. It is a 2-(hydroxymethyl)piperidine-3,4,5-triol and a piperidine alkaloid.
An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity.
1-Deoxynojirimycin has been reported in Parmotrema austrosinense, Parmotrema praesorediosum, and other organisms with data available.
DUVOGLUSTAT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Propriétés

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
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InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBIFEVIBLOUGU-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70172647
Record name Duvoglustat
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Molecular Weight

163.17 g/mol
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CAS No.

19130-96-2
Record name Deoxynojirimycin
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Record name Duvoglustat [USAN:INN]
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Record name (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol
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Record name DUVOGLUSTAT
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Foundational & Exploratory

Deoxynojirimycin (DNJ): A Comprehensive Technical Guide to its Discovery, Isolation from Mulberry Leaves, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (B1663644) (DNJ), a potent α-glucosidase inhibitor, holds significant promise for the management of type 2 diabetes and other metabolic disorders. This whitepaper provides an in-depth technical overview of the discovery and isolation of DNJ from its primary natural source, the leaves of the mulberry tree (Morus alba L.). It details comprehensive experimental protocols for extraction, purification, and quantification of DNJ, and presents quantitative data in structured tables for comparative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by DNJ, offering crucial insights for researchers and professionals in the field of drug development.

Discovery and Significance

The journey of Deoxynojirimycin (DNJ) began with its initial isolation from the roots of the mulberry tree in 1976.[1] Subsequently, Yagi and coworkers were the first to isolate this pivotal compound from mulberry leaves.[2] DNJ, a polyhydroxylated piperidine (B6355638) alkaloid, is a structural analogue of glucose where the ring oxygen is replaced by an imino group. This unique structure underpins its potent biological activity, primarily as a competitive inhibitor of α-glucosidases in the small intestine.[3][4] By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, DNJ effectively blunts postprandial hyperglycemia, a cornerstone in the management of type 2 diabetes.[2] Beyond its antihyperglycemic effects, DNJ has been reported to possess antiviral, anti-obesity, and anti-inflammatory properties, making it a molecule of high interest for broader therapeutic applications.[5]

Isolation and Purification of DNJ from Mulberry Leaves

The extraction and purification of DNJ from mulberry leaves is a multi-step process critical for obtaining a high-purity compound for research and pharmaceutical development. Various methodologies have been optimized to maximize yield and purity.

Extraction Methodologies

2.1.1. Solvent Extraction

A foundational method for DNJ extraction involves the use of polar solvents. Ethanol (B145695) is a commonly employed solvent due to its efficiency and lower toxicity compared to methanol.[6][7]

  • Protocol:

    • Preparation: Freshly harvested mulberry leaves are washed, dried at a controlled temperature (e.g., 60°C), and pulverized into a fine powder.[8]

    • Extraction: The powdered leaves are suspended in an ethanol solution (e.g., 55% ethanol) at a specified solvent-to-sample ratio (e.g., 12:1 v/w).[5][9]

    • Incubation: The mixture is incubated for a defined period (e.g., 1.2 hours) at an elevated temperature (e.g., 80°C) with continuous agitation to enhance extraction efficiency.[5][9]

    • Filtration: The resulting suspension is filtered to separate the liquid extract from the solid plant material.

    • Concentration: The filtrate is concentrated under reduced pressure to remove the solvent and yield a crude DNJ extract.[6]

2.1.2. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern technique that utilizes acoustic cavitation to disrupt plant cell walls, thereby improving solvent penetration and reducing extraction time and temperature.[10]

  • Protocol:

    • Preparation: As with solvent extraction, mulberry leaves are dried and powdered.

    • Extraction: The leaf powder is suspended in a solvent (e.g., water or ethanol-water mixture) at a specific solid-to-liquid ratio (e.g., 1:40 w/v).[10]

    • Ultrasonication: The suspension is subjected to ultrasonication at a defined power (e.g., 125 W) and temperature (e.g., 70°C) for a specific duration (e.g., 20 minutes).[10]

    • Post-Extraction Processing: The extract is then filtered and concentrated as described in the solvent extraction protocol.

Purification Techniques

Crude DNJ extracts contain various impurities, including pigments, polysaccharides, and other alkaloids. Chromatographic methods are essential for the purification of DNJ.

2.2.1. Macroporous Resin Chromatography

Macroporous resins are effective for the initial cleanup and enrichment of DNJ from the crude extract.

  • Protocol:

    • Column Preparation: An AB-8 macroporous resin column is packed and equilibrated.[11]

    • Loading: The crude extract, adjusted to a specific pH (e.g., pH 4.0), is loaded onto the column at a controlled flow rate.[11]

    • Elution: The column is washed with deionized water to remove unbound impurities. The fraction containing DNJ is then eluted.[11]

2.2.2. Ion-Exchange Chromatography

Cation-exchange chromatography is a highly effective method for purifying DNJ, which is basic in nature.[12]

  • Protocol:

    • Column Preparation: A strong acid cation-exchange resin column (e.g., 732 type) is prepared and equilibrated.[9][11]

    • Loading: The partially purified DNJ fraction from the macroporous resin step is loaded onto the cation-exchange column.

    • Washing: The column is washed with deionized water to remove neutral and acidic impurities.

    • Elution: DNJ is eluted from the resin using a basic solution, such as aqueous ammonia (B1221849) (e.g., 0.3-0.5 M NH₃·H₂O). The fractions are collected and monitored for DNJ content.[11]

Quantification of DNJ

Accurate quantification of DNJ is crucial for quality control and dosage determination. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique. Since DNJ lacks a strong chromophore, derivatization is often required for UV or fluorescence detection.[13]

HPLC with Pre-column Derivatization
  • Protocol:

    • Derivatization: The DNJ-containing sample is derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a borate (B1201080) buffer (pH 8.5).[13][14]

    • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a C18 reversed-phase column.[13][15]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and 0.1% acetic acid in water (e.g., 1:1 v/v).[13][15]

    • Detection: The FMOC-derivatized DNJ is detected using a fluorescence detector.[13]

HPLC with Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry offers high sensitivity and specificity for DNJ quantification without the need for derivatization.[16]

  • Protocol:

    • Chromatographic Separation: DNJ is separated on a hydrophilic interaction liquid chromatography (HILIC) column (e.g., TSKgel Amide-80).[16][17]

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water is commonly used.[16]

    • Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The transition of the parent ion to a specific product ion is monitored for quantification.[16]

Quantitative Data Summary

The concentration of DNJ in mulberry leaves and the efficiency of extraction methods can vary significantly. The following tables summarize key quantitative data from various studies.

Mulberry Variety Leaf Age DNJ Content (mg/g dry weight) Reference
Morus alba (various cultivars)Young0.14 - 0.18%
Morus alba (various cultivars)Mature0.03 - 0.10%
Morus cathayanaMature2.90[15]
29 Batches (various origins)Not specified0.20 - 3.88 (average 1.53)[18]

Table 1: DNJ Content in Mulberry Leaves

Extraction Method Key Parameters DNJ Yield Purity Reference
Solvent Extraction (Ethanol)55% ethanol, 80°C, 1.2 h, 12:1 solvent/sample ratio256 mg/100g-[5][9]
Ultrasound-Assisted ExtractionWater, 1:40 solid/liquid, 125 W, 70°C, 20 min0.092%-[10]
Cation-Exchange Resin Purification732 resin90.51% recovery15.3%[9]
Macroporous & Cation-Exchange ResinAB-8 and 732 H type resin-16.7%[11]

Table 2: DNJ Extraction and Purification Efficiency

Biological Activity and Signaling Pathways

DNJ's primary mechanism of action is the inhibition of α-glucosidases in the small intestine, which directly impacts carbohydrate digestion and glucose absorption. Beyond this, DNJ has been shown to modulate key intracellular signaling pathways related to glucose metabolism and insulin (B600854) sensitivity.

Inhibition of α-Glucosidase

DNJ acts as a competitive inhibitor of α-glucosidases, such as sucrase and maltase, located on the brush border of intestinal epithelial cells.[3] By binding to the active site of these enzymes, DNJ prevents the hydrolysis of disaccharides and oligosaccharides into glucose.[4]

G Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Absorption Glucose Absorption into Bloodstream Glucose->Absorption DNJ This compound (DNJ) DNJ->Alpha_Glucosidase Competitive Inhibition

Caption: DNJ's competitive inhibition of α-glucosidase.

Modulation of the IRS-1/PI3K/Akt Signaling Pathway

In peripheral tissues like skeletal muscle, DNJ has been shown to improve insulin sensitivity by activating the insulin receptor substrate 1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[2][3][19]

  • Mechanism:

    • DNJ enhances the phosphorylation of the insulin receptor (IR) and IRS-1.[2]

    • Phosphorylated IRS-1 activates PI3K.[2]

    • Activated PI3K leads to the phosphorylation and activation of Akt.[2]

    • Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into the cell.[2][19]

    • Akt also phosphorylates and inactivates glycogen (B147801) synthase kinase 3β (GSK-3β), leading to the activation of glycogen synthase (GS) and increased glycogen synthesis.[19]

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GSK3b GSK-3β Akt->GSK3b Inhibitory Phosphorylation GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake GS Glycogen Synthase (GS) GSK3b->GS Inhibition Glycogen_synthesis Increased Glycogen Synthesis GS->Glycogen_synthesis DNJ This compound (DNJ) DNJ->IRS1 Enhances Phosphorylation

Caption: DNJ's modulation of the IRS-1/PI3K/Akt pathway.

Experimental Workflow Overview

The following diagram illustrates the logical flow from raw material to purified DNJ and subsequent biological analysis.

G Start Mulberry Leaves Drying Drying & Grinding Start->Drying Extraction Extraction (Solvent or UAE) Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude DNJ Extract Filtration->Crude_Extract Purification1 Macroporous Resin Chromatography Crude_Extract->Purification1 Purification2 Ion-Exchange Chromatography Purification1->Purification2 Purified_DNJ Purified DNJ Purification2->Purified_DNJ Quantification Quantification (HPLC) Purified_DNJ->Quantification Bioactivity Biological Activity Assays Purified_DNJ->Bioactivity

Caption: Overall workflow for DNJ isolation and analysis.

Conclusion

This compound from mulberry leaves represents a compelling natural product with well-defined mechanisms for the potential treatment of type 2 diabetes. This guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation and quantification, and an elucidation of its biological activity at the molecular level. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of DNJ and its derivatives. The continued optimization of extraction and purification processes, coupled with a deeper understanding of its pharmacological effects, will be pivotal in translating this promising natural compound into clinical applications.

References

A Comprehensive Technical Guide to 1-Deoxynojirimycin (DNJ): Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (B1663644) (DNJ), a potent alpha-glucosidase inhibitor, is a naturally occurring iminosugar with significant therapeutic potential, particularly in the management of type 2 diabetes.[1][2] This technical guide provides an in-depth exploration of the natural sources of DNJ and the intricate biosynthetic pathways responsible for its production in plants and microorganisms. We present a comprehensive overview of the quantitative distribution of DNJ across various species, detailed experimental protocols for its analysis, and visual representations of the core biochemical routes leading to its synthesis. This document is intended to serve as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of 1-Deoxynojirimycin

1-Deoxynojirimycin is found in a variety of natural sources, including plants, microorganisms, and insects.[3][4] The most well-documented and commercially significant source is the mulberry plant (Morus spp.).[4][5]

Plant Sources

The primary plant source of DNJ is the mulberry tree, where it is present in various parts of the plant, including the leaves, root bark, twig bark, and young shoots.[3] The concentration of DNJ in mulberry leaves can vary significantly depending on the species, cultivar, age of the leaves, and growing conditions.[6][7] Other plant species have also been reported to contain DNJ, though typically in lower concentrations than mulberry. These include the dayflower (Commelina communis) and other plants such as Hyacinthus orientalis, Adenophora triphylla var. japonica, and Suregada glomerulata.[3][8]

Microbial Sources

Several bacterial genera are known to produce DNJ, offering a promising avenue for large-scale production through fermentation.[8] Notable microbial producers include species of Bacillus, such as Bacillus subtilis, and Streptomyces, such as Streptomyces lavendulae.[5][8][9] Fungal species, including Ganoderma lucidum and Hericium erinaeus, have also been identified as DNJ producers.[8] The production of DNJ via microbial fermentation can be influenced by culture conditions and the composition of the fermentation medium.[10]

Insect Sources

DNJ has been detected in insects that feed on DNJ-containing plants. For instance, the silkworm (Bombyx mori), which feeds exclusively on mulberry leaves, accumulates DNJ in its body.[3] It is important to note that these insects do not synthesize DNJ themselves but rather sequester it from their diet.[3]

Quantitative Content of 1-Deoxynojirimycin in Natural Sources

The concentration of DNJ varies considerably among its natural sources. The following tables summarize the reported quantitative data to provide a comparative overview.

Table 1: 1-Deoxynojirimycin (DNJ) Content in Various Mulberry (Morus spp.) Species and Parts

Mulberry Species/VarietyPlant PartDNJ Content (mg/g dry weight)Reference(s)
Morus albaTrunk Bark3.89[3]
Morus albaTwig Bark2.56[3]
Morus albaYoung Shoots1.96[3]
Morus albaRoot Bark1.88[3]
Morus albaYoung and Mature Leaves1.55[3]
Morus alba (K-2 variety)Leaves2.72[6]
Morus alba (S-13 variety)Leaves1.35[6]
Morus alba (S-34 variety)Leaves0.72[6]
Morus alba (V-1 variety)Leaves0.68[6]
Morus cathayanaMature Leaves2.90[11][12]
35 Thai Mulberry VarietiesLeaves0.3 - 1.7[4]
132 Chinese Morus CultivarsMature Leaves0.13 - 1.47[7]

Table 2: 1-Deoxynojirimycin (DNJ) Production in Microbial Sources

Microbial SpeciesProduction LevelReference(s)
Bacillus spp.460–800 mg/L[3]
Streptomyces spp.17–640 mg/L[3]
Lactobacillus spp.0.61 mg/g[3]
Streptomyces lavendulae TB-41235.925 mg/L[10]

Biosynthesis of 1-Deoxynojirimycin

The biosynthesis of DNJ has been investigated in both plants and microorganisms, with distinct yet related pathways being proposed. Generally, glucose and lysine (B10760008) have been identified as primary precursors.[3][13]

Biosynthesis in Bacteria

The biosynthetic pathway of DNJ is well-elucidated in Bacillus subtilis.[5] The process originates from D-glucose and involves a key gene cluster known as the tyb cluster, which comprises gabT1 (aminotransferase), yktc1 (phosphatase), and gutB1 (oxidoreductase).[5][14]

The proposed pathway begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis.[1][5] The key steps are:

  • Transamination: The gabT1 encoded aminotransferase catalyzes the amination at the C2 position of a sugar phosphate (B84403) precursor.[5]

  • Dephosphorylation: The yktc1 encoded phosphatase removes the phosphate group to yield 2-amino-2-deoxy-D-mannitol (ADM).[5]

  • Oxidation and Cyclization: The gutB1 encoded oxidoreductase catalyzes the regio-selective oxidation at the C6 hydroxyl of ADM, which is followed by a C2-N-C6 cyclization to form manojirimycin (MJ).[5]

  • Epimerization and Dehydration/Reduction: MJ undergoes epimerization at the C2 position to yield nojirimycin (B1679825) (NJ). Subsequent dehydration at the C1 position and reduction of the imine moiety leads to the final product, 1-deoxynojirimycin.[5]

In Streptomyces lavendulae, a similar pathway starting from fructose-6-phosphate has been proposed, involving amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction steps.[9]

bacterial_dnj_biosynthesis cluster_enzymes Enzymatic Steps F6P Fructose-6-Phosphate Transamination Transamination (gabT1) ADM 2-amino-2-deoxy-D-mannitol (ADM) Oxidation_Cyclization Oxidation & Cyclization (gutB1) MJ Manojirimycin (MJ) Epimerization Epimerization NJ Nojirimycin (NJ) Dehydration_Reduction Dehydration & Reduction DNJ 1-Deoxynojirimycin (DNJ) Dephosphorylation Dephosphorylation (yktc1) Dephosphorylation->ADM Oxidation_Cyclization->MJ Epimerization->NJ Dehydration_Reduction->DNJ

Fig. 1: Proposed DNJ biosynthesis pathway in Bacillus subtilis.
Biosynthesis in Plants

The biosynthesis of DNJ in plants is not yet fully elucidated, and multiple pathways have been proposed.[3]

In Morus alba (mulberry), two potential pathways have been suggested: one starting from lysine and another from a hexose (B10828440) derivative.[3][15] The lysine-derived pathway is hypothesized to involve a series of enzymatic reactions including those catalyzed by lysine decarboxylase (LDC), copper amine oxidase (CAO), short-chain dehydrogenase/reductase (SDR), cytochrome P450s (CYP450s), and methyltransferases (MTs).[3] A more recent study provided strong evidence that in mulberry, DNJ is derived from the sugar precursor 2-amino-2-deoxy-D-mannitol (ADM), which is catalyzed by the dehydrogenase MnGutB1.[15]

In Commelina communis (dayflower), a pathway originating from glucose has been proposed based on 13C glucose feeding experiments.[3] This pathway is thought to involve C1 imination of glucose, followed by a C1-N-C5 cyclization to produce nojirimycin (NJ), which is then converted to DNJ through dehydration and reduction.[3]

plant_dnj_biosynthesis cluster_mulberry_lysine Morus alba (from Lysine) cluster_mulberry_sugar Morus alba (from Sugar) cluster_commelina Commelina communis (from Glucose) Lysine Lysine Intermediates1 Intermediates Lysine->Intermediates1 LDC, CAO, SDR, CYP450s, MTs DNJ1 1-Deoxynojirimycin Intermediates1->DNJ1 ADM2 2-amino-2-deoxy-D-mannitol (ADM) Oxo_Intermediate 6-oxo intermediate ADM2->Oxo_Intermediate MnGutB1 DNJ2 1-Deoxynojirimycin Oxo_Intermediate->DNJ2 Glucose D-Glucose NJ3 Nojirimycin (NJ) Glucose->NJ3 C1 Imination, C1-N-C5 Cyclization DNJ3 1-Deoxynojirimycin NJ3->DNJ3 Dehydration, Reduction

Fig. 2: Proposed DNJ biosynthesis pathways in plants.

Experimental Protocols

Extraction of 1-Deoxynojirimycin from Mulberry Leaves

A common method for the extraction of DNJ from mulberry leaves involves the following steps:

  • Sample Preparation: Lyophilize and grind the mulberry leaf samples to a fine powder.[11]

  • Extraction: Mix a known weight of the powdered sample (e.g., 90 mg) with a dilute acid solution (e.g., 2.5 mL of 0.05 M HCl).[11]

  • Sonication: Sonicate the mixture using an ultrasonicator (e.g., at 180 W and 40 kHz for 10 minutes) to enhance extraction efficiency.[11][16]

  • Centrifugation: Centrifuge the solution (e.g., at 17,000 g for 15 minutes) and collect the supernatant.[11]

  • Re-extraction: Repeat the extraction process with the residue to maximize the yield.[11]

  • Pooling and Dilution: Pool the supernatants from both extractions and dilute to a final known volume with distilled water.[11]

An optimized ultrasound-assisted extraction protocol suggests using 55% ethanol (B145695) as the solvent, an extraction temperature of 80°C, an extraction time of 1.2 hours, and a solvent-to-sample ratio of 12:1 for maximum DNJ yield.[17]

Quantitative Analysis of 1-Deoxynojirimycin by HPLC

Due to the lack of a chromophore in the DNJ molecule, derivatization is often required for its quantification by HPLC with UV or fluorescence detection.[6][17]

  • Derivatization: A common derivatizing agent is 9-fluorenylmethyl succinimidyl carbonate (FMOC-Cl).[6] Mix a small volume of the sample extract or standard solution (e.g., 10 µL) with a borate (B1201080) buffer (e.g., 10 µL of 0.4 M potassium borate, pH 8.5) and the derivatizing agent.[11]

  • Chromatographic Separation: Analyze the derivatized samples using a reverse-phase HPLC system with a suitable column (e.g., C18) and a photodiode array or fluorescence detector.[6]

  • Quantification: Construct a standard curve using derivatized DNJ standards of known concentrations. Determine the concentration of DNJ in the samples by comparing their peak areas to the standard curve.[11]

Alternatively, HPLC coupled with mass spectrometry (HPLC-MS/MS) can be used for direct, sensitive, and selective quantification of DNJ without derivatization.[18][19][20]

hplc_workflow Start Mulberry Leaf Sample Extraction Extraction with Dilute Acid (with Sonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant DNJ-containing Supernatant Centrifugation->Supernatant Derivatization Derivatization with FMOC-Cl (Optional, for HPLC-UV/FLD) Supernatant->Derivatization HPLC HPLC Analysis (RP-C18 column) Supernatant->HPLC Direct Injection (for HPLC-MS/MS) Derivatization->HPLC Detection Detection (UV, FLD, or MS/MS) HPLC->Detection Quantification Quantification against Standard Curve Detection->Quantification End DNJ Concentration Quantification->End

Fig. 3: General workflow for DNJ extraction and quantification.
Elucidation of Biosynthesis Pathways

Several experimental approaches are employed to investigate the biosynthesis of DNJ:

  • Precursor Feeding Studies: This involves feeding isotopically labeled precursors (e.g., 13C-glucose) to the DNJ-producing organism and tracing the incorporation of the label into the DNJ molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Enzyme Assays: In vitro assays are conducted to determine the function of specific enzymes. For example, purified recombinant enzymes are incubated with putative substrates, and the formation of the expected product is monitored by HPLC or MS.[15]

  • Genetic Approaches:

    • Gene Silencing: Techniques like virus-induced gene silencing (VIGS) can be used in plants to downregulate the expression of a candidate gene. A resulting decrease in DNJ accumulation provides evidence for the gene's involvement in the pathway.[15]

    • Gene Overexpression: Conversely, overexpressing a candidate gene in a native or heterologous host can lead to increased DNJ production, confirming its role.[14][15]

    • Transcriptome Analysis: Comparing the transcriptomes of high- and low-DNJ producing varieties or tissues can help identify differentially expressed genes that are likely involved in the biosynthesis.[3][21]

Conclusion and Future Perspectives

1-Deoxynojirimycin remains a molecule of significant interest due to its proven therapeutic effects. While mulberry plants are the most recognized natural source, microbial fermentation presents a scalable and controllable alternative for industrial production. The elucidation of the DNJ biosynthesis pathway, particularly in bacteria like Bacillus subtilis, has opened up opportunities for metabolic engineering to enhance yields. Further research is required to fully unravel the complexities of the biosynthetic pathways in plants. A deeper understanding of these pathways will not only enable the optimization of DNJ production but also facilitate the discovery and synthesis of novel, more potent iminosugar derivatives for pharmaceutical applications. The methodologies and data presented in this guide offer a solid foundation for advancing research and development in this promising area.

References

Deoxynojirimycin's Mechanism of Action as an Alpha-Glucosidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Deoxynojirimycin (B1663644) (DNJ) is a naturally occurring iminosugar, an analogue of D-glucose where a nitrogen atom replaces the endocyclic oxygen.[1][2] Found predominantly in mulberry (Morus alba) leaves and certain microbes, DNJ is a potent inhibitor of α-glucosidase enzymes.[1][2][3] These enzymes are critical for the hydrolysis of α-glucopyranoside linkages in carbohydrates, a key step in the digestion of dietary starches and sugars in the small intestine.[2][3] By inhibiting these enzymes, DNJ delays carbohydrate absorption, thereby reducing postprandial hyperglycemia. This action forms the basis of its therapeutic application in managing type 2 diabetes mellitus.[2][3] This guide provides a comprehensive overview of the molecular interactions, enzyme kinetics, and cellular consequences of α-glucosidase inhibition by DNJ, serving as a technical resource for researchers and drug development professionals.

Core Mechanism: Competitive Inhibition

The principal mechanism by which DNJ inhibits α-glucosidase is through competitive inhibition.[2][4][5] Its structural similarity to the D-glucose moiety of the natural substrate allows it to bind with high affinity to the active site of the enzyme.[2]

Structural Basis of Inhibition: The key to DNJ's potent inhibitory activity lies in its ability to mimic the transition state of the substrate during enzymatic hydrolysis. The piperidine (B6355638) ring's nitrogen atom, being protonated at physiological pH, mimics the positively charged oxocarbenium ion-like transition state that forms as the glycosidic bond is cleaved.[2][5] This high-affinity binding effectively blocks the natural substrate from accessing the active site, thus halting the enzymatic reaction.[2][6]

X-ray crystallography studies of DNJ complexed with glucoamylase, an α-glucosidase, have revealed the specific interactions within the active site. The inhibitor molecule is stabilized by a network of hydrogen bonds and electrostatic interactions with key amino acid residues. For instance, interactions have been identified with residues such as Arginine (Arg), Aspartic acid (Asp), and Glutamic acid (Glu), which are crucial for catalysis.[7] Specifically, Glu179 has been suggested as the catalytic acid and Glu400 as the catalytic base in the hydrolytic mechanism that DNJ disrupts.[7]

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition by DNJ Enzyme Active Site α-Glucosidase ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Substrate (e.g., Sucrose) Substrate->ES_Complex ES_Complex->Enzyme Releases Products Products (Glucose) ES_Complex->Products Enzyme_I Active Site α-Glucosidase EI_Complex Enzyme-Inhibitor Complex (Blocked) Enzyme_I->EI_Complex Binds DNJ DNJ DNJ->EI_Complex

Mechanism of competitive inhibition by DNJ.

Quantitative Analysis of Inhibitory Activity

The potency of DNJ and its derivatives as α-glucosidase inhibitors is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Ki value is the dissociation constant of the enzyme-inhibitor complex, providing a more absolute measure of binding affinity.[8]

CompoundEnzyme SourceIC50KiInhibition TypeReference
1-Deoxynojirimycin (DNJ) Saccharomyces cerevisiae α-glucosidase0.297 µg/mL-Competitive[4][9]
1-Deoxynojirimycin (DNJ) Saccharomyces cerevisiae α-glucosidase8.15 ± 0.12 µM-Reversible[3][9]
1-Deoxynojirimycin (DNJ) Rat intestinal maltase0.13 µM--[10]
Compound 43 (N-alkyl-DNJ derivative) Saccharomyces cerevisiae α-glucosidase30.0 ± 0.6 µM10 µMCompetitive[5]
Compound 6 (DNJ-chrysin conjugate) Saccharomyces cerevisiae α-glucosidase0.51 ± 0.02 µM0.21 µMMixed[3]
Acarbose (Reference Drug) Saccharomyces cerevisiae α-glucosidase822.0 ± 1.5 µM-Competitive[5]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay (IC50 Determination)

This spectrophotometric method is widely used to determine the inhibitory potency of compounds like DNJ. It typically utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.[9][11]

1. Reagent Preparation:

  • Phosphate (B84403) Buffer: 0.1 M potassium phosphate buffer, pH 6.8.[9][11]

  • α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.4-0.5 U/mL.[11]

  • Substrate Solution (pNPG): Prepare a 1-5 mM solution of p-nitrophenyl-α-D-glucopyranoside in the phosphate buffer.[3][11]

  • Inhibitor (DNJ) Solutions: Prepare a series of dilutions of DNJ in the phosphate buffer.

  • Stopping Reagent: 0.1-0.2 M Sodium Carbonate (Na₂CO₃) solution.[3][11]

2. Assay Procedure:

  • Add 50 µL of the DNJ solution at various concentrations to separate wells of a 96-well plate.

  • Add 100 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 5-10 minutes.[3]

  • Initiate the reaction by adding 40-50 µL of the pNPG substrate solution to each well.[3]

  • Incubate the reaction mixture at 37°C for 15-30 minutes.[3][11]

  • Terminate the reaction by adding 60-100 µL of the Na₂CO₃ solution.[3]

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[11][12]

  • Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).

3. Data Analysis:

  • Calculate the percentage of inhibition for each DNJ concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[9]

G A Reagent Preparation (Buffer, Enzyme, Substrate, DNJ) B Add DNJ dilutions to 96-well plate A->B C Add α-Glucosidase Solution B->C D Pre-incubate (37°C, 5-10 min) C->D E Initiate Reaction (Add pNPG Substrate) D->E F Incubate (37°C, 15-30 min) E->F G Terminate Reaction (Add Na2CO3) F->G H Measure Absorbance (405 nm) G->H I Data Analysis (% Inhibition vs. [DNJ]) H->I J Determine IC50 Value (Non-linear Regression) I->J

Workflow for the α-glucosidase inhibition assay.
Kinetic Analysis (Ki Determination)

To determine the type of inhibition (e.g., competitive, non-competitive, mixed) and the Ki value, the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor (DNJ). The data are then plotted using methods like Lineweaver-Burk or Dixon plots. For competitive inhibitors like DNJ, the lines will intersect on the y-axis of a Lineweaver-Burk plot.[3][5]

Cellular Effects and Associated Signaling Pathways

DNJ's inhibitory action is not limited to intestinal α-glucosidases. It also potently inhibits α-glucosidases I and II located in the endoplasmic reticulum (ER).[1][13] These enzymes are crucial for the N-linked glycosylation and proper folding of many glycoproteins, including viral envelope proteins.[14][15]

1. Unfolded Protein Response (UPR): Inhibition of ER α-glucosidases I and II prevents the trimming of glucose residues from newly synthesized glycoproteins.[14] This disruption interferes with the quality control cycle involving the chaperones calnexin (B1179193) and calreticulin, leading to an accumulation of misfolded proteins in the ER.[13] This condition, known as ER stress, activates a signaling cascade called the Unfolded Protein Response (UPR).[2] The UPR aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.

2. Pharmacological Chaperone Activity: In certain genetic disorders caused by mutations that lead to misfolded but potentially functional enzymes, DNJ can act as a "pharmacological chaperone."[16] For example, in some forms of Pompe disease, a lysosomal storage disorder caused by deficient acid α-glucosidase (GAA), DNJ can bind to the mutant enzyme in the ER, stabilize its conformation, and facilitate its proper trafficking to the lysosome, thereby increasing cellular enzyme activity.[16] This chaperone effect has also been observed for other conditions like Gaucher disease.[17]

3. Insulin (B600854) Signaling Pathway: By managing postprandial hyperglycemia, DNJ indirectly influences insulin signaling. Chronic hyperglycemia contributes to insulin resistance. Studies have shown that DNJ can improve skeletal muscle insulin resistance by activating the IRS1/PI3K/Akt signaling pathway, a central cascade in insulin action.[1][18]

G cluster_0 ER Glycoprotein (B1211001) Processing DNJ DNJ Glucosidases ER α-Glucosidases I & II DNJ->Glucosidases Inhibits Trimming Glucose Trimming Glucosidases->Trimming Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glycoprotein->Trimming Folding Proper Folding (Calnexin/Calreticulin Cycle) Trimming->Folding Allows Misfolded Misfolded Glycoproteins Trimming->Misfolded Disrupted by DNJ ER_Stress ER Stress Misfolded->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR

DNJ's effect on ER glycoprotein processing and UPR.

Conclusion

1-Deoxynojirimycin is a potent, well-characterized competitive inhibitor of α-glucosidases.[2] Its mechanism of action is rooted in its structural mimicry of the D-glucose transition state, allowing it to bind with high affinity to the enzyme's active site and block carbohydrate hydrolysis.[2] Beyond its well-established role in the gastrointestinal tract for managing hyperglycemia, DNJ's activity extends to intracellular processes, including the modulation of glycoprotein folding in the ER and acting as a pharmacological chaperone.[13][16] The quantitative analysis of its inhibitory activity provides a solid foundation for structure-activity relationship studies and the ongoing development of novel, more selective, and potent therapeutic agents for metabolic and genetic diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Synthesis of Deoxynojirimycin and its Derivatives

November 2025

Introduction

1-Deoxynojirimycin (B1663644) (DNJ), a polyhydroxylated piperidine (B6355638) alkaloid, is a prominent natural product with significant therapeutic potential. Primarily recognized as a potent inhibitor of α-glucosidases, enzymes responsible for breaking down complex carbohydrates, DNJ has attracted considerable interest for its applications in managing type 2 diabetes. Its structural resemblance to D-glucose enables it to competitively inhibit these enzymes in the small intestine, thereby delaying glucose absorption and mitigating postprandial hyperglycemia. Beyond its anti-diabetic properties, DNJ and its derivatives have demonstrated a wide range of biological activities, including antiviral (notably anti-HIV), anti-obesity, and potential anticancer effects. This has driven extensive research into the chemical synthesis of DNJ and the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

This technical guide offers a detailed overview of the chemical synthesis of 1-deoxynojirimycin and its derivatives, complete with experimental protocols, quantitative biological data, and visual representations of key pathways and workflows.

Chemical Synthesis of 1-Deoxynojirimycin and Its Derivatives

The chemical synthesis of 1-deoxynojirimycin and its analogs has been approached through various strategies, often employing carbohydrates as chiral starting materials. While chemical synthesis can be complex and costly, it offers a reliable method for producing high-purity DNJ for pharmaceutical applications.

Synthesis from D-Glucose

A common and logical approach to DNJ synthesis begins with D-glucose, leveraging its inherent chirality. This multi-step process typically involves the introduction of an amino group at the C-5 position with an inversion of configuration, followed by the formation of an imine with the latent aldehyde at C-1 and subsequent reduction to form the piperidine ring.

Chemoenzymatic Synthesis

Chemoenzymatic methods provide an alternative route to DNJ, utilizing enzymes to catalyze key reactions, such as the nitroso-Diels-Alder reaction. This approach can offer milder reaction conditions and opportunities for biosynthetic modifications to tailor the synthesis. One such method involves the fructose (B13574) diphosphate (B83284) aldolase-catalyzed condensation followed by catalytic intramolecular reductive amination.

Asymmetric Synthesis

Asymmetric synthesis routes have also been developed to produce specific stereoisomers of DNJ and its derivatives. For instance, the Sharpless catalytic asymmetric aminohydroxylation has been applied to 2-vinylfuran to produce key intermediates for the synthesis of both D- and L-isomers of deoxymannojirimycin. Another approach utilizes a bicyclic oxazolidinylpiperidine as a common intermediate for the stereoselective synthesis of deoxymannojirimycin, deoxyaltrojirimycin, and deoxygalactostatin.

Synthesis of this compound Derivatives

The therapeutic potential of DNJ has been expanded through the synthesis of various derivatives with modified properties.

N-Alkylated Derivatives

Modification of the nitrogen atom in the piperidine ring has led to the development of N-alkylated DNJ derivatives with enhanced biological activity and improved pharmacokinetic profiles. For example, N-butyl-DNJ (Miglustat) and N-hydroxyethyl-DNJ (Miglitol) are approved drugs. The synthesis of these derivatives often involves the direct N-alkylation of DNJ with an appropriate alkyl halide or through reductive amination.

C-Glycoside Derivatives

C-glycoside derivatives of DNJ, where a carbon-linked glycosyl moiety is attached to the piperidine ring, have also been synthesized. These compounds can exhibit interesting biological activities. A common strategy for their synthesis involves the use of a bicyclic carbamate-type sp2-iminosugar as a starting material, which can react with C-nucleophiles with high stereoselectivity.

Experimental Protocols

General Procedure for N-Alkylation of 1-Deoxynojirimycin

This protocol describes the synthesis of N-alkylated DNJ derivatives, a common modification to enhance its therapeutic properties.

Materials:

  • 1-Deoxynojirimycin

  • Appropriate bromoalkyl intermediate (e.g., 1,5-dibromopentane)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Acetone

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of Bromoalkyl Intermediate (if necessary): In some cases, a bifunctional linker is first attached to another molecule (e.g., chrysin) before reacting with DNJ. For direct N-alkylation, this step is omitted.

  • N-Alkylation Reaction: To a solution of the bromoalkyl intermediate (or the desired alkyl bromide) in anhydrous DMF, add K₂CO₃ and 1-deoxynojirimycin.

  • The reaction mixture is stirred at 80 °C overnight.

  • After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure of the synthesized compounds is confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and high-resolution mass spectrometry (HRMS). Purity is typically assessed by high-performance liquid chromatography (HPLC).

α-Glucosidase Inhibition Assay

The inhibitory activity of DNJ and its derivatives against α-glucosidase is commonly determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials:

  • α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)

  • Test compounds (DNJ and its derivatives) dissolved in a suitable buffer

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

  • Sodium carbonate (Na₂CO₃) solution

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, the enzyme solution is pre-incubated with the test compounds (or buffer as a control) for a specific time (e.g., 5-15 minutes) at 37 °C.

  • The reaction is initiated by adding the pNPG substrate to each well.

  • The plate is incubated at 37 °C for a defined period (e.g., 30 minutes).

  • The reaction is stopped by adding the Na₂CO₃ solution.

  • The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data

The α-glucosidase inhibitory activity of 1-deoxynojirimycin and its derivatives is a key parameter for their evaluation as potential anti-diabetic agents. The IC₅₀ values provide a quantitative measure of their potency.

Compoundα-Glucosidase IC₅₀ (µM)Reference
1-Deoxynojirimycin (DNJ)155 ± 15
Acarbose (standard)822.0 ± 1.5
Compound 6 (DNJ-chrysin derivative)0.51
Compound 43 (N-alkyl-DNJ derivative)30.0 ± 0.6
Compound 18a (N-benzyl-DNJ derivative)207 ± 110
Compound 18b (N-benzyl-DNJ derivative)276 ± 130

Signaling Pathways and Mechanisms of Action

The therapeutic effects of DNJ and its derivatives are rooted in their ability to modulate specific biological pathways.

Inhibition of α-Glucosidase

The primary mechanism of action for DNJ in the context of diabetes is the competitive inhibition of α-glucosidases in the small intestine. This action is depicted in the following workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., DNJ, Chrysin) Synthesis Chemical Synthesis (N-Alkylation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization InhibitionAssay α-Glucosidase Inhibition Assay Characterization->InhibitionAssay DNJ Derivatives DataAnalysis IC50 Determination InhibitionAssay->DataAnalysis MechanismStudy Kinetic & Docking Studies DataAnalysis->MechanismStudy

Caption: Experimental workflow for synthesis and evaluation of DNJ derivatives.

Antiviral Mechanism of Action

The antiviral activity of DNJ and its derivatives, particularly against enveloped viruses like HIV, stems from their ability to inhibit host cellular enzymes called α-glucosidases I and II, which are located in the endoplasmic reticulum. These enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting these glucosidases, DNJ derivatives disrupt the normal processing of viral glycoproteins, such as the HIV envelope proteins gp120 and gp160. This leads to misfolded glycoproteins, which in turn impairs viral assembly, maturation, and infectivity.

antiviral_mechanism cluster_virus Viral Replication Cycle cluster_drug_action DNJ Derivative Action ViralEntry Viral Entry Translation Translation of Viral Proteins ViralEntry->Translation GlycoproteinFolding Glycoprotein (B1211001) Folding (ER) Translation->GlycoproteinFolding ViralAssembly Viral Assembly & Budding GlycoproteinFolding->ViralAssembly MisfoldedGlycoproteins Misfolded Viral Glycoproteins GlycoproteinFolding->MisfoldedGlycoproteins InfectiousVirion Infectious Virion ViralAssembly->InfectiousVirion DNJ DNJ Derivatives GlucosidaseInhibition Inhibition of α-Glucosidases I & II DNJ->GlucosidaseInhibition GlucosidaseInhibition->GlycoproteinFolding inhibits ImpairedAssembly Impaired Viral Assembly & Reduced Infectivity MisfoldedGlycoproteins->ImpairedAssembly ImpairedAssembly->ViralAssembly disrupts

Caption: Antiviral mechanism of DNJ derivatives via inhibition of glycoprotein processing.

Conclusion

1-Deoxynojirimycin and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their well-established role as α-glucosidase inhibitors has paved the way for their use in diabetes management. Ongoing research continues to uncover new biological activities and mechanisms of action, including the modulation of key cellular signaling pathways and potent antiviral effects. The continued exploration of novel synthetic routes and the rational design of new derivatives based on structure-activity relationships are crucial for the development of next-generation DNJ-based therapeutics with enhanced efficacy and safety profiles. This technical guide provides a foundational resource for

Biological activities of Deoxynojirimycin beyond glycemic control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Deoxynojirimycin Beyond Glycemic Control

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar, an aza-sugar where the ring oxygen of glucose is replaced by a nitrogen atom.[1][2] This structural mimicry of the D-glucose molecule allows DNJ to act as a potent, competitive inhibitor of α-glucosidase enzymes.[3] While its most widely recognized application is in the management of postprandial hyperglycemia, a substantial body of research has illuminated a diverse range of biological activities extending far beyond glycemic control. These activities stem primarily from its ability to inhibit glycosidases, which are crucial enzymes in various physiological and pathological processes.

This technical guide provides a comprehensive overview of the non-glycemic biological activities of DNJ and its derivatives, focusing on its roles as a pharmacological chaperone for lysosomal storage disorders, an antiviral agent, an anti-inflammatory molecule, and a potential anticancer compound. We will delve into the underlying mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of the core signaling pathways and workflows.

Pharmacological Chaperone Activity in Lysosomal Storage Disorders

One of the most significant therapeutic applications of DNJ and its derivatives is in Pharmacological Chaperone Therapy (PCT) for lysosomal storage disorders (LSDs).[1] LSDs are a group of genetic disorders caused by mutations that lead to misfolded, unstable, and dysfunctional lysosomal enzymes.[1] At sub-inhibitory concentrations, DNJ can bind to these mutant enzymes in the endoplasmic reticulum (ER), stabilizing their conformation, facilitating proper folding, and enabling their transit past the ER's quality control system to the lysosome, where they can exert residual catalytic activity.[1]

Mechanism of Action

In the neutral pH environment of the ER, DNJ binds to the active site of the nascent, misfolded lysosomal enzyme. This binding stabilizes the protein structure, promoting a conformational state that is recognized as "correctly folded" by the cellular quality control machinery. The chaperone-enzyme complex is then trafficked through the Golgi apparatus to the acidic environment of the lysosome. The low pH of the lysosome causes the protonation of DNJ, reducing its affinity for the enzyme's active site and leading to its dissociation. The now-stabilized enzyme is free to metabolize its accumulated substrate.

G cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5) ER_Node Nascent Mutant Enzyme (Misfolded) Folded_Enzyme DNJ-Stabilized Enzyme (Correctly Folded) ER_Node->Folded_Enzyme Binding & Stabilization ERAD ER-Associated Degradation (ERAD) ER_Node->ERAD Targeted for Degradation DNJ_ER DNJ DNJ_ER->Folded_Enzyme Golgi_Node Trafficking Folded_Enzyme->Golgi_Node Transport Active_Enzyme Active Enzyme Golgi_Node->Active_Enzyme Delivery to Lysosome DNJ_Lysosome DNJ (Dissociated) Active_Enzyme->DNJ_Lysosome Low pH Dissociation Product Metabolized Product Active_Enzyme->Product Metabolism Substrate Accumulated Substrate Substrate->Active_Enzyme G cluster_ER Endoplasmic Reticulum cluster_Virion Viral Assembly Nascent Nascent Viral Glycoprotein Gluc_I α-Glucosidase I Nascent->Gluc_I Glucose Trimming Gluc_II α-Glucosidase II Gluc_I->Gluc_II Misfolded Misfolded Glycoprotein Gluc_I->Misfolded Calnexin Calnexin Cycle (Folding) Gluc_II->Calnexin Correctly_Folded Correctly Folded Glycoprotein Calnexin->Correctly_Folded Correct Folding Infectious Infectious Virion Correctly_Folded->Infectious Incorporation Non_Infectious Non-Infectious Virion Misfolded->Non_Infectious Incorporation DNJ DNJ DNJ->Gluc_I Inhibits DNJ->Gluc_II Inhibits G cluster_inflammation Anti-Inflammatory Pathway cluster_antioxidant Antioxidant Pathway Stimulus Inflammatory Stimulus MAPK MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Upregulation NFkB->Cytokines Upregulation DNJ_inflam DNJ DNJ_inflam->MAPK DNJ_inflam->NFkB Ox_Stress Oxidative Stress Akt Akt Ox_Stress->Akt NRF2 NRF2 Akt->NRF2 Activates OGG1 OGG1 (DNA Repair) NRF2->OGG1 Upregulates Response Antioxidant Response NRF2->Response DNJ_antiox DNJ DNJ_antiox->Akt Activates

References

Deoxynojirimycin Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Deoxynojirimycin (DNJ) structure-activity relationship (SAR) studies. DNJ, a naturally occurring iminosugar found in mulberry leaves and certain microorganisms, is a potent inhibitor of α-glucosidases.[1] This property has made it a focal point of research for the management of type 2 diabetes. Furthermore, its derivatives have shown promise in treating other conditions, including viral infections and lysosomal storage disorders. This guide provides a comprehensive overview of the SAR of DNJ analogs, detailed experimental protocols, and the key signaling pathways involved in their mechanism of action. Two notable derivatives of DNJ, Miglitol (N-hydroxyethyl-DNJ) and Miglustat (N-butyl-DNJ), have been successfully developed and approved for clinical use in treating type 2 diabetes and Gaucher's disease, respectively.[2][3]

Structure-Activity Relationship of this compound Derivatives

The inhibitory activity of this compound (DNJ) against α-glucosidase can be significantly modulated by chemical modifications to its core structure. The following tables summarize the quantitative structure-activity relationship (SAR) data for various N-substituted and C-substituted DNJ analogs, highlighting the impact of different functional groups on their inhibitory potency, typically measured by the half-maximal inhibitory concentration (IC50).

N-Substituted this compound Derivatives

Modifications at the nitrogen atom of the piperidine (B6355638) ring have been extensively studied and have shown to profoundly influence the inhibitory activity of DNJ.

CompoundN-SubstituentIC50 (µM)Fold change vs. DNJReference
This compound (DNJ)H8.151.0[4]
Alkyl Derivatives
N-Methyl-DNJ-CH₃--[4]
N-Butyl-DNJ (Miglustat)-(CH₂)₃CH₃--[2]
N-Nonyl-DNJ-(CH₂)₈CH₃--[4]
Hydroxyalkyl Derivatives
N-Hydroxyethyl-DNJ (Miglitol)-(CH₂)₂OH--[2]
Arylalkyl Derivatives
N-Benzyl-DNJ-CH₂-Ph--
Complex N-Substituents
Compound 5-Linker-Chrysin> DNJWeaker[4]
Compound 6-Linker-Chrysin0.51~16x stronger[4]

Note: '-' indicates data not available in the provided search results.

Key SAR Insights for N-Substituted Derivatives:

  • N-Alkylation: The introduction of alkyl chains at the nitrogen position generally influences the lipophilicity and, consequently, the inhibitory activity. The length of the alkyl chain is a critical determinant of potency.

  • Hydroxylation of N-Alkyl Chain: The presence of a hydroxyl group on the N-alkyl substituent, as seen in Miglitol, can maintain or enhance inhibitory activity while potentially improving the pharmacokinetic profile.

  • Bulky Substituents: The addition of bulky and lipophilic groups, such as the chrysin (B1683763) moiety linked via an appropriate spacer, can lead to a significant increase in inhibitory potency, as demonstrated by compound 6 which was approximately 16-fold more active than the parent DNJ.[4]

C-Substituted this compound Derivatives

Modifications at the carbon atoms of the this compound scaffold, though less explored than N-substitutions, also offer opportunities to modulate biological activity.

CompoundC-SubstitutionIC50 (µM)Fold change vs. DNJReference
This compound (DNJ)None8.151.0[4]
6-O-ethyl-N-octyl-DNJ6-O-ethyl--[5]
6-O-butyl-N-octyl-DNJ6-O-butyl--[5]

Note: '-' indicates data not available in the provided search results.

Key SAR Insights for C-Substituted Derivatives:

  • Modification at C6: Alkylation at the 6-hydroxyl group represents a viable strategy for creating novel DNJ derivatives. While specific IC50 values were not found in the provided results, the successful synthesis of these compounds opens avenues for further biological evaluation.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of DNJ derivatives and for ensuring the reproducibility of SAR studies.

Synthesis of N-Alkyl-Deoxynojirimycin Derivatives

A general synthetic route for the preparation of N-alkyl-DNJ derivatives is outlined below.

G DNJ This compound (DNJ) Intermediate Intermediate DNJ->Intermediate Reaction Conditions: Base (e.g., K₂CO₃), Solvent (e.g., DMF) Step 1 Purification Purification (e.g., Chromatography) Intermediate->Purification Crude Product Target N-Alkyl-DNJ Derivative Reactant Alkyl Halide (R-X) or Aldehyde (R-CHO) Reactant->Intermediate Reaction1 N-Alkylation or Reductive Amination Purification->Target Pure Product G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Solutions Prepare Enzyme, Substrate, Control & Test Compound Solutions Add_Reagents Add Buffer, Enzyme & Inhibitor to 96-well Plate Prep_Solutions->Add_Reagents Preincubation Pre-incubate at 37°C Add_Reagents->Preincubation Add_Substrate Add pNPG Substrate Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Add Sodium Carbonate Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 Insulin Receptor Substrate 1 (IRS1) IR->IRS1 Activates PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake DNJ This compound (DNJ) DNJ->Akt Enhances Activation G cluster_er Endoplasmic Reticulum (ER) Viral_Polyprotein Viral Polyprotein (with N-linked glycans) Glucosidase_I α-Glucosidase I Viral_Polyprotein->Glucosidase_I Trims terminal glucose Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Trims second glucose Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_I->Misfolded_Glycoprotein Calnexin_Calreticulin Calnexin/Calreticulin (Chaperones) Glucosidase_II->Calnexin_Calreticulin Trims third glucose, allows chaperone binding Glucosidase_II->Misfolded_Glycoprotein Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Proper folding Viral_Assembly Virion Assembly Correctly_Folded->Viral_Assembly Non_Infectious_Virion Non-infectious/ Degraded Virion Misfolded_Glycoprotein->Non_Infectious_Virion Leads to degradation or non-infectious particles DNJ_Analog DNJ Analog (e.g., N-butyl-DNJ) DNJ_Analog->Glucosidase_I Inhibits DNJ_Analog->Glucosidase_II Inhibits Infectious_Virion Infectious Virion Viral_Assembly->Infectious_Virion

References

Deoxynojirimycin's Antiviral Arsenal: A Technical Guide to Inhibiting Enveloped Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Antiviral Mechanism and Therapeutic Potential of Deoxynojirimycin and its Derivatives Against a Broad Spectrum of Enveloped Viruses

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the antiviral properties of this compound (DNJ) and its derivatives. By targeting host α-glucosidases, these iminosugars disrupt the proper folding of viral glycoproteins, offering a broad-spectrum antiviral strategy against a multitude of enveloped viruses. This document provides a comprehensive overview of the mechanism of action, quantitative antiviral activity, and detailed experimental protocols for the evaluation of these promising compounds.

Core Mechanism of Action: Inhibition of Host α-Glucosidases

This compound and its N-alkylated derivatives exert their antiviral effects by competitively inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3] These cellular enzymes are critical for the initial trimming of glucose residues from N-linked glycans on nascent glycoproteins.[1][4] This trimming process is an essential step in the calnexin/calreticulin cycle, a quality control system in the ER that ensures proper protein folding.[2]

By inhibiting these glucosidases, DNJ and its analogs prevent the removal of terminal glucose residues from the N-linked glycans of viral envelope glycoproteins.[2][5] This leads to misfolded glycoproteins that are often retained in the ER and targeted for degradation.[3][6] The incorporation of these aberrant glycoproteins into new virions can result in non-infectious viral particles with impaired ability to bind to and fuse with host cells.[3][6] This host-targeted mechanism of action suggests a higher barrier to the development of viral resistance.[7]

Antiviral_Mechanism_of_this compound cluster_ER Endoplasmic Reticulum cluster_Virion Viral Progeny Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycan (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Glucose Trimming Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_II->Misfolded_Glycoprotein Inhibition leads to Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Glycoprotein Proper Folding Virion_Assembly Virion Assembly Correctly_Folded_Glycoprotein->Virion_Assembly Proteasomal_Degradation Proteasomal Degradation Misfolded_Glycoprotein->Proteasomal_Degradation Misfolded_Glycoprotein->Virion_Assembly This compound This compound This compound->Glucosidase_I Inhibition This compound->Glucosidase_II Inhibition Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Non_Infectious_Virion Non-Infectious Virion Virion_Assembly->Non_Infectious_Virion Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_Assays 6. Quantify Antiviral Effect Cell_Culture 1. Seed Host Cells Compound_Preparation 2. Prepare Compound Dilutions Cell_Culture->Compound_Preparation Cytotoxicity_Assay 7. Assess Cytotoxicity (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Virus_Infection 3. Infect Cells with Virus Compound_Preparation->Virus_Infection Compound_Preparation->Cytotoxicity_Assay Treatment 4. Add Compound to Cells Virus_Infection->Treatment Incubation 5. Incubate Treatment->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay RT_Assay Reverse Transcriptase Assay Incubation->RT_Assay qPCR RT-qPCR Incubation->qPCR Data_Analysis 8. Calculate IC50, CC50, SI Plaque_Assay->Data_Analysis RT_Assay->Data_Analysis qPCR->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

The Role of Deoxynojirimycin in Modulating Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxynojirimycin (DNJ), a natural iminosugar predominantly found in mulberry leaves, is a potent inhibitor of α-glucosidases I and II in the endoplasmic reticulum (ER). This activity interferes with the N-linked glycosylation of nascent proteins, a critical step in proper protein folding. The accumulation of misfolded glycoproteins can induce ER stress and trigger the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. This technical guide provides an in-depth analysis of the role of DNJ in ER stress, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved signaling pathways. DNJ has been shown to attenuate ER stress in various models, suggesting its therapeutic potential in diseases associated with ER stress dysregulation.

Mechanism of Action: Inhibition of α-Glucosidases and Induction of the Unfolded Protein Response

This compound's primary mechanism of action in the context of ER stress is the competitive inhibition of ER-resident α-glucosidases I and II. These enzymes are responsible for the sequential removal of glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor attached to newly synthesized glycoproteins. This trimming process is a crucial step in the calnexin-calreticulin chaperone cycle, which facilitates the correct folding of many proteins.

By inhibiting these glucosidases, DNJ leads to the accumulation of glucosylated glycoproteins. This disruption in the protein folding process can lead to an accumulation of misfolded proteins in the ER lumen, a condition known as ER stress. In response to ER stress, the cell activates the Unfolded Protein Response (UPR). The UPR is mediated by three main ER transmembrane sensors:

  • PERK (PKR-like ER kinase)

  • IRE1α (Inositol-requiring enzyme 1α)

  • ATF6 (Activating transcription factor 6)

Activation of these pathways leads to a global reduction in protein synthesis and the transcriptional upregulation of genes encoding ER chaperones and enzymes involved in ER-associated degradation (ERAD) to alleviate the stress. Paradoxically, while DNJ can induce the UPR by disrupting glycosylation, studies have shown that it can also attenuate ER stress under certain conditions, highlighting a complex modulatory role.

Quantitative Data on the Effects of this compound on ER Stress Markers

The following table summarizes quantitative data from a key study by Kim et al. (2017) investigating the effect of DNJ on tunicamycin-induced ER stress in mouse hypothalamic neuronal GT1-7 cells. Tunicamycin is a potent inducer of ER stress that inhibits N-linked glycosylation at an earlier step than DNJ.

ER Stress MarkerTreatmentConcentration (µg/mL)Duration (hours)Change in Protein Expression (Fold Change vs. Tunicamycin)Reference
p-eIF2α Tunicamycin + DNJ106↓ 0.8-foldKim et al., 2017
Tunicamycin + DNJ206↓ 0.6-foldKim et al., 2017
Tunicamycin + DNJ506↓ 0.4-foldKim et al., 2017
ATF4 Tunicamycin + DNJ106↓ 0.7-foldKim et al., 2017
Tunicamycin + DNJ206↓ 0.5-foldKim et al., 2017
Tunicamycin + DNJ506↓ 0.3-foldKim et al., 2017
CHOP Tunicamycin + DNJ106↓ 0.8-foldKim et al., 2017
Tunicamycin + DNJ206↓ 0.6-foldKim et al., 2017
Tunicamycin + DNJ506↓ 0.4-foldKim et al., 2017
GRP78 (BiP) Tunicamycin + DNJ106↓ 0.9-foldKim et al., 2017
Tunicamycin + DNJ206↓ 0.7-foldKim et al., 2017
Tunicamycin + DNJ506↓ 0.5-foldKim et al., 2017

Signaling Pathways

The following diagrams illustrate the three branches of the Unfolded Protein Response and the points of modulation by this compound.

UPR_PERK_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) GRP78 GRP78 PERK_inactive PERK (inactive) GRP78->PERK_inactive Dissociation PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylation peIF2a p-eIF2α Translation_attenuation Global Translation Attenuation peIF2a->Translation_attenuation ATF4 ATF4 Translation peIF2a->ATF4 ATF4_nuc ATF4 ATF4->ATF4_nuc Translocation CHOP CHOP Transcription ATF4_nuc->CHOP Apoptosis Apoptosis CHOP->Apoptosis DNJ This compound (DNJ) Glucosidases α-Glucosidases I & II DNJ->Glucosidases Inhibition Protein_Folding Protein Folding Glucosidases->Protein_Folding Glycan Trimming Protein_Folding->ER_Stress Misfolding

Caption: The PERK branch of the UPR and the inhibitory effect of DNJ on protein folding.

UPR_IRE1_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) GRP78 GRP78 IRE1_inactive IRE1α (inactive) GRP78->IRE1_inactive Dissociation IRE1_active IRE1α (active) (Dimerized & Autophosphorylated) IRE1_inactive->IRE1_active Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1_active->XBP1u Splicing RIDD RIDD (mRNA Decay) IRE1_active->RIDD XBP1s XBP1s mRNA XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation UPR_genes UPR Gene Transcription XBP1s_protein->UPR_genes Activation DNJ This compound (DNJ) Glucosidases α-Glucosidases I & II DNJ->Glucosidases Inhibition Protein_Folding Protein Folding Glucosidases->Protein_Folding Glycan Trimming Protein_Folding->ER_Stress Misfolding

Caption: The IRE1α branch of the UPR and the upstream influence of DNJ.

UPR_ATF6_Pathway cluster_ER ER Lumen cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) GRP78 GRP78 ATF6_inactive ATF6 (inactive) GRP78->ATF6_inactive Dissociation ATF6_cleavage ATF6 Cleavage (S1P/S2P) ATF6_inactive->ATF6_cleavage Translocation ATF6n ATF6n ATF6_cleavage->ATF6n Release of ATF6n UPR_genes UPR Gene Transcription ATF6n->UPR_genes Activation DNJ This compound (DNJ) Glucosidases α-Glucosidases I & II DNJ->Glucosidases Inhibition Protein_Folding Protein Folding Glucosidases->Protein_Folding Glycan Trimming Protein_Folding->ER_Stress Misfolding Experimental_Workflow Start Start Cell_Culture Culture GT1-7 cells Start->Cell_Culture Treatment Treat with Tunicamycin (5 µg/mL) ± DNJ (10, 20, 50 µg/mL) for 6 hours Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot End End Western_Blot->End

Deoxynojirimycin as a Pharmacological Chaperone for Lysosomal Storage Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, frequently due to mutations that lead to misfolding and premature degradation of lysosomal enzymes. Pharmacological chaperone therapy (PCT) has emerged as a promising therapeutic strategy for a subset of these disorders. This technical guide provides an in-depth overview of 1-deoxynojirimycin (B1663644) (DNJ) and its derivatives as pharmacological chaperones (PCs) for the treatment of specific LSDs, including Pompe, Gaucher, and Fabry diseases. We will delve into the mechanism of action, present key quantitative data on their efficacy, provide detailed experimental protocols for their evaluation, and visualize the underlying molecular pathways and experimental workflows.

Introduction to Lysosomal Storage Diseases and Pharmacological Chaperones

Lysosomal storage diseases are characterized by the accumulation of undegraded or partially degraded substrates within lysosomes, leading to cellular dysfunction and progressive multi-organ damage.[1] Many LSDs are caused by missense mutations in genes encoding lysosomal enzymes, resulting in proteins that, while potentially retaining catalytic activity, are misfolded in the endoplasmic reticulum (ER) and targeted for degradation by the cell's quality control machinery.[2]

Pharmacological chaperones are small molecules that can selectively bind to and stabilize these misfolded mutant enzymes in the ER.[1] This stabilization facilitates their correct folding and subsequent trafficking through the secretory pathway to the lysosome, where they can exert their enzymatic function at the acidic lysosomal pH, at which the chaperone's affinity for the enzyme is reduced.[1]

1-Deoxynojirimycin (DNJ) and its Derivatives: A Class of Iminosugar Chaperones

1-Deoxynojirimycin is a naturally occurring iminosugar, an analogue of D-glucose where the ring oxygen is replaced by a nitrogen atom.[3] This structural mimicry allows DNJ and its derivatives to act as competitive inhibitors of glycosidases.[3] However, at sub-inhibitory concentrations, these compounds can function as effective pharmacological chaperones for specific mutant lysosomal enzymes.[1]

Key derivatives of DNJ that have been developed as drugs include:

  • N-butyldeoxynojirimycin (Miglustat, NB-DNJ): An inhibitor of glucosylceramide synthase used for substrate reduction therapy in Gaucher disease, which also exhibits chaperone activity for mutant β-glucosidase.[4][5]

  • 1-Deoxygalactonojirimycin (Migalastat, DGJ): A pharmacological chaperone specifically designed for mutant α-galactosidase A in Fabry disease.[6]

Mechanism of Action of this compound as a Pharmacological Chaperone

The primary mechanism of action of DNJ and its derivatives as pharmacological chaperones involves their ability to bind to the active site of a misfolded mutant enzyme within the neutral pH environment of the endoplasmic reticulum. This binding stabilizes the protein, promoting its proper folding and preventing its premature degradation. The correctly folded enzyme-chaperone complex can then transit through the Golgi apparatus and is trafficked to the lysosomes. Upon arrival in the acidic environment of the lysosome, the affinity of the chaperone for the enzyme is significantly reduced, leading to its dissociation. The now-stabilized and correctly localized enzyme is then able to hydrolyze its accumulated substrate.

Pharmacological Chaperone Mechanism of Action cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded Enzyme Misfolded Enzyme ERAD ER-Associated Degradation Misfolded Enzyme->ERAD Degradation DNJ DNJ Stabilized Complex Enzyme-DNJ Complex Trafficking Vesicular Transport Stabilized Complex->Trafficking Trafficking Active Enzyme Active Enzyme Stabilized Complex->Active Enzyme Dissociation in acidic pH Misfolded EnzymeDNJ Misfolded EnzymeDNJ Misfolded EnzymeDNJ->Stabilized Complex Binding & Stabilization Released DNJ Released DNJ Substrate Substrate Products Products Active EnzymeSubstrate Active EnzymeSubstrate Active EnzymeSubstrate->Products Substrate Hydrolysis

Caption: Mechanism of this compound as a pharmacological chaperone.

Quantitative Data on the Efficacy of DNJ and its Derivatives

The efficacy of DNJ and its derivatives has been demonstrated through increased enzyme activity and, in some cases, reduction of accumulated substrates. The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Efficacy of this compound and its Derivatives

CompoundDiseaseEnzymeCell ModelConcentrationEffect on Enzyme ActivityReference
1-Deoxynojirimycin (DNJ)PompeAcid α-glucosidase (GAA)Patient-derived fibroblastsNot specifiedIncreased activity in 16 of 76 mutant forms[7]
N-(n-nonyl)this compound (NN-DNJ)Gaucherβ-Glucosidase (GCase)N370S homozygous fibroblasts10 µMUp to 2-fold increase[8]
α-1-C-octyl-DNJ (CO-DNJ)Gaucherβ-Glucosidase (GCase)N370S fibroblasts (GM00372)20 µM~1.7-fold increase[9]
1-Deoxygalactonojirimycin (Migalastat)Fabryα-Galactosidase A (α-Gal A)HEK-293 cells with amenable mutations10 µmol/l≥1.2-fold relative increase and ≥3% absolute increase of wild-type activity[3][10]
N-butylthis compound (Miglustat)PompeAcid α-glucosidase (GAA)Pompe fibroblasts20 µmol/lEnhanced correction of enzyme activity when co-incubated with rhGAA[11]

Table 2: Inhibitory Constants of this compound Derivatives

CompoundEnzymeInhibition Constant (Ki) / IC50Reference
N-butylthis compound (NB-DNJ)β-Glucosidase 1 (GBA1)Ki = 34 µM[12]
N-butylthis compound (NB-DNJ)Non-lysosomal glucosylceramidaseIC50 ≈ 25 µM[6]
N-alkyl-deoxynojirimycin derivative (compound 43)α-GlucosidaseIC50 = 30.0 ± 0.60 µM[13]
Isofagomine (IFG)β-Glucocerebrosidase (GCase)IC50 = 30 nM[14]
1-Deoxynojirimycin (DNJ)Amylo-1,6-glucosidase (1,6-GL)IC50 = 0.16 µM[15]
1-Deoxynojirimycin (DNJ)Rat intestinal maltaseIC50 = 0.13 µM[15]

Table 3: Clinical Efficacy of Migalastat (B1676587) in Fabry Disease (ATTRACT Study)

ParameterTreatment GroupDurationOutcomeReference
Renal function (eGFR)Migalastat vs. ERT18 monthsStable renal function[16]
Cardiac mass (LVMi)Migalastat vs. ERT18 monthsReduction in left ventricular mass index[16]
Kidney GL-3 inclusionsMigalastat6 monthsSignificant reduction[17]
Plasma lyso-Gb3Migalastat6 monthsSignificant reduction[17]

Detailed Experimental Protocols

The evaluation of pharmacological chaperones requires robust and reproducible experimental methodologies. The following sections provide detailed protocols for key assays.

General Workflow for Evaluating Pharmacological Chaperone Efficacy

The assessment of a potential pharmacological chaperone typically follows a multi-step process, from initial in vitro screening to confirmation in patient-derived cells.

Experimental Workflow Start Start In_Vitro_Assay In Vitro Enzyme Inhibition Assay Start->In_Vitro_Assay Cell_Culture Cell Culture with Mutant Enzyme In_Vitro_Assay->Cell_Culture Determine IC50 PC_Treatment Pharmacological Chaperone Treatment Cell_Culture->PC_Treatment Enzyme_Activity_Assay Lysosomal Enzyme Activity Assay PC_Treatment->Enzyme_Activity_Assay Protein_Analysis Western Blot for Enzyme Maturation PC_Treatment->Protein_Analysis Subcellular_Localization Immunofluorescence for Lysosomal Trafficking PC_Treatment->Subcellular_Localization Data_Analysis Data Analysis and Efficacy Determination Enzyme_Activity_Assay->Data_Analysis Protein_Analysis->Data_Analysis Subcellular_Localization->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for pharmacological chaperone evaluation.

Protocol for In Vitro α-Glucosidase Activity Assay

This protocol is adapted for the colorimetric measurement of α-glucosidase activity, often used for Pompe disease research.

Materials:

  • α-Glucosidase Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • p-Nitrophenyl-α-D-glucopyranoside (α-NPG) substrate solution

  • α-Glucosidase positive control

  • Samples (cell lysates, tissue homogenates)

  • 96-well clear flat-bottom plate

  • Spectrophotometric microplate reader

Procedure:

  • Sample Preparation: Homogenize tissue (10 mg) or cells (1 x 10^6) in 200 µl of ice-cold α-Glucosidase Assay Buffer. Centrifuge at 12,000 rpm for 5 minutes at 4°C and collect the supernatant.[18]

  • Assay Reaction:

    • Add 10-50 µl of the sample supernatant to wells of a 96-well plate. Adjust the volume to 50 µl/well with Assay Buffer.

    • Prepare a positive control by adding 2-10 µl of α-Glucosidase Positive Control working solution to a well and adjusting the final volume to 50 µl with Assay Buffer.[18]

    • Prepare a Master Reaction Mix containing the α-NPG substrate according to the kit manufacturer's instructions.

    • Initiate the reaction by adding 50 µl of the Master Reaction Mix to each sample and positive control well.

  • Measurement:

    • Immediately measure the absorbance at 405 nm in kinetic mode.

    • Continue reading for 15-60 minutes.[18]

  • Calculation: Determine the rate of change of absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve. Calculate the enzyme activity based on a p-nitrophenol standard curve.

Protocol for In Vitro β-Glucosidase Activity Assay

This protocol is suitable for measuring β-glucosidase (GCase) activity in the context of Gaucher disease research.

Materials:

  • β-Glucosidase Assay Buffer (e.g., 0.2 M acetate (B1210297) buffer, pH 4.0)

  • p-Nitrophenyl-β-D-glucopyranoside (β-NPG) substrate

  • Cell lysates from patient-derived fibroblasts

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Cell Culture and Lysis: Culture patient-derived fibroblasts (e.g., homozygous for the N370S mutation) with and without the pharmacological chaperone. Lyse the cells to obtain the cell extract.

  • Intact Cell Lysosomal β-Glu Assay:

    • Plate cells in 24-well plates.

    • After cell attachment, replace the media with media containing the test chaperone or vehicle control (DMSO).

    • Incubate for the desired period (e.g., 4-9 days), replacing the media every 3-4 days.

    • To perform the assay, remove the media and wash the cell monolayers with Dulbecco's PBS.

    • Add 80 µl of PBS and 80 µl of 0.2 M acetate buffer (pH 4.0) to each well.[8]

    • Initiate the reaction by adding the β-NPG substrate.

  • Measurement and Calculation: After incubation, stop the reaction and measure the absorbance of the released p-nitrophenol at 405 nm. Calculate the specific enzyme activity and normalize to the total protein concentration.

Protocol for In Vitro α-Galactosidase A Activity Assay

This fluorometric assay is used for the diagnosis of Fabry disease and to assess the efficacy of chaperones like Migalastat.

Materials:

  • α-Galactosidase Assay Buffer

  • 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG) substrate

  • α-Galactosidase Positive Control

  • 4-Methylumbelliferone (4-MU) Standard

  • α-Galactosidase Stop Buffer

  • Samples (leukocytes, plasma, fibroblasts, or dried blood spots)

  • 96-well black flat-bottom plate

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation:

    • For dried blood spots (DBS), punch out a 3.2 mm spot.[19]

    • For cultured cells, homogenize approximately 5 x 10^5 pelleted cells in 100 µl of ice-cold α-Gal Assay Buffer.[20]

    • Centrifuge the homogenate and collect the supernatant.

  • Assay Reaction:

    • Add 2-10 µl of the sample supernatant to the wells of a 96-well plate.

    • Prepare a 4-MU standard curve.

    • Prepare a substrate working solution containing 4-MUG.

    • Add the substrate working solution to each sample and control well.[20]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1]

  • Measurement:

    • Stop the reaction by adding the α-Gal Stop Buffer.

    • Measure the fluorescence with an excitation wavelength of ~360-365 nm and an emission wavelength of ~445 nm.[1][20]

  • Calculation: Calculate the enzyme activity by comparing the sample fluorescence to the 4-MU standard curve and normalize to the protein concentration and incubation time.

Conclusion

1-Deoxynojirimycin and its derivatives represent a significant advancement in the treatment of certain lysosomal storage diseases. Their mechanism as pharmacological chaperones, stabilizing misfolded enzymes to facilitate their proper trafficking and function, offers a targeted therapeutic approach for patients with amenable mutations. The quantitative data from in vitro and clinical studies underscore the potential of this class of compounds to increase residual enzyme activity and improve clinical outcomes. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of novel and more potent pharmacological chaperones for a wider range of genetic diseases. Further investigation into the long-term efficacy and safety of these compounds, as well as their potential in combination therapies, will be crucial in expanding their therapeutic application.

References

Methodological & Application

Application Notes: Deoxynojirimycin (DNJ) as a Potent Inhibitor for α-Glucosidase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-glucosidase is a crucial enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1] The inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia, a primary concern in type 2 diabetes mellitus.[1] By delaying carbohydrate digestion, α-glucosidase inhibitors effectively lower the rate of glucose absorption, thus reducing the spike in blood glucose levels after a meal. 1-Deoxynojirimycin (DNJ), a natural iminosugar analog of glucose found in mulberry leaves, is a potent competitive inhibitor of α-glucosidase and serves as an industry-standard positive control for in vitro screening of new inhibitory compounds.[1][2]

Principle of the Assay

The in vitro α-glucosidase inhibition assay is a colorimetric method used to measure the activity of the enzyme. The assay utilizes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase catalyzes the hydrolysis of pNPG into α-D-glucose and p-nitrophenol. The resulting p-nitrophenol product produces a distinct yellow color, which can be quantified by measuring its absorbance at 405 nm. The intensity of this color is directly proportional to the amount of p-nitrophenol formed and, therefore, reflects the enzyme's activity. In the presence of an inhibitor like DNJ, the enzymatic reaction is hindered, leading to a decrease in the intensity of the yellow color.[3]

Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition pNPG pNPG (Substrate) (Colorless) Enzyme α-Glucosidase pNPG->Enzyme Binds to active site Product p-Nitrophenol (Yellow Product) Enzyme->Product Hydrolysis Glucose α-D-Glucose Enzyme->Glucose DNJ DNJ (Inhibitor) Enzyme_Inhibited α-Glucosidase DNJ->Enzyme_Inhibited Competitively binds to active site No_Reaction No Reaction Enzyme_Inhibited->No_Reaction Blocks Substrate

Diagram 1: Principle of the α-Glucosidase Inhibition Assay.

Experimental Protocol

This protocol is designed for a 96-well plate format, which is ideal for screening multiple concentrations of test compounds simultaneously. All experiments should be performed in triplicate for accuracy.

Materials and Reagents

Reagent/MaterialPreparation and Storage
α-Glucosidase From Saccharomyces cerevisiae. Prepare a 0.5 U/mL solution in cold Potassium Phosphate (B84403) Buffer. This solution should be prepared fresh before each use.[4]
p-Nitrophenyl-α-D-glucopyranoside (pNPG) Prepare a 1-5 mM solution in Potassium Phosphate Buffer.[4][5]
1-Deoxynojirimycin (DNJ) Prepare a 1 mg/mL stock solution in DMSO or buffer. Further dilute serially with Potassium Phosphate Buffer for the assay. For long-term storage, aliquot and store at -20°C to prevent freeze-thaw cycles.[4]
Test Compounds Dissolve in DMSO to an appropriate stock concentration. Prepare serial dilutions in buffer. The final DMSO concentration in the well should not exceed 1%.
Potassium Phosphate Buffer 0.1 M, pH 6.8. Prepare by dissolving potassium phosphate monobasic and dibasic in distilled water. Adjust the pH to 6.8 at 37°C.
Sodium Carbonate (Na₂CO₃) 0.1 M solution in distilled water. This acts as the stop solution.[6]
96-well Microplate Clear, flat-bottom plates are required.[6]
Microplate Reader Capable of measuring absorbance at 405 nm.
Incubator Set to 37°C.

Assay Procedure

  • Setup: Add 50 µL of the appropriate solution to the wells of a 96-well plate as described below:

    • Control Wells: 50 µL of Potassium Phosphate Buffer.

    • Inhibitor Wells: 50 µL of varying concentrations of DNJ or the test compound.

    • Sample Blank Wells: 50 µL of varying concentrations of DNJ or the test compound.

  • Enzyme Addition: Add 50 µL of the 0.5 U/mL α-glucosidase solution to all wells except for the sample blank wells. To the sample blank wells, add 50 µL of Potassium Phosphate Buffer.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.[6]

  • Reaction Initiation: Add 50 µL of the pNPG substrate solution to all wells to start the enzymatic reaction.[3]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[3][6]

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to every well.[3]

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[3][6]

Experimental_Workflow cluster_workflow 96-Well Plate Assay Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) setup 2. Assay Plate Setup Add 50 µL of Buffer (Control) or Inhibitor (Test/Blank) prep->setup enzyme 3. Enzyme Addition Add 50 µL Enzyme (Control/Test) or Buffer (Blank) setup->enzyme pre_incubate 4. Pre-incubation 15 min at 37°C enzyme->pre_incubate initiate 5. Reaction Initiation Add 50 µL pNPG Substrate to all wells pre_incubate->initiate incubate 6. Incubation 20 min at 37°C initiate->incubate terminate 7. Reaction Termination Add 50 µL Stop Solution (Na₂CO₃) incubate->terminate measure 8. Measurement Read Absorbance at 405 nm terminate->measure analyze 9. Data Analysis Calculate % Inhibition and IC₅₀ measure->analyze

References

Application Notes and Protocols for the Quantification of Deoxynojirimycin in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxynojirimycin (B1663644) (DNJ) is a potent alpha-glucosidase inhibitor found in various plants, most notably in mulberry leaves (Morus alba L.).[1][2] Its ability to delay carbohydrate digestion and reduce postprandial glucose levels makes it a compound of significant interest for the management of type 2 diabetes.[2] Accurate and reliable quantification of DNJ in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. Due to DNJ's high polarity and lack of a strong chromophore, direct analysis by conventional HPLC with UV detection is challenging, often necessitating derivatization or the use of specialized detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[2][3]

This document provides detailed application notes and protocols for the extraction and quantification of DNJ from plant materials using HPLC.

Experimental Protocols

Protocol 1: Extraction of Deoxynojirimycin from Plant Material

This protocol outlines methods for extracting DNJ from dried plant leaves, optimized for mulberry leaves.

Materials and Reagents:

  • Dried and powdered plant leaves (e.g., mulberry leaves)

  • Extraction Solvents:

  • Ultrasonic bath or sonicator

  • Centrifuge

  • Vortex mixer

  • 0.45 µm syringe filters (PTFE)

Extraction Procedure:

  • Sample Preparation: Weigh approximately 0.1 g to 0.5 g of finely powdered, dried plant material.[3][5]

  • Solvent Addition: Add a specific volume of the chosen extraction solvent. The ratio of solvent to sample can be optimized, with ratios like 12:1 (v/w) being reported as effective.[1] For instance, for 0.1 g of sample, add 1.2 mL of solvent.

  • Extraction:

    • Method A: Ultrasound-Assisted Extraction (UAE): Place the sample mixture in an ultrasonic bath and sonicate for a period ranging from 1 minute to 20 minutes.[3][5][6] Optimal conditions can be achieved at specific ultrasonic power and time, for example, 180 W for 260 seconds.[6]

    • Method B: Maceration with Heating: Mix the sample and solvent and heat at a specific temperature, for instance, 80°C for 1.2 hours, with continuous stirring.[1]

  • Centrifugation: After extraction, centrifuge the suspension at high speed (e.g., 10,000-15,000 x g) for 5-10 minutes to pellet the solid plant material.[3][5]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.[3][5]

  • Storage: The extracted sample is now ready for HPLC analysis. If not analyzed immediately, store at 4°C.

Protocol 2: HPLC Quantification of DNJ with Pre-column Derivatization and UV Detection

This protocol is suitable for standard HPLC systems equipped with a UV detector. Derivatization is necessary to attach a chromophore to the DNJ molecule. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent for this purpose.[4][7]

Materials and Reagents:

  • DNJ standard (purity ≥ 95%)

  • Plant extract (from Protocol 1)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution

  • Borate (B1201080) buffer (pH 8.5)[4]

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial)

  • Ultrapure water

Derivatization Procedure:

  • Mix a portion of the plant extract or DNJ standard with borate buffer.

  • Add the FMOC-Cl solution and vortex thoroughly.

  • Allow the reaction to proceed for a specified time at room temperature.

  • Quench the reaction if necessary, as per established methods.

HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% aqueous acetic acid (e.g., 55:45, v/v).[4]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 26°C.[7]

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10-20 µL.

Calibration:

Prepare a series of standard solutions of DNJ at different concentrations (e.g., 0.3 to 30 µg/mL) and derivatize them following the same procedure as the samples.[7] Construct a calibration curve by plotting the peak area against the concentration of the DNJ standards.

Protocol 3: HPLC Quantification of DNJ using HILIC with ELSD or MS Detection

This protocol is advantageous as it often does not require a derivatization step, simplifying sample preparation. It is suitable for laboratories equipped with an HPLC system coupled to an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

Materials and Reagents:

  • DNJ standard (purity ≥ 95%)

  • Plant extract (from Protocol 1)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid or Ammonium acetate (for MS compatibility)

HPLC-ELSD/MS Conditions:

  • HPLC System: An HPLC or UPLC system coupled with an ELSD or a tandem mass spectrometer (MS/MS).

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a TSKgel Amide-80 (4.6 mm x 250 mm, 5 µm).[3][5][9]

  • Mobile Phase: A mixture of acetonitrile and water or a volatile buffer like 0.1% formic acid or ammonium acetate. The gradient or isocratic conditions will need to be optimized. For example, a mixture of 0.1% formic acid and acetonitrile.[9]

  • Flow Rate: 0.6-0.7 mL/min.[5][9]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 5-10 µL.[5]

  • ELSD Settings: Drift tube temperature set to 60°C.[5]

  • MS/MS Settings (Example): Electrospray ionization in positive mode (ESI+), monitoring the transition m/z 164.4 → 109.9 for DNJ.[9]

Calibration:

Prepare a series of DNJ standard solutions in the mobile phase at concentrations relevant to the expected sample concentrations (e.g., 0.0625-1.0 mg/mL for ELSD or 5-2000 ng/mL for MS/MS).[2][5] Generate a calibration curve by plotting the peak area (or response) against the concentration.

Data Presentation

Table 1: Quantitative Data of this compound in Various Mulberry Varieties

Mulberry VarietyPlant PartDNJ Content (mg/g dry weight)Extraction MethodHPLC MethodReference
Morus alba L.Leaves1.0350 mM HClHPLC-FLD (FMOC-Cl derivatization)[7]
Morus nigra L.Leaves1.0250 mM HClHPLC-FLD (FMOC-Cl derivatization)[7]
Qingyang QingLeaves1.4860.05 mol/L HClRP-HPLC (FMOC-Cl derivatization)[4]
Pi mulberryLeaves0.42910.05 mol/L HClRP-HPLC (FMOC-Cl derivatization)[4]
M. cathayana (Mature)Leaves2.90Not specifiedHPLC-UV (derivatization)[8]
K-2Leaves2.72Not specifiedHPLC-PDA (derivatization)[10]
S-13Leaves1.35Not specifiedHPLC-PDA (derivatization)[10]
S-34Leaves0.72Not specifiedHPLC-PDA (derivatization)[10]
V-1Leaves0.68Not specifiedHPLC-PDA (derivatization)[10]
Various CultivarsLeaves1.0 - 4.8Acetonitrile/WaterHPLC-ELSD[3]

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis HPLC Analysis plant_material Plant Material (e.g., Mulberry Leaves) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., UAE, Maceration) drying->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration derivatization Pre-column Derivatization (e.g., with FMOC-Cl) (Optional, for UV Detection) filtration->derivatization To UV Method hplc HPLC Separation (RP-HPLC or HILIC) filtration->hplc To ELSD/MS Method derivatization->hplc detection Detection (UV, ELSD, or MS/MS) hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for DNJ quantification.

logical_relationship cluster_uv UV Detection Method cluster_elsd_ms ELSD/MS Detection Method DNJ This compound (DNJ) (High Polarity, No Chromophore) derivatization Derivatization Required (e.g., FMOC-Cl) DNJ->derivatization no_derivatization Derivatization Not Required DNJ->no_derivatization uv_detection UV Detector derivatization->uv_detection elsd_ms_detection ELSD or MS Detector no_derivatization->elsd_ms_detection

Caption: Logic for choosing the appropriate HPLC detection method for DNJ analysis.

References

Inducing Endoplasmic Reticulum Stress in Cell Culture with Deoxynojirimycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynojirimycin (DNJ) is a potent inhibitor of α-glucosidases I and II, enzymes crucial for the proper folding of N-linked glycoproteins in the endoplasmic reticulum (ER).[1] Inhibition of these enzymes by DNJ disrupts the trimming of glucose residues from newly synthesized glycoproteins, leading to an accumulation of misfolded proteins within the ER lumen. This accumulation triggers a cellular stress response known as the Unfolded Protein Response (UPR), making DNJ a valuable tool for inducing and studying ER stress in a controlled laboratory setting.[1][2]

These application notes provide detailed protocols for the use of this compound in cell culture to induce ER stress, along with methods to quantify the cellular response.

Mechanism of Action: this compound and the Unfolded Protein Response

This compound, an iminosugar, mimics the structure of glucose and competitively inhibits the active sites of ER α-glucosidases I and II.[1] This inhibition prevents the removal of glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor attached to nascent polypeptides.[3] The resulting accumulation of misfolded glycoproteins activates the three canonical branches of the UPR:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).[4][5]

  • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses endonuclease activity and unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[5][6]

  • ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor to induce the expression of ER chaperones, such as GRP78.[5][6]

Prolonged or severe ER stress, which can be induced by high concentrations or extended exposure to DNJ, can switch the UPR from a pro-survival to a pro-apoptotic response, primarily through the upregulation of the transcription factor CHOP (C/EBP homologous protein).[4]

Quantitative Data Summary

The effective concentration of this compound and the magnitude of the resulting ER stress response are highly cell-type dependent. Below is a summary of quantitative data from various studies. It is crucial to perform a dose-response experiment for each new cell line.

Table 1: this compound Concentration and Treatment Time for ER Stress Induction

Cell LineConcentrationTreatment TimeObserved EffectReference
Mouse Hypothalamic Neuronal GT1-710–50 µg/mL6 hoursIncreased expression of ER stress markers[7]
Human Osteosarcoma (MG63)0.5 mM24 hoursAltered expression of extracellular matrix proteins[8]
Human Umbilical Vein Endothelial Cells (HUVEC)5 µmol/L24 hoursIncreased NRF2 expression[9]
Human Gastric Adenocarcinoma (ACP02)19.3 mM (IC50)72 hoursReduced cell viability[3]
Human Glioblastoma (A172)5.3 mM (IC50)72 hoursReduced cell viability[3]
Human Fibroblast (MRC5)21.8 mM (IC50)72 hoursReduced cell viability[3]

Table 2: Quantification of Changes in ER Stress Markers Following this compound Treatment

Cell LineDNJ ConcentrationTreatment TimeMarkerFold Change (vs. Control)Reference
Mouse Hypothalamic Neuronal GT1-710-50 µg/mL6 hoursGRP78 ProteinIncreased[7]
Mouse Hypothalamic Neuronal GT1-710-50 µg/mL6 hoursCHOP ProteinIncreased[7]
Mouse Hypothalamic Neuronal GT1-710-50 µg/mL6 hoursp-eIF2α ProteinIncreased[7]
Human Umbilical Vein Endothelial Cells (HUVEC)5 µmol/L24 hoursNRF2 mRNA~1.5-fold[9]
Chronic Myelogenous Leukemia (CLL)10 µM6 hoursXBP1 mRNA~2-fold[4]
Chronic Myelogenous Leukemia (CLL)10 µM6 hoursIRE1 mRNA~2.5-fold[4]
Chronic Myelogenous Leukemia (CLL)10 µM6 hoursGRP78 mRNA~3-fold[4]
Chronic Myelogenous Leukemia (CLL)10 µM6 hoursCHOP mRNA~4-fold[4]

Experimental Protocols

Protocol 1: this compound Treatment of Cultured Cells

This protocol provides a general guideline for treating adherent or suspension cells with this compound.

Materials:

  • This compound (DNJ) hydrochloride

  • Sterile cell culture grade water or phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Cell culture plates or flasks

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density that allows them to reach 70-80% confluency at the time of treatment.

    • For suspension cells, seed at a density appropriate for logarithmic growth.

    • Allow cells to adhere or recover for 24 hours.

  • DNJ Stock Solution Preparation:

    • Prepare a sterile stock solution of DNJ (e.g., 100 mM) in sterile water or PBS.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Aliquot and store the stock solution at -20°C to avoid repeated freeze-thaw cycles.[3]

  • DNJ Treatment:

    • On the day of the experiment, thaw an aliquot of the DNJ stock solution.

    • Prepare fresh culture medium containing the desired final concentrations of DNJ. It is highly recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 mM) to determine the optimal concentration for your specific cell line and experimental goals.[3]

    • For the vehicle control, prepare culture medium with the same volume of sterile water or PBS used for the highest DNJ concentration.

    • Aspirate the old medium from the cells and replace it with the DNJ-containing medium or vehicle control medium.

    • Incubate the cells for the desired period. An incubation time of 6-48 hours is generally sufficient to observe significant ER stress.[3][7]

  • Cell Harvest:

    • After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting or RNA isolation for RT-qPCR).

    • For adherent cells, wash once with ice-cold PBS before lysing directly in the plate or scraping.

    • For suspension cells, pellet by centrifugation and wash once with ice-cold PBS.

Protocol 2: Western Blotting for ER Stress Markers

This protocol describes the detection of key ER stress proteins by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibodies (e.g., anti-GRP78/BiP, anti-CHOP, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-XBP1s)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After DNJ treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for UPR Gene Expression

This protocol details the measurement of UPR target gene expression by RT-qPCR.

Materials:

  • RNA isolation kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for target genes (see Table 3) and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Isolation:

    • Isolate total RNA from DNJ-treated and control cells using an RNA isolation kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from equal amounts of RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for the gene of interest.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

    • Include a no-template control for each primer set.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Table 3: Validated qPCR Primers for Human and Mouse UPR Genes

GeneSpeciesForward Primer (5'-3')Reverse Primer (5'-3')Reference
GRP78 (HSPA5) HumanCGAGGAGGAGGACAAGAAGGCACCTTGAACGGCAAGAACT
CHOP (DDIT3) HumanGCACCTCCCAGAGCCCTCACTCTCCGTCTACTCCAAGCCTTCCCCCTGCG
XBP1s HumanTGCTGAGTCCGCAGCAGGTGGCTGGCAGGCTCTGGGGAAG
ATF4 HumanCTTACAAACgCTTCgGACACTTTTCAgTCCgTCgTTCCAAT[2]
GRP78 (Hspa5) MouseACTTGGGGACCACCTATTCCTGTTGCCCTGTCCTTCATTGAC[2]
Chop (Ddit3) MouseGGAGCTGGAAGCCTGGTATGAGGCAGGGTCAAGAGTAGTGAAGG
Xbp1s MouseCTGAGTCCGAATCAGGTGCAGGTCCATGGGAAGATGTTCTGG
Atf4 MouseTGGgCAACgAgTAACAAgACTTTCAgTCCgTCgTTCCAAT[2]

Visualizations

Signaling Pathways and Experimental Workflows

DNJ_ER_Stress_Pathway cluster_UPR Unfolded Protein Response (UPR) DNJ This compound (DNJ) AlphaGlucosidases α-Glucosidases I & II DNJ->AlphaGlucosidases Inhibits NLinkedGlycosylation N-Linked Glycosylation AlphaGlucosidases->NLinkedGlycosylation Required for MisfoldedGlycoproteins Accumulation of Misfolded Glycoproteins NLinkedGlycosylation->MisfoldedGlycoproteins Leads to ER_Stress ER Stress MisfoldedGlycoproteins->ER_Stress Induces PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates Translation ProteinSynthesis Global Protein Synthesis Attenuation eIF2a->ProteinSynthesis Induces CHOP CHOP ATF4->CHOP Induces Transcription Apoptosis Apoptosis CHOP->Apoptosis Promotes XBP1s XBP1s IRE1->XBP1s Splices mRNA ERAD_Chaperones ERAD & Chaperone Gene Expression XBP1s->ERAD_Chaperones Upregulates Cleaved_ATF6 Cleaved ATF6 ATF6->Cleaved_ATF6 Cleavage in Golgi Chaperone_Expression Chaperone Gene Expression Cleaved_ATF6->Chaperone_Expression Upregulates

Caption: Mechanism of this compound-induced ER stress and UPR activation.

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Cell Culture DNJ_Treatment This compound (DNJ) Treatment (Dose-response & Time-course) Start->DNJ_Treatment Cell_Harvest Cell Harvest DNJ_Treatment->Cell_Harvest Protein_Extraction Protein Extraction Cell_Harvest->Protein_Extraction RNA_Isolation RNA Isolation Cell_Harvest->RNA_Isolation Western_Blot Western Blotting (GRP78, CHOP, p-eIF2α, etc.) Protein_Extraction->Western_Blot RT_qPCR RT-qPCR (HSPA5, DDIT3, XBP1s, etc.) RNA_Isolation->RT_qPCR Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis RT_qPCR->Data_Analysis

Caption: Experimental workflow for studying DNJ-induced ER stress.

References

Application Notes and Protocols for Deoxynojirimycin Treatment in Animal Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Deoxynojirimycin (B1663644) (DNJ), a potent alpha-glucosidase inhibitor, in preclinical animal models of type 2 diabetes. The included protocols and data summaries are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of DNJ and related compounds.

Introduction

1-Deoxynojirimycin is a naturally occurring iminosugar found in mulberry leaves and other plants, as well as produced by certain microorganisms. Its primary mechanism of action in the context of type 2 diabetes has historically been attributed to the inhibition of α-glucosidases in the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2] However, emerging evidence suggests that DNJ may also exert its anti-diabetic effects through other mechanisms, including the improvement of insulin (B600854) sensitivity and modulation of key signaling pathways in peripheral tissues.[1][2][3][4] Animal models are indispensable tools for elucidating these mechanisms and evaluating the efficacy of DNJ.

Animal Models

Several rodent models are commonly employed to study the effects of DNJ on type 2 diabetes, each with distinct characteristics:

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance, closely mimicking the pathophysiology of human type 2 diabetes.[1]

  • Streptozotocin (STZ)-Induced Diabetic Rodents: STZ is a chemical toxic to pancreatic β-cells. Low doses of STZ can be used to induce a model of type 2 diabetes characterized by insulin resistance and relative insulin deficiency.[5][6][7] This model is often combined with a high-fat diet to more accurately reflect the human condition.[4]

  • Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: These rats are a model of spontaneous type 2 diabetes, characterized by a late onset of hyperglycemia, insulin resistance, and mild obesity.[3][4]

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative effects of Deoxynojirimycin treatment on key metabolic parameters in various animal models of type 2 diabetes.

Table 1: Effect of DNJ on Glycemic Control and Insulin Sensitivity

Animal ModelDNJ Dose and AdministrationDurationChange in Fasting Blood GlucoseChange in Serum InsulinChange in HOMA-IRImprovement in Glucose Tolerance (OGTT/IPGTT)Improvement in Insulin Tolerance (ITT/IPITT)Reference
db/db Mice20, 40, 80 mg/kg/day (intravenous)4 weeksSignificantly reduced (dose-dependent)Significantly reduced (dose-dependent)Significantly reversed (dose-dependent)Significantly improvedSignificantly improved[1][2]
STZ-induced Diabetic Mice50 mg/kg (intragastric)Not specifiedSignificantly loweredNot specifiedNot specifiedImprovedNot specified[8]
OLETF RatsNot specified (oral)Not specifiedSignificant improvementsNot specifiedNot specifiedSignificant improvementsIncreased insulin sensitivity[3][4]
Prediabetic Mice (High-fat diet + STZ)Not specifiedNot specifiedDecreasedNot specifiedImproved insulin sensitivityImprovedImproved[9][10]

Table 2: Effect of DNJ on Body Weight and Biochemical Parameters

Animal ModelDNJ Dose and AdministrationDurationChange in Body WeightChange in Serum Total Cholesterol (TC)Change in Serum Triglycerides (TG)Change in Serum SOD ActivityReference
db/db Mice20, 40, 80 mg/kg/day (intravenous)4 weeksSignificantly decreased (dose-dependent)Not specifiedNot specifiedNot specified[1]
STZ-induced Diabetic Mice (with high-fat diet)200 mg/kg/day (in drinking water)8 weeksNot specifiedSignificantly loweredSignificantly loweredIncreased[5]
OLETF RatsNot specified (oral)Not specifiedSignificant lossNot specifiedNot specifiedNot specified[3][4]

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes using a Low-Dose Streptozotocin (STZ) and High-Fat Diet Model

This protocol is designed to induce a state of insulin resistance and hyperglycemia that mimics type 2 diabetes.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • High-Fat Diet (HFD; e.g., 45-60% kcal from fat)

  • Streptozotocin (STZ)

  • Sterile 0.1 M sodium citrate (B86180) buffer (pH 4.5), ice-cold

  • Glucometer and test strips

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week with standard chow and water ad libitum.

  • High-Fat Diet Feeding: Switch the mice to a high-fat diet for a period of 4-8 weeks to induce obesity and insulin resistance.

  • STZ Preparation: Immediately before use, dissolve STZ in ice-cold sodium citrate buffer to a final concentration of 10 mg/mL. Protect the solution from light.

  • STZ Administration: After the HFD feeding period, fast the mice for 4-6 hours. Administer a single intraperitoneal (i.p.) injection of STZ at a low dose (e.g., 40-50 mg/kg body weight).

  • Blood Glucose Monitoring: Three days after STZ injection, begin monitoring non-fasting blood glucose levels from the tail vein.

  • Confirmation of Diabetes: Mice with stable, elevated blood glucose levels (typically >200-250 mg/dL) are considered diabetic and can be used for subsequent experiments.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose tolerance and insulin sensitivity.

Materials:

  • Diabetic and control mice

  • Glucose solution (e.g., 20% or 40% w/v in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

Procedure:

  • Fasting: Fast the mice for 6 hours (or overnight for 16 hours, though shorter fasting is often preferred to reduce stress) with free access to water.[11][12][13]

  • Baseline Blood Glucose: At time 0, record the body weight and measure the baseline blood glucose level from a small tail snip.

  • Glucose Administration: Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.[12]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11][12]

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Protocol 3: Intraperitoneal Insulin Tolerance Test (IPITT)

The IPITT is used to evaluate peripheral insulin sensitivity.

Materials:

  • Diabetic and control mice

  • Human or bovine insulin solution (e.g., 0.75-1.0 U/kg body weight in sterile saline)

  • Insulin syringes

  • Glucometer and test strips

Procedure:

  • Fasting: Fast the mice for 4-6 hours with free access to water.

  • Baseline Blood Glucose: At time 0, measure the baseline blood glucose level.

  • Insulin Administration: Administer insulin via intraperitoneal (i.p.) injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: Plot the percentage of initial blood glucose concentration over time. A faster and more significant drop in blood glucose indicates greater insulin sensitivity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

insulin_signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR-β) Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates (Tyr1361) GLUT4_membrane GLUT4 Glucose_Uptake Glucose Uptake GLUT4_membrane->Glucose_Uptake Facilitates PI3K PI3K IRS1->PI3K Activates (p85) AKT AKT PI3K->AKT Activates (Ser473) GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_membrane Translocates to Membrane DNJ DNJ Treatment DNJ->IR Enhances Phosphorylation DNJ->IRS1 Enhances Phosphorylation DNJ->PI3K Enhances Activation DNJ->AKT Enhances Phosphorylation

Caption: DNJ enhances insulin signaling via the PI3K/AKT pathway.

experimental_workflow start Start: Select Animal Model (e.g., db/db or STZ-induced) acclimatization Acclimatization (1 week) start->acclimatization induction Diabetes Induction (if applicable, e.g., HFD + STZ) acclimatization->induction grouping Random Grouping: - Diabetic Control (Vehicle) - DNJ Treatment Groups - Non-Diabetic Control induction->grouping treatment DNJ Administration (e.g., 4 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Blood Glucose - Food/Water Intake treatment->monitoring tests Metabolic Tests: - OGTT - IPITT monitoring->tests euthanasia Euthanasia and Tissue Collection tests->euthanasia analysis Biochemical and Molecular Analysis euthanasia->analysis end Data Analysis and Conclusion analysis->end

Caption: General experimental workflow for DNJ studies in diabetic mice.

dnj_mechanisms cluster_gut Gastrointestinal Tract cluster_systemic Systemic Effects DNJ This compound (DNJ) alpha_glucosidase α-Glucosidase Inhibition DNJ->alpha_glucosidase gut_microbiota Modulation of Gut Microbiota DNJ->gut_microbiota insulin_signaling Improved Insulin Signaling (PI3K/AKT Pathway) DNJ->insulin_signaling inflammation Reduced Inflammation (↓ TLR4/NF-κB) DNJ->inflammation oxidative_stress Reduced Oxidative Stress (↑ NRF2) DNJ->oxidative_stress glucose_absorption Delayed Glucose Absorption alpha_glucosidase->glucose_absorption outcome Amelioration of Type 2 Diabetes glucose_absorption->outcome gut_microbiota->outcome insulin_signaling->outcome inflammation->outcome oxidative_stress->outcome

Caption: Multifaceted mechanisms of DNJ in type 2 diabetes.

References

In Vitro Antiviral Plaque Reduction Assay for Deoxynojirimycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynojirimycin (DNJ) is a naturally occurring iminosugar analog of D-glucose, found in sources such as mulberry leaves. It is a potent inhibitor of α-glucosidases, enzymes crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum (ER) of host cells. Many enveloped viruses, including influenza virus, human immunodeficiency virus (HIV), dengue virus, and herpes simplex virus, rely on the host cell's glycoprotein (B1211001) processing machinery for the proper folding and function of their envelope proteins. By inhibiting ER α-glucosidases I and II, DNJ disrupts the correct folding of viral glycoproteins, leading to the production of non-infectious viral particles.[1][2] The plaque reduction assay is a widely accepted and robust method to quantify the in vitro antiviral activity of compounds like DNJ by measuring the reduction in the formation of viral plaques in a cell culture.

Principle of the Plaque Reduction Assay

The in vitro antiviral plaque reduction assay is a quantitative method used to determine the concentration of an antiviral agent required to inhibit viral replication. In this assay, a confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound (this compound). A semi-solid overlay is then applied to the cells, which restricts the spread of progeny virions to adjacent cells. This results in the formation of localized areas of infected and dead cells, known as plaques. The number of plaques is directly proportional to the number of infectious virus particles. By counting the number of plaques at different concentrations of DNJ, the 50% effective concentration (EC50), the concentration that reduces the number of plaques by 50%, can be determined.

Data Presentation

The antiviral activity and cytotoxicity of this compound (DNJ) and its derivative, N-butylthis compound (NB-DNJ), have been evaluated against several enveloped viruses using the plaque reduction assay and cytotoxicity assays. The following tables summarize the quantitative data from various studies.

Table 1: Antiviral Activity (EC50) of this compound (DNJ) and N-butylthis compound (NB-DNJ) against Enveloped Viruses

CompoundVirusCell LineEC50 (µM)Reference
DNJPorcine Epidemic Diarrhea Virus (PEDV)Vero-E657.76
NB-DNJHuman Immunodeficiency Virus 1 (HIV-1)PBMCs282[3]
NB-DNJHuman Immunodeficiency Virus 2 (HIV-2)PBMCs211[3]
DNJ Derivative (CM-10-18)Dengue Virus (DENV)BHK6.5
DNJ Derivative (Analog 1c)Dengue Virus (DENV)BHK0.3

Table 2: Cytotoxicity (CC50) of this compound (DNJ) and N-butylthis compound (NB-DNJ)

CompoundCell LineCC50 (µM)Reference
DNJVero-E6912.5
DNJ Derivative (CM-10-18)BHK>500
DNJ Derivative (Analog 1c)BHK>500

Table 3: Selectivity Index (SI) of this compound (DNJ) and its Derivatives

CompoundVirusCell LineSI (CC50/EC50)
DNJPorcine Epidemic Diarrhea Virus (PEDV)Vero-E615.8
DNJ Derivative (Analog 1c)Dengue Virus (DENV)BHK>1667

Experimental Protocols

Protocol 1: Plaque Reduction Assay for a Generic Enveloped Virus (e.g., Influenza Virus)

Materials:

  • Cells: Madin-Darby Canine Kidney (MDCK) cells (or other susceptible cell line)

  • Virus: Influenza A virus (e.g., A/PR/8/34) of a known titer (Plaque Forming Units/mL)

  • Compound: this compound (DNJ)

  • Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Infection Medium: Serum-free DMEM with 1% Penicillin-Streptomycin and TPCK-trypsin (for influenza).

    • Overlay Medium: 2X DMEM mixed with an equal volume of 1.2% Avicel or low-melting-point agarose.

  • Reagents:

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)

    • Formalin (10% in PBS) for fixation.

  • Equipment:

    • 6-well or 12-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Microscope

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of DNJ in sterile water or PBS.

    • On the day of the experiment, prepare serial dilutions of DNJ in infection medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM).

  • Infection and Treatment:

    • Wash the confluent cell monolayer twice with sterile PBS.

    • Prepare the virus inoculum by diluting the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.

    • In separate tubes, mix the virus inoculum with each dilution of DNJ (and a no-drug control).

    • Add 200 µL of the virus-DNJ mixture to each well.

    • Include a "cell control" (no virus, no drug) and a "virus control" (virus, no drug).

    • Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay Application:

    • After the adsorption period, carefully aspirate the inoculum from each well.

    • Gently add 2 mL of the overlay medium (warmed to 37°C) to each well.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the formalin.

    • Stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against the purple-stained cell monolayer.

    • Calculate the percentage of plaque reduction for each DNJ concentration compared to the virus control using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] * 100

    • Plot the percentage of plaque reduction against the log of the DNJ concentration.

    • Determine the EC50 value from the dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Protocol 2: Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells: Same cell line used in the plaque reduction assay (e.g., MDCK).

  • Compound: this compound (DNJ).

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (Dimethyl sulfoxide).

  • Equipment:

    • 96-well cell culture plates.

    • Multi-channel pipette.

    • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DNJ in growth medium.

    • Remove the old medium from the cells and add 100 µL of the DNJ dilutions to the respective wells.

    • Include a "cell control" (no drug) and a "blank" (medium only).

    • Incubate for the same duration as the plaque reduction assay (e.g., 48-72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the cell control: % Cell Viability = (Absorbance of treated well / Absorbance of cell control well) * 100

    • Plot the percentage of cell viability against the log of the DNJ concentration.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Mandatory Visualizations

Antiviral_Mechanism_of_this compound cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly ER_Glucosidase_I ER α-Glucosidase I ER_Glucosidase_II ER α-Glucosidase II ER_Glucosidase_I->ER_Glucosidase_II Misfolded_Glycoprotein Misfolded Viral Glycoprotein ER_Glucosidase_I->Misfolded_Glycoprotein Calnexin_Calreticulin Calnexin/ Calreticulin Cycle ER_Glucosidase_II->Calnexin_Calreticulin ER_Glucosidase_II->Misfolded_Glycoprotein Correctly_Folded_Glycoprotein Correctly Folded Viral Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Glycoprotein Viral_Glycoprotein Nascent Viral Glycoprotein (with glucose residues) Viral_Glycoprotein->ER_Glucosidase_I Virion_Assembly Virion Assembly Misfolded_Glycoprotein->Virion_Assembly Correctly_Folded_Glycoprotein->Virion_Assembly Non_Infectious_Virion Non-Infectious Virion Virion_Assembly->Non_Infectious_Virion Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion DNJ This compound (DNJ) DNJ->ER_Glucosidase_I DNJ->ER_Glucosidase_II

Caption: Antiviral mechanism of this compound (DNJ).

Plaque_Reduction_Assay_Workflow cluster_Preparation Preparation (Day 1) cluster_Infection Infection & Treatment (Day 2) cluster_Incubation Incubation (Day 2-5) cluster_Analysis Analysis (Day 5) Seed_Cells Seed susceptible cells in multi-well plates Prepare_DNJ Prepare serial dilutions of this compound Prepare_Virus Prepare virus inoculum Prepare_DNJ->Prepare_Virus Infect_Cells Infect cell monolayer with virus and DNJ dilutions Prepare_Virus->Infect_Cells Add_Overlay Add semi-solid overlay Infect_Cells->Add_Overlay Incubate Incubate for 48-72 hours to allow plaque formation Add_Overlay->Incubate Fix_Stain Fix cells and stain with crystal violet Incubate->Fix_Stain Count_Plaques Count plaques in each well Fix_Stain->Count_Plaques Calculate_EC50 Calculate % plaque reduction and determine EC50 Count_Plaques->Calculate_EC50

Caption: Experimental workflow for the plaque reduction assay.

Conclusion

The in vitro plaque reduction assay is a fundamental and reliable method for evaluating the antiviral efficacy of this compound against a wide range of enveloped viruses. By following the detailed protocols provided in these application notes, researchers can accurately determine the EC50 of DNJ and its derivatives, providing crucial data for the preclinical assessment of this promising class of antiviral compounds. The data clearly indicates that DNJ and its analogs exhibit potent antiviral activity, often with a high selectivity index, making them valuable candidates for further drug development.

References

Synthesis of N-alkylated Deoxynojirimycin (DNJ) Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of N-alkylated deoxynojirimycin (DNJ) derivatives, potent inhibitors of α-glucosidases with therapeutic potential in various diseases.

This compound (DNJ), a natural iminosugar found in mulberry leaves, is a well-established inhibitor of α- and β-glucosidases.[1] N-alkylation of DNJ has been a successful strategy to enhance its therapeutic properties, leading to the development of clinically approved drugs such as Miglustat (N-butyl-DNJ) for Gaucher's disease and Miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes.[2] The addition of an N-alkyl chain can significantly alter the potency and selectivity of DNJ derivatives.[3] This document outlines two primary synthetic methodologies for the preparation of these valuable compounds: direct N-alkylation and reductive amination.

Key Synthetic Strategies

The two most common and effective methods for the synthesis of N-alkylated DNJ derivatives are:

  • Direct N-Alkylation: This method involves the reaction of this compound with an appropriate alkyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., mesylate or tosylate) in the presence of a base. This approach is straightforward for introducing simple alkyl chains.

  • Reductive Amination: This versatile one-pot reaction involves the condensation of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used reducing agents for this transformation.[4] This method is particularly useful for introducing a wider variety of functionalized alkyl groups.

Experimental Protocols

Protocol 1: Synthesis of N-Butyl-deoxynojirimycin (Miglustat) via Reductive Amination

This protocol describes the synthesis of N-butyl-deoxynojirimycin, a widely studied DNJ derivative.

Materials:

Procedure:

  • Dissolve 1-deoxynojirimycin (1.0 eq) in methanol.

  • To this solution, add butyraldehyde (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a few drops of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Purify the crude product using Dowex 50WX8 ion-exchange resin. Elute with a gradient of water followed by 1.0 M ammonium hydroxide to release the N-butyl-deoxynojirimycin.

  • Combine the ninhydrin-positive fractions and concentrate under reduced pressure to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of N-Alkylated DNJ Derivatives via Direct Alkylation

This protocol provides a general method for synthesizing a variety of N-alkylated DNJ derivatives using alkyl bromides.

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • Appropriate alkyl bromide (e.g., 1-bromobutane, 1-bromononane) (1.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 1-deoxynojirimycin (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Add the corresponding alkyl bromide (1.5 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir overnight. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the desired N-alkylated this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The inhibitory activities of N-alkylated DNJ derivatives against α-glucosidase are crucial for their therapeutic potential. The following table summarizes the IC₅₀ values for a series of synthesized N-alkyl-DNJ derivatives, demonstrating the effect of the alkyl chain length on inhibitory potency.

CompoundN-Alkyl Chainα-Glucosidase IC₅₀ (µM)[5][6]
1 Methyl>2000
2 Ethyl1280.4 ± 1.2
3 Propyl856.2 ± 0.5
4 Butyl (Miglustat)559.3 ± 0.28
5 Pentyl643.5 ± 0.4
6 Hexyl712.9 ± 0.8
Acarbose (Standard) -822.0 ± 1.5

Mandatory Visualizations

To further clarify the experimental and logical frameworks, the following diagrams have been generated.

G Synthesis Workflow for N-Alkylated DNJ Derivatives cluster_start Starting Material cluster_synthesis Synthetic Routes cluster_product Product cluster_analysis Analysis and Characterization DNJ 1-Deoxynojirimycin (DNJ) ReductiveAmination Reductive Amination (Aldehyde/Ketone, NaBH3CN) DNJ->ReductiveAmination DirectAlkylation Direct N-Alkylation (Alkyl Halide, Base) DNJ->DirectAlkylation N_Alkyl_DNJ N-Alkylated DNJ Derivative ReductiveAmination->N_Alkyl_DNJ DirectAlkylation->N_Alkyl_DNJ Purification Purification (Chromatography) N_Alkyl_DNJ->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Activity Assay (e.g., α-Glucosidase Inhibition) Characterization->Bioassay G Mechanism of α-Glucosidase Inhibition by N-Alkylated DNJ cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by N-Alkylated DNJ Glucosidase α-Glucosidase (Enzyme) Product Glucose (Product) Glucosidase->Product Catalyzes hydrolysis Substrate Disaccharide (Substrate) Substrate->Glucosidase Binds to active site DNJ_Derivative N-Alkylated DNJ (Competitive Inhibitor) Glucosidase_Inhibited α-Glucosidase (Inhibited) DNJ_Derivative->Glucosidase_Inhibited Competitively binds to active site No_Product No Glucose Release Glucosidase_Inhibited->No_Product

References

Application Note & Protocol: MTT Assay for Assessing Deoxynojirimycin (DNJ) Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity.[1][2] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[3] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[2]

Deoxynojirimycin (DNJ) is a potent α-glucosidase inhibitor naturally found in mulberry leaves.[4][5] It is primarily investigated for its anti-diabetic properties by delaying carbohydrate absorption.[4][6] However, understanding its cytotoxic potential is crucial for determining its therapeutic window and safety profile. This document provides a detailed protocol for using the MTT assay to quantify the cytotoxic effects of this compound on cultured cells.

Principle of the MTT Assay

The core of the MTT assay is a biochemical reaction occurring only in living cells. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes in their mitochondria which reduce the yellow, water-soluble MTT into a purple, water-insoluble formazan.[1][3] Dead cells lack this enzymatic activity and therefore do not produce the colored product. The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer (microplate reader).[1][2][7] The intensity of the purple color is directly correlated with the number of metabolically active, viable cells.

MTT_Principle cluster_cell In Viable Cell Mitochondria Enzyme NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enzyme->Formazan MTT MTT (Yellow, Soluble) MTT->Enzyme

Caption: Principle of the MTT assay.

Experimental Workflow

The procedure involves seeding cells, treating them with various concentrations of DNJ, incubating with MTT reagent, solubilizing the resulting formazan, and finally, reading the absorbance to determine cell viability.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials and Reagents

  • Equipment:

    • 96-well flat-bottom sterile tissue culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate spectrophotometer (ELISA reader) with 570 nm and 630 nm filters

    • Inverted microscope

    • Multichannel pipette

    • Sterile pipette tips and tubes

  • Reagents:

    • This compound (DNJ)

    • Cell line of interest (e.g., A549, DLD-1)[8]

    • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[8]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • Phosphate Buffered Saline (PBS), sterile

    • Dimethyl Sulfoxide (DMSO) or other solubilization solution (e.g., 10% SDS in 0.01 M HCl)[3]

    • Trypsin-EDTA solution (for adherent cells)

Detailed Experimental Protocol

5.1. Reagent Preparation

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[2] Vortex to ensure it is completely dissolved. Sterilize the solution by passing it through a 0.22 µm filter.[2][7] Store in the dark at 4°C for short-term use or at -20°C for long-term storage.[2]

  • DNJ Working Solutions: Prepare a high-concentration stock solution of DNJ in sterile PBS or culture medium. Perform serial dilutions to create a range of working concentrations (e.g., 0, 5, 10, 25, 50, 100, 200 µM).[9] A preliminary experiment may be needed to determine the optimal concentration range.

5.2. Cell Seeding

  • Culture cells until they reach the exponential growth phase.[2]

  • For adherent cells, wash with PBS and detach them using Trypsin-EDTA. Suspension cells can be harvested by centrifugation.[10]

  • Perform a cell count (e.g., using a hemocytometer and Trypan Blue) to determine cell viability and concentration.

  • Dilute the cells in a complete culture medium to an optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5x10³ to 1x10⁵ cells/well.[8][11]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells: "cells + medium" (untreated control) and "medium only" (blank).

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow adherent cells to attach.[1][12]

5.3. Cell Treatment with DNJ

  • After the 24-hour incubation, carefully remove the medium.

  • Add 100 µL of fresh medium containing the different concentrations of DNJ to the respective wells. Add 100 µL of fresh medium to the untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

5.4. MTT Assay Procedure

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[1]

  • Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[3] Monitor the formation of purple precipitate using an inverted microscope.

  • After incubation, remove the MTT-containing medium from the wells. For adherent cells, aspirate carefully to avoid disturbing the formazan crystals.[3] For suspension cells, centrifuge the plate to pellet the cells before aspiration.[3]

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][7][12]

  • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]

5.5. Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader.

  • The primary wavelength for formazan is between 550 and 600 nm (typically 570 nm).[1][10]

  • It is recommended to use a reference wavelength of >630 nm to correct for background absorbance from cell debris and other factors.[1][3]

Data Analysis

6.1. Calculation of Percent Cell Viability

  • Subtract the average absorbance of the "medium only" blank from all other absorbance readings.

  • Calculate the percentage of cell viability for each DNJ concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

6.2. Determination of IC50 Value The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Plot a dose-response curve with the DNJ concentration on the x-axis (often on a log scale) and the corresponding % Cell Viability on the y-axis.

  • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[13] Alternatively, a linear regression can be used on the linear portion of the curve to estimate the IC50.[14]

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: Sample MTT Assay Data and Viability Calculation

DNJ Conc. (µM) Replicate 1 (Absorbance) Replicate 2 (Absorbance) Replicate 3 (Absorbance) Mean Absorbance Std. Deviation % Cell Viability
0 (Control) 1.254 1.288 1.271 1.271 0.017 100.0%
5 1.198 1.221 1.205 1.208 0.012 95.0%
10 1.055 1.089 1.067 1.070 0.017 84.2%
25 0.882 0.915 0.899 0.899 0.017 70.7%
50 0.631 0.655 0.640 0.642 0.012 50.5%
100 0.345 0.361 0.351 0.352 0.008 27.7%
200 0.152 0.148 0.155 0.152 0.004 12.0%
Blank 0.051 0.053 0.052 0.052 - -

Note: Absorbance values are corrected for blank.

Table 2: Sample IC50 Values of DNJ (Hypothetical Data)

Cell Line Incubation Time IC50 Value (µM)
A549 (Lung Carcinoma) 48 hours 52.5 ± 4.1
DLD-1 (Colon Adenocarcinoma) 48 hours 78.2 ± 6.5

| HUVEC (Endothelial Cells) | 48 hours | 155.6 ± 12.3 |

Potential Signaling Pathway of this compound

While primarily known as an α-glucosidase inhibitor, studies suggest DNJ can influence various cellular signaling pathways. For instance, DNJ has been shown to modulate the PI3K/Akt pathway, which is critical for regulating cell growth, proliferation, and survival.[15][16] In some contexts, DNJ activates this pathway, promoting insulin (B600854) sensitivity.[15] In a cytotoxicity context, interference with such fundamental pathways could lead to apoptosis or cell cycle arrest.

PI3K_AKT_Pathway DNJ This compound (DNJ) Receptor Cell Surface Receptor (e.g., Insulin Receptor) DNJ->Receptor Modulates PI3K PI3K Receptor->PI3K Activates AKT Akt (Protein Kinase B) PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Phosphorylates Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response

Caption: Potential modulation of the PI3K/Akt pathway by DNJ.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
High background in "medium only" wells - Contamination of medium or reagents.- Phenol red or serum interference.- MTT solution instability (turned blue/green).- Use fresh, sterile reagents.[10]- Use serum-free medium during MTT incubation.- Discard unstable MTT solution.[11]
Low absorbance readings - Cell seeding density is too low.- Incubation time with MTT is too short.- Incomplete solubilization of formazan.- Increase initial cell number.- Increase MTT incubation time; check for crystals microscopically.[11]- Ensure complete dissolution by shaking; check for intact cells.
Poor replicate consistency - Inaccurate pipetting.- Uneven cell seeding ("edge effect").- Contamination in some wells.- Calibrate pipettes; practice consistent technique.- Fill outer wells with sterile PBS; ensure proper mixing of cell suspension.[7]- Maintain sterile technique throughout.[10]
Absorbance readings too high (>2.0) - Cell seeding density is too high.- Over-incubation with MTT.- Reduce the initial cell number per well.- Reduce MTT incubation time.

References

Unveiling the Intricacies of Glycoprotein Processing in HepG2 Cells Using Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Deoxynojirimycin (DNJ), a potent inhibitor of α-glucosidases I and II, serves as an invaluable tool for investigating the complex pathways of N-linked glycoprotein (B1211001) processing. By disrupting the initial trimming of glucose residues from newly synthesized glycoproteins in the endoplasmic reticulum (ER), DNJ allows for the detailed study of glycosylation-dependent protein folding, quality control, and trafficking. These application notes provide a comprehensive guide for utilizing DNJ in the human hepatoma cell line, HepG2, a widely used model for liver-related metabolic and drug toxicity studies.

Mechanism of Action of this compound

This compound is an iminosugar analog of glucose that competitively inhibits the active sites of ER-resident α-glucosidases I and II.[1] These enzymes are critical for the sequential removal of the three terminal glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor that is co-translationally transferred to nascent polypeptide chains.[2][3] Inhibition of these glucosidases by DNJ leads to the accumulation of glycoproteins with unprocessed, glucose-containing high-mannose N-glycans.[1][4] This alteration in glycan structure can profoundly impact the glycoprotein's fate, affecting its interaction with ER chaperones like calnexin (B1179193) and calreticulin, and potentially leading to misfolding, retention in the ER, and subsequent degradation.[2]

Quantitative Effects of this compound on Glycoprotein Secretion in HepG2 Cells

Treatment of HepG2 cells with DNJ has been shown to differentially affect the secretion of various glycoproteins. The following table summarizes the quantitative data on the secretion rates of several glycoproteins from HepG2 cells in the presence and absence of 1.25 mM DNJ, as determined by pulse-chase experiments.

GlycoproteinControl (Time for 50% Secretion)DNJ-Treated (Time for 50% Secretion)
α1-Protease Inhibitor27 min110 min
CeruloplasminNormal RateMarkedly Reduced Rate
α2-MacroglobulinNormal RateMarkedly Reduced Rate
FibronectinNo EffectNo Effect
α-FetoproteinNo EffectNo Effect
TransferrinNo EffectNo Effect
Albumin (non-glycosylated)No EffectNo Effect

Data sourced from a study on the differential effects of 1-deoxynojirimycin (B1663644) on the intracellular transport of secretory glycoproteins of human hepatoma cells in culture.[5]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of DNJ on glycoprotein processing in HepG2 cells are provided below.

Protocol 1: HepG2 Cell Culture and this compound Treatment

This protocol outlines the standard procedure for culturing HepG2 cells and treating them with DNJ.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (DNJ) hydrochloride

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed HepG2 cells in appropriate culture vessels to achieve 70-80% confluency at the time of the experiment.

  • DNJ Preparation: Prepare a stock solution of DNJ hydrochloride in sterile PBS or cell culture medium. Further dilute the stock solution to the desired final concentration (e.g., 1.25 mM) in complete culture medium.

  • DNJ Treatment: Remove the existing medium from the cells and replace it with the DNJ-containing medium. Include a vehicle-treated control (medium without DNJ).

  • Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours) to allow for the inhibition of glycoprotein processing.[6]

  • Cell Harvest: Following incubation, wash the cells with ice-cold PBS and proceed with cell lysis or protein extraction for downstream analysis.

Protocol 2: Analysis of Glycoprotein Processing by SDS-PAGE and Western Blotting

This protocol describes the analysis of changes in glycoprotein molecular weight due to altered glycosylation.

Materials:

  • Treated and untreated HepG2 cell lysates

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membrane

  • Primary antibody specific to the glycoprotein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Tris-Buffered Saline with Tween 20 (TBST)

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford).

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An upward shift in the molecular weight of the glycoprotein from DNJ-treated cells is expected due to the presence of unprocessed glycans.

Protocol 3: Characterization of N-Glycan Type by Endoglycosidase H (Endo H) Digestion

This protocol is used to determine if the accumulated glycans are of the high-mannose type, which are sensitive to Endo H cleavage.

Materials:

  • Treated and untreated HepG2 cell lysates

  • Endoglycosidase H (Endo H)

  • Denaturing buffer (e.g., 10X Glycoprotein Denaturing Buffer)

  • Reaction buffer (e.g., 10X GlycoBuffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Denaturation: Combine the glycoprotein sample with the denaturing buffer and heat at 100°C for 10 minutes.

  • Digestion: Add the reaction buffer and Endo H to the denatured sample. Incubate at 37°C for 1-4 hours.[7][8]

  • Analysis: Analyze the digested samples by SDS-PAGE and Western blotting as described in Protocol 2. A downward shift in the molecular weight of the glycoprotein from DNJ-treated cells after Endo H digestion confirms the presence of high-mannose glycans.

Protocol 4: Lectin Blotting for Glycan Structure Analysis

This protocol utilizes lectins with specific carbohydrate-binding properties to probe for the presence of high-mannose structures.

Materials:

  • PVDF membrane with transferred proteins (from Protocol 2)

  • Biotinylated Concanavalin A (Con A) lectin (binds to mannose residues)

  • Streptavidin-HRP

  • Blocking buffer (e.g., 3% BSA in TBST)

  • TBST

Procedure:

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9][10]

  • Lectin Incubation: Incubate the membrane with biotinylated Con A (1-2 µg/mL in blocking buffer) for 1-2 hours at room temperature.[9]

  • Washing: Wash the membrane three times with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Proceed with chemiluminescent detection as in Protocol 2. An increased signal in the lanes corresponding to DNJ-treated samples indicates an accumulation of high-mannose glycoproteins.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying molecular mechanism, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Glycoprotein Processing cluster_results Expected Results HepG2 HepG2 Cell Culture DNJ_Treatment This compound (DNJ) Treatment HepG2->DNJ_Treatment Control Vehicle Control HepG2->Control Lysis Cell Lysis & Protein Extraction DNJ_Treatment->Lysis Control->Lysis SDS_PAGE SDS-PAGE & Western Blot Lysis->SDS_PAGE EndoH Endoglycosidase H Digestion Lysis->EndoH Lectin Lectin Blotting (Con A) SDS_PAGE->Lectin Result_SDS Increased MW in DNJ-Treated Samples SDS_PAGE->Result_SDS Result_EndoH MW Shift Down After Endo H in DNJ Samples EndoH->SDS_PAGE Analysis of Shift Result_Lectin Increased Con A Binding in DNJ Samples Lectin->Result_Lectin

Caption: Experimental workflow for studying glycoprotein processing in DNJ-treated HepG2 cells.

dnj_mechanism cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_dnj_effect Effect of DNJ Nascent_Protein Nascent Polypeptide Glycosylation N-linked Glycosylation (Glc3Man9GlcNAc2 added) Nascent_Protein->Glycosylation Glucosidase_I α-Glucosidase I Glycosylation->Glucosidase_I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Removes 1st Glucose Accumulation Accumulation of Glucosylated High-Mannose Glycoproteins Processed_Glycoprotein Properly Folded Glycoprotein (High Mannose) Glucosidase_II->Processed_Glycoprotein Removes 2nd & 3rd Glucose DNJ This compound (DNJ) DNJ->Glucosidase_I Inhibits DNJ->Glucosidase_II Inhibits Complex_Glycan Further Processing to Complex/Hybrid Glycans Processed_Glycoprotein->Complex_Glycan ER_Retention ER Retention & Misfolding Accumulation->ER_Retention

Caption: Mechanism of this compound (DNJ) inhibition of N-linked glycoprotein processing.

References

Application Notes and Protocols for High-Fat Diet-Induced Obese Mouse Model for Deoxynojirimycin Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Obesity, a global health crisis, is a primary risk factor for a suite of metabolic disorders, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] The high-fat diet (HFD)-induced obese mouse model is a cornerstone in obesity research, as it closely mimics the pathophysiology of human obesity driven by the consumption of energy-dense foods.[2][4] C57BL/6J mice are frequently used for these studies due to their susceptibility to developing obesity, insulin (B600854) resistance, and hyperglycemia when fed a HFD.[3]

1-Deoxynojirimycin (DNJ) is a potent α-glucosidase inhibitor, an iminosugar alkaloid found predominantly in mulberry leaves (Morus alba).[5] It is recognized for its anti-hyperglycemic and anti-obesity properties.[1][5] This document provides detailed application notes and protocols for utilizing the HFD-induced obese mouse model to investigate the therapeutic potential of DNJ.

Mechanisms of Action of this compound (DNJ)

DNJ exerts its metabolic benefits through multiple mechanisms, affecting both peripheral and central pathways.

  • Inhibition of Intestinal α-Glucosidases: The primary and most well-established mechanism of DNJ is the competitive inhibition of α-glucosidase enzymes in the small intestine.[5] This action delays the digestion of carbohydrates, reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia).[5]

  • Regulation of Lipid Metabolism: DNJ modulates the activity of key enzymes in lipid metabolism. It has been shown to decrease the activity of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), which are involved in fatty acid synthesis.[6][7] Concurrently, it increases the activity of enzymes like carnitine palmitoyltransferase (CPT) and acyl-CoA oxidase (ACO), which promote fatty acid oxidation.[6][7] This dual action helps reduce fat accumulation in the liver and adipose tissue.[5]

  • Modulation of Signaling Pathways: DNJ influences critical signaling pathways that regulate energy homeostasis. It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy, which in turn promotes fatty acid oxidation and inhibits lipid synthesis.[5] DNJ also enhances insulin sensitivity by activating the PI3K/Akt signaling pathway in skeletal muscle, which promotes glucose uptake.[8][9]

  • Central Appetite Suppression: Studies have shown that DNJ can cross the blood-brain barrier and act on the hypothalamus, a key brain region for regulating food intake.[1] Intracerebroventricular administration of DNJ reduces hypothalamic endoplasmic reticulum (ER) stress, which activates the leptin-induced Janus-activated kinase 2 (JAK2)/signal transducers and activators of transcription 3 (STAT3) signaling pathway, leading to appetite suppression.[1]

  • Modulation of Gut Microbiota: DNJ treatment can alleviate gut dysbiosis associated with obesity. It has been shown to promote the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium while suppressing the growth of certain unfavorable bacteria.[10][11][12][13]

Data Presentation: Effects of DNJ in HFD-Induced Obese Mice

The following tables summarize quantitative data from studies investigating the effects of DNJ in HFD-induced obese mice.

Table 1: Effects of DNJ on Body Weight and Adiposity in HFD Mice

Parameter Control (HFD) DNJ Treatment (8.0 mg/kg/day) Percentage Change Gender Reference
Body Weight Increase Reduced by 9.06% ↓ 9.06% Female [6][7]
Body Weight Increase Reduced by 14.07% ↓ 14.07% Male [6][7]
Intra-abdominal Fat to Body Weight Ratio Increase Reduced by 9.00% ↓ 9.00% Female [6][7]
Intra-abdominal Fat to Body Weight Ratio Increase Reduced by 34.30% ↓ 34.30% Male [6][7]
Liver Fat Content Increase Reduced by 4.13% ↓ 4.13% Female [6][7]

| Liver Fat Content | Increase | Reduced by 27.82% | ↓ 27.82% | Male |[6][7] |

Table 2: Effects of DNJ on Serum Lipid Profile in HFD Mice

Parameter Control (HFD) DNJ Treatment (8.0 mg/kg/day) Percentage Change Gender Reference
Total Cholesterol (TC) Elevated Reduced by 11.57% ↓ 11.57% Female [6][7]
Total Cholesterol (TC) Elevated Reduced by 35.13% ↓ 35.13% Male [6][7]
Triglycerides (TG) Elevated Reduced by 46.89% ↓ 46.89% Female [6][7]
Triglycerides (TG) Elevated Reduced by 30.65% ↓ 30.65% Male [6][7]
High-Density Lipoprotein (HDL) Altered Reduced by 28.86% ↓ 28.86% Female [6][7]
High-Density Lipoprotein (HDL) Altered Reduced by 7.00% ↓ 7.00% Male [6][7]
Free Fatty Acids (FFA) Elevated Reduced by 10.60% ↓ 10.60% Female [6][7]

| Free Fatty Acids (FFA) | Elevated | Reduced by 10.20% | ↓ 10.20% | Male |[6][7] |

Table 3: Effects of DNJ on Glucose Homeostasis and Adipocytokines in HFD Mice

Parameter Control (HFD) DNJ Treatment (8.0 mg/kg/day) Percentage Change Gender Reference
Adiponectin Reduced Increased by 29.66% ↑ 29.66% Female [6][7]
Adiponectin Reduced Increased by 26.96% ↑ 26.96% Male [6][7]
Visfatin Elevated Reduced by 38.44% ↓ 38.44% Female [6][7]

| Visfatin | Elevated | Reduced by 26.76% | ↓ 26.76% | Male |[6][7] |

Table 4: Effects of DNJ on Hepatic Enzyme Activities Related to Lipid Metabolism in HFD Mice

Enzyme (Pathway) Control (HFD) DNJ Treatment (8.0 mg/kg/day) Percentage Change Gender Reference
Acetyl-CoA Carboxylase (ACC) (Synthesis) Increased Reduced by 17.03% ↓ 17.03% Female [6][7]
Acetyl-CoA Carboxylase (ACC) (Synthesis) Increased Reduced by 15.52% ↓ 15.52% Male [6][7]
Fatty Acid Synthase (FAS) (Synthesis) Increased Reduced by 23.53% ↓ 23.53% Female [6][7]
Fatty Acid Synthase (FAS) (Synthesis) Increased Reduced by 21.13% ↓ 21.13% Male [6][7]
Carnitine Palmitoyl Transferase (CPT) (Oxidation) Decreased Increased by 20.38% ↑ 20.38% Female [6][7]
Carnitine Palmitoyl Transferase (CPT) (Oxidation) Decreased Increased by 17.20% ↑ 17.20% Male [6][7]
Acyl-CoA Oxidase (ACO) (Oxidation) Decreased Increased by 11.00% ↑ 11.00% Female [6][7]

| Acyl-CoA Oxidase (ACO) (Oxidation) | Decreased | Increased by 16.29% | ↑ 16.29% | Male |[6][7] |

Visualizations: Workflows and Signaling Pathways

G cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: DNJ Treatment cluster_analysis Phase 3: Analysis acclimatize Acclimatization (1 week) randomize Randomization (Weight-based) acclimatize->randomize diet Diet Administration (15 weeks) randomize->diet monitoring1 Weekly Monitoring (Body Weight, Food Intake) diet->monitoring1 dnj_admin DNJ Administration (e.g., 40 days via Gavage) diet->dnj_admin monitoring2 Continued Monitoring dnj_admin->monitoring2 fasting Fasting (4-6 hours) dnj_admin->fasting metabolic_tests Metabolic Tests (OGTT, ITT) fasting->metabolic_tests sacrifice Sacrifice & Tissue Collection (Blood, Liver, Adipose) metabolic_tests->sacrifice analysis Biochemical & Histological Analysis sacrifice->analysis

Caption: Overall experimental workflow for studying DNJ in HFD-induced obese mice.

G DNJ DNJ IR_text Improves Insulin Sensitivity DNJ->IR_text Insulin Insulin IR Insulin Receptor (IR) Insulin->IR PI3K PI3K IR->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GlucoseUptake Glucose Uptake (Skeletal Muscle) GLUT4->GlucoseUptake IR_text->IR

Caption: DNJ enhances insulin sensitivity via the PI3K/Akt signaling pathway.

G DNJ DNJ Adiponectin Adiponectin DNJ->Adiponectin Increases AMPK AMPK Activation Adiponectin->AMPK CPT1 CPT-1 AMPK->CPT1 Activates ACC ACC AMPK->ACC Inhibits FAS FAS AMPK->FAS Inhibits FatOx Fatty Acid Oxidation CPT1->FatOx FatSyn Fatty Acid Synthesis ACC->FatSyn FAS->FatSyn

Caption: DNJ regulates lipid metabolism through the Adiponectin-AMPK pathway.

G HFD High-Fat Diet ER_Stress Hypothalamic ER Stress HFD->ER_Stress Induces Leptin Leptin Signaling ER_Stress->Leptin Inhibits DNJ DNJ (Central Admin.) DNJ->ER_Stress Reduces JAK2_STAT3 JAK2/STAT3 Pathway Leptin->JAK2_STAT3 Activates Appetite Appetite Suppression JAK2_STAT3->Appetite

Caption: DNJ's central mechanism of action on appetite suppression.

Experimental Protocols

High-Fat Diet (HFD)-Induced Obese Mouse Model

This protocol details the induction of obesity in mice using a high-fat diet.

  • Animals: 8-week-old male C57BL/6J mice are commonly used.[14] Randomize animals into groups based on body weight before starting the diet.

  • Housing: House animals in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) room with a 12-hour light/dark cycle.[14]

  • Diet:

    • Control Group: Standard chow diet (e.g., 10% kcal from fat).[2][15]

    • Obese Group: High-fat diet (HFD), typically 45% or 60% kcal from fat.[14][15] Diets should be replaced two to three times a week to prevent spoilage.[15]

  • Duration: Feed the respective diets for 15-20 weeks to induce a stable obese phenotype.[2][14]

  • Monitoring: Record body weight and food intake weekly.[14] A significant increase in body weight (typically 20-30% more than control) and signs of insulin resistance confirm the model.[2]

This compound (DNJ) Administration
  • Preparation: Dissolve DNJ in sterile saline or distilled water to the desired concentration.

  • Dosage: Administer DNJ at doses ranging from 2.0 to 8.0 mg/kg of body weight.[6][7] A vehicle control group (saline or water) must be included.

  • Administration: Administer the solution daily via oral gavage for the duration of the treatment period (e.g., 40 days).[6][7]

Oral Glucose Tolerance Test (OGTT)

This test assesses the ability to clear a glucose load from the blood.

  • Fasting: Fast mice for 4-6 hours in the morning with free access to water.[16][17] Transfer mice to a clean cage.[16]

  • Baseline Glucose: Weigh the mice.[16] Obtain a baseline blood glucose reading (t=0) from a small drop of blood from a tail snip using a glucometer.[17][18]

  • Glucose Administration: Administer a sterile 50% dextrose solution via oral gavage.[16] The standard dose is 1 g/kg body weight.[16]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[18][19]

Insulin Tolerance Test (ITT)

This test measures whole-body insulin sensitivity.

  • Fasting: Fast mice for 4-6 hours with free access to water.[19][20]

  • Baseline Glucose: Weigh the mice. Obtain a baseline blood glucose reading (t=0) from a tail snip.

  • Insulin Administration: Inject human insulin intraperitoneally (IP). The dose may need to be optimized but typically ranges from 0.75 to 2.0 U/kg body weight.[21][22] Insulin-resistant mice on a HFD may require a higher dose (e.g., 2.0 U/kg).[22]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.[19][21]

  • Safety: Have a 20% glucose solution ready to inject in case any animals become severely hypoglycemic.[23]

Biochemical Analysis
  • Sample Collection: At the end of the study, after fasting, euthanize the mice (e.g., via IP injection of sodium pentobarbital).[14] Collect blood via cardiac puncture or the retro-orbital sinus.[14]

  • Plasma/Serum Preparation: Process the blood to obtain plasma (using EDTA or heparin tubes) or serum.[14][18] Store samples at -80°C until analysis.[14]

  • Analysis: Use commercially available ELISA or colorimetric assay kits to measure:

    • Lipids: Total cholesterol (TC), triglycerides (TG), HDL, and free fatty acids (FFA).[6]

    • Hormones/Cytokines: Insulin, leptin, adiponectin, TNF-α, and IL-6.[13]

Histological Analysis
  • Tissue Harvesting: Perfuse the circulatory system with saline.[14] Harvest liver and epididymal white adipose tissue (eWAT).

  • Fixation and Processing: Fix a portion of the tissues in 10% neutral buffered formalin for 24 hours. Process the fixed tissues and embed them in paraffin (B1166041).

  • Sectioning and Staining:

    • Cut 4-5 µm sections from the paraffin blocks.

    • Stain with Hematoxylin and Eosin (H&E) to visualize general morphology, inflammatory cell infiltration, hepatocyte ballooning, and lipid droplets.[24][25]

    • Stain with Masson's trichrome to assess collagen deposition and fibrosis in the liver.[25]

  • Microscopy and Analysis:

    • Examine the slides under a light microscope.

    • For adipose tissue, capture images and use software (e.g., ImageJ) to measure adipocyte size.

    • For the liver, score the degree of steatosis, inflammation, and ballooning to determine the NAFLD Activity Score (NAS).[24]

References

Application Notes: Lentiviral Vector-Mediated Gene Expression Analysis with 1-Deoxynojirimycin (DNJ) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lentiviral vectors are highly efficient tools for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable, long-term transgene expression.[1][2] This characteristic makes them invaluable for creating stable cell lines for research and drug discovery.[2][3] 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves, is a potent bioactive compound known for its therapeutic potential.[4][5] Primarily recognized as an α-glucosidase inhibitor, DNJ is investigated for its role in managing type 2 diabetes.[6][7] Its effects, however, extend to various cellular processes, including insulin (B600854) signaling, oxidative stress, and the unfolded protein response.[6][7][8]

This document provides a comprehensive guide for utilizing lentiviral vectors to establish stable gene expression in target cells, followed by treatment with DNJ to analyze the subsequent changes in gene and protein expression. These protocols are designed to facilitate research into gene function, drug mechanism of action, and the development of novel therapeutic strategies.

Mechanism of Action of 1-Deoxynojirimycin (DNJ)

DNJ's primary mechanism is the competitive inhibition of α-glucosidases in the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[6][9] However, its biological activities are multifaceted, influencing several key signaling pathways.

  • Insulin Signaling: DNJ has been shown to improve insulin sensitivity. It can activate the PI3K/AKT signaling pathway, which promotes the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake in skeletal muscle and adipocytes.[7][10]

  • Oxidative Stress Response: DNJ can mitigate cellular oxidative stress by activating the NRF2 signaling pathway. This leads to the upregulation of antioxidant enzymes and DNA repair proteins like 8-oxoguanine DNA glycosylase (OGG1).[8][11]

  • Endoplasmic Reticulum (ER) Stress: As an inhibitor of glycosidases, DNJ can affect glycoprotein (B1211001) folding, potentially inducing the Unfolded Protein Response (UPR). At sub-inhibitory concentrations, it can also act as a pharmacological chaperone, aiding in the proper folding of certain mutant enzymes and alleviating ER stress.[6][12]

DNJ_Mechanism_of_Action Key Signaling Pathways Modulated by DNJ cluster_0 α-Glucosidase Inhibition cluster_1 Insulin Signaling cluster_2 Oxidative Stress Response DNJ DNJ AlphaGlucosidase α-Glucosidase DNJ->AlphaGlucosidase Glucose Glucose Absorption AlphaGlucosidase->Glucose Carbohydrates Carbohydrates Carbohydrates->AlphaGlucosidase AKT PI3K/AKT Pathway GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake DNJ_insulin DNJ DNJ_insulin->AKT NRF2 NRF2 Activation OGG1 OGG1 Expression (DNA Repair) NRF2->OGG1 OxidativeDamage Oxidative DNA Damage OGG1->OxidativeDamage DNJ_ox DNJ DNJ_ox->NRF2

Caption: Key signaling pathways modulated by DNJ.

Data Presentation: Quantitative Effects of DNJ Treatment

The following tables summarize quantitative data on the effects of DNJ on gene and protein expression from published studies.

Table 1: Effect of DNJ on Oxidative Stress Pathway Components

Target Cell Type DNJ Concentration Change in Expression Reference
NRF2 HUVEC 5 µmol/L ~50% increase [8][11]
OGG1 HUVEC 5 µmol/L >15% increase [8][11]

| p-AKT (ser473) | HUVEC | 5 µmol/L | ~50% increase |[11] |

Table 2: Effect of DNJ on Glucose Metabolism and Insulin Signaling

Target Model System DNJ Dosage Outcome Reference
Blood Glucose db/db mice 40 mg/kg/day Significant reduction [7]
Serum Insulin db/db mice 40 mg/kg/day Significant reduction [7]
IR, PI3K, AKT, GLUT4 (mRNA) 3T3-L1 adipocytes 0.1–10 µmol/L Dose-dependent increase [13]
SOCS3 Expression Prediabetic mice - Suppressed [14]

| p-IRS1 (Tyr896)/IRS1 Ratio | Prediabetic mice | - | Improved |[14] |

Experimental Workflow Overview

The overall process involves four main stages: producing the lentivirus, transducing the target cells to create a stable cell line, treating the cells with DNJ, and finally, analyzing the changes in gene and protein expression.

Experimental_Workflow cluster_A Phase 1: Lentivirus Production cluster_B Phase 2: Stable Cell Line Generation cluster_C Phase 3: DNJ Treatment cluster_D Phase 4: Gene/Protein Expression Analysis A1 1. Seed HEK293T Packaging Cells A2 2. Co-transfect with Lentiviral & Helper Plasmids A1->A2 A3 3. Incubate & Allow Virus Production A2->A3 A4 4. Harvest & Concentrate Lentiviral Supernatant A3->A4 B2 6. Transduce Cells with Lentivirus A4->B2 B1 5. Seed Target Cells B1->B2 B3 7. Select for Transduced Cells (e.g., Puromycin) B2->B3 B4 8. Expand & Validate Stable Cell Line B3->B4 C1 9. Plate Stable Cells for Experiment B4->C1 C2 10. Treat with DNJ (and Vehicle Control) C1->C2 C3 11. Incubate for Desired Time C2->C3 C4 12. Harvest Cells C3->C4 D1a 13a. RNA Extraction & RT-qPCR C4->D1a D1b 13b. Protein Lysis & Western Blot C4->D1b D2 14. Data Analysis D1a->D2 D1b->D2

Caption: Overall experimental workflow.

Detailed Experimental Protocols

Safety Precaution: Work with lentiviral vectors must be performed in a Biosafety Level 2 (BSL-2) or higher facility, following all institutional biosafety guidelines.

Protocol 1: Lentiviral Vector Production in HEK293T Cells

This protocol describes the generation of lentiviral particles using HEK293T cells, a highly transfectable human embryonic kidney cell line.[2][15]

Materials:

  • HEK293T cells (low passage, <15)

  • DMEM with 10% FBS (antibiotic-free for transfection)

  • Transfer plasmid (containing your gene of interest)

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Opti-MEM or serum-free medium

  • 10 cm tissue culture plates

  • 0.45 µm syringe filters

Procedure:

  • Day 0: Seed Cells:

    • Plate 4 x 10⁶ HEK293T cells per 10 cm plate in 10 mL of complete DMEM.[16]

    • Ensure cells are evenly distributed and incubate overnight at 37°C, 5% CO₂. Cells should be 70-75% confluent at the time of transfection.[17]

  • Day 1: Transfection:

    • In a sterile tube, prepare the DNA mixture by combining the transfer, packaging, and envelope plasmids in serum-free medium. A common ratio for a 10 cm plate is 10 µg transfer plasmid, 7.5 µg packaging, and 2.5 µg envelope plasmid.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.[18]

    • Gently add the transfection complex dropwise to the HEK293T cells.[18] Swirl the plate to distribute evenly.

    • Incubate for 12-18 hours at 37°C, 5% CO₂.[15][18]

  • Day 2: Medium Change:

    • Carefully aspirate the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.[18]

  • Day 3-4: Harvest Viral Supernatant:

    • At 48 hours post-transfection, collect the supernatant, which contains the lentiviral particles.[15]

    • The supernatant can be filtered through a 0.45 µm filter to remove cell debris.

    • A second harvest can be performed at 72 hours by adding fresh media on Day 3 and collecting again.[16]

    • For long-term storage, aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.[17]

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines how to use the harvested lentivirus to infect target cells and generate a stable cell line.

Materials:

  • Target cells

  • Harvested lentiviral supernatant

  • Complete culture medium for target cells

  • Hexadimethrine bromide (Polybrene)

  • Selection antibiotic (e.g., Puromycin, if the vector contains a resistance gene)

  • 24-well or 6-well plates

Procedure:

  • Day 1: Seed Target Cells:

    • Plate your target cells in a multi-well plate so they reach 50-70% confluency on the day of transduction.[19][20]

  • Day 2: Transduction:

    • Thaw the lentiviral supernatant on ice.

    • Prepare transduction medium by adding Polybrene to the cell culture medium (final concentration typically 4-8 µg/mL). Note: Some cells are sensitive to Polybrene; perform a toxicity control if necessary.[19]

    • Remove the old medium from the cells.

    • Add the desired amount of lentivirus and the Polybrene-containing medium to the cells. The amount of virus (Multiplicity of Infection, MOI) should be optimized for your cell type.[19]

    • Incubate for 18-24 hours at 37°C, 5% CO₂.[20]

  • Day 3: Medium Change:

    • Remove the virus-containing medium and replace it with fresh complete medium.[19]

  • Day 4 onwards: Selection and Expansion:

    • Approximately 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the medium.

    • Replace the selection medium every 3-4 days until non-transduced control cells have died.[20]

    • Expand the surviving cell pools or isolate single colonies to establish a validated, stable cell line expressing your gene of interest.[20]

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol details the measurement of mRNA levels for target genes after DNJ treatment.

Materials:

  • DNJ-treated and vehicle-treated cell pellets

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (forward and reverse) for target and reference genes (e.g., GAPDH, ACTB)

  • Real-time PCR detection system

Procedure:

  • RNA Extraction:

    • Harvest cells after DNJ treatment.

    • Extract total RNA using a commercial kit, following the manufacturer's protocol. Include an on-column DNase I digestion step to eliminate genomic DNA contamination.[21]

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. A ratio of 1.8-2.1 is considered pure.[21]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. Include a no-reverse-transcriptase (-RT) control to check for genomic DNA amplification later.[21]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing master mix, forward and reverse primers, and diluted cDNA.

    • Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[22]

    • Include a no-template control (NTC) for each primer set to check for contamination.[21]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for all samples.

    • Normalize the Ct value of your target gene to a stable reference gene (ΔCt = Ct_target - Ct_reference).

    • Calculate the relative gene expression changes using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control). The fold change is typically calculated as 2^⁻ΔΔCt.[21]

Protocol 4: Protein Expression Analysis by Western Blot

This protocol is for detecting and quantifying changes in protein levels following DNJ treatment.

Materials:

  • DNJ-treated and vehicle-treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash harvested cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.[23]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[24]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.[24]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature proteins.[23]

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.[23]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).[24]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.[23]

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin, GAPDH) or to total protein stain. Note: It is crucial to validate that the expression of the chosen loading control is not affected by the DNJ treatment.[23]

References

Troubleshooting & Optimization

Technical Support Center: Deoxynojirimycin (DNJ) Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deoxynojirimycin (DNJ). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of DNJ for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DNJ) and why is its solubility important for in vitro assays?

A1: this compound (DNJ) is a potent α-glucosidase inhibitor and an iminosugar, which is a carbohydrate mimic where a nitrogen atom replaces the oxygen in the ring structure.[1] Its inhibitory action on enzymes like α-glucosidases makes it a compound of interest in diabetes research by potentially reducing glucose absorption from the gut.[1] For in vitro assays, ensuring DNJ is fully dissolved at the desired concentration is critical for obtaining accurate and reproducible results. Poor solubility can lead to inconsistent inhibitor concentrations and flawed experimental outcomes.

Q2: In which common laboratory solvents is this compound Hydrochloride (DNJ-HCl) soluble?

A2: this compound Hydrochloride is soluble in several common laboratory solvents. It has high solubility in water, with reports of up to 250 mg/mL with the aid of ultrasound.[2] It is also soluble in DMSO at approximately 10-33 mg/mL and to a lesser extent in PBS (pH 7.2) at about 1 mg/mL.[2][3][4]

Q3: What are the recommended storage conditions for DNJ powder and its stock solutions?

A3:

  • Powder: The solid form of DNJ should be stored at -20°C for long-term stability, where it can be stable for at least three to four years.[1][3]

  • Stock Solutions:

    • DMSO stock solutions: Stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1][2] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[1][2]

    • Aqueous stock solutions (e.g., in water or PBS): These are less stable. It is recommended to use them within one day of preparation.[1][2] Some sources suggest that aqueous solutions in distilled water may be stored at -20°C for up to 3 months.[5]

Q4: Can I use heat to dissolve my DNJ compound?

A4: Yes, gentle warming can be used to aid in the dissolution of DNJ. Warming the solution to 37°C is a commonly recommended troubleshooting step, often in combination with sonication.[1][2]

Troubleshooting Guides

Issue 1: My this compound Hydrochloride is not dissolving in DMSO at the expected concentration.
  • Possible Cause: The DNJ-HCl may have absorbed moisture, or the DMSO may not be of sufficient purity.[1][4]

  • Troubleshooting Steps:

    • Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO, as moisture can reduce solubility.[1][4]

    • Gentle Warming and Sonication: Warm the solution gently to 37°C and use a sonicator to aid dissolution.[1]

    • Prepare a More Dilute Stock Solution: If solubility issues persist, try preparing a more dilute stock solution and adjust your experimental dilutions accordingly.[1]

Issue 2: My DNJ precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium.
  • Possible Cause: The final concentration of DNJ may exceed its solubility limit in the aqueous medium. Components in the cell culture medium, such as salts and proteins in serum, can also sometimes cause small molecules to precipitate.[1]

  • Troubleshooting Steps:

    • Perform a Solubility Test: Before your main experiment, test the solubility of your desired final concentration of DNJ in a small volume of your complete cell culture medium (including all supplements and serum).[1]

    • Use a Stepwise Dilution Method: Prepare an intermediate dilution of your DMSO stock in pre-warmed cell culture medium before making the final dilution. This can help to avoid localized high concentrations that may lead to precipitation.[1]

    • Lower the Final Concentration: If precipitation still occurs, you may need to work at a lower final concentration of DNJ.[1]

    • Adjust Final DMSO Concentration: A slightly higher final DMSO concentration (e.g., up to 0.5%) might help maintain solubility. However, always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[1] Ensure the final DMSO concentration is well-tolerated by your specific cell line.[1]

Issue 3: I am observing inconsistent results in my enzyme inhibition assay with DNJ.
  • Possible Cause: Inconsistent results can stem from several factors, including degradation of DNJ, improper assay conditions, or procedural inconsistencies.

  • Troubleshooting Steps:

    • Check DNJ Integrity: DNJ solutions, especially if not stored properly, can lose activity. It is recommended to prepare fresh solutions or use properly stored aliquots at -20°C or -80°C.[2][6]

    • Verify Buffer Conditions: The pH of the reaction buffer is crucial for optimal enzyme activity and inhibitor binding. A potassium phosphate (B84403) buffer with a pH of around 6.8 is frequently used for α-glucosidase inhibition assays.[6]

    • Ensure Thorough Mixing: Make sure all components in the well are thoroughly mixed after each addition, especially the enzyme, substrate, and inhibitor.[6]

    • Maintain Constant Temperature: Temperature fluctuations can affect enzyme kinetics. Use a calibrated incubator or water bath to maintain a constant temperature (typically 37°C) throughout the incubation period.[6]

Data Presentation

Table 1: Solubility of this compound (DNJ) and its Hydrochloride Salt in Common Solvents

Compound FormSolventReported SolubilityNotesReferences
This compoundWater33 mg/mL[4]
WaterSoluble up to 25 mg/mL[5]
DMSO33 mg/mLUse fresh, anhydrous DMSO as moisture can reduce solubility.[4]
EthanolInsoluble[4]
This compound HClWater250 mg/mLRequires sonication.[2][3]
DMSO~10 mg/mL[2][7]
PBS (pH 7.2)~1 mg/mL[2][3][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound Hydrochloride in DMSO

Materials:

  • This compound Hydrochloride (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • In a sterile microcentrifuge tube, weigh the desired amount of this compound Hydrochloride powder. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg.[1]

  • Add the appropriate volume of sterile, anhydrous DMSO to the tube. For a 10 mg/mL stock, add 1 mL of DMSO.[1]

  • Vortex the tube until the solid is completely dissolved. If necessary, gentle warming to 37°C and brief sonication can be used to aid dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Preparation of a Working Solution of this compound Hydrochloride in Cell Culture Medium

Materials:

  • 10 mg/mL stock solution of this compound Hydrochloride in DMSO

  • Sterile, pre-warmed cell culture medium (with all supplements)

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mg/mL this compound Hydrochloride stock solution at room temperature.[1]

  • Determine the final concentration of this compound Hydrochloride needed for your experiment.

  • Recommended Stepwise Dilution Method: a. Prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of pre-warmed cell culture medium. For example, to prepare a 1 mM intermediate stock, add 2 µL of the 10 mg/mL stock to 98 µL of medium and mix gently by pipetting.[1] b. Add the required volume of the intermediate stock to your final volume of cell culture medium to achieve the desired final concentration. For instance, to achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.[1]

  • Gently mix the final working solution.

  • Add the working solution to your cell culture plates.[1]

  • Important: Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental samples but without the this compound Hydrochloride.[1]

Mandatory Visualization

G start Start: Need to dissolve DNJ for in vitro assay solvent_choice What is the solvent for the final assay? start->solvent_choice aqueous_path Aqueous Buffer / Cell Culture Medium solvent_choice->aqueous_path Aqueous organic_path Organic Solvent (e.g., DMSO) solvent_choice->organic_path Organic prepare_aqueous_stock Prepare stock in Water or Assay Buffer. Is DNJ-HCl being used? aqueous_path->prepare_aqueous_stock prepare_dmso_stock Prepare concentrated stock in anhydrous DMSO. organic_path->prepare_dmso_stock use_hcl DNJ-HCl has higher aqueous solubility. Consider gentle warming (37°C) and sonication. prepare_aqueous_stock->use_hcl Yes use_freebase Lower aqueous solubility. May require pH adjustment or use of a co-solvent. prepare_aqueous_stock->use_freebase No dilute_to_final Dilute stock into final assay volume. Does precipitation occur? prepare_dmso_stock->dilute_to_final use_hcl->dilute_to_final use_freebase->dilute_to_final success Success: DNJ is dissolved. dilute_to_final->success No troubleshoot Troubleshoot Precipitation dilute_to_final->troubleshoot Yes troubleshoot_steps 1. Perform stepwise dilution. 2. Lower final concentration. 3. Increase final DMSO % (with vehicle control). troubleshoot->troubleshoot_steps

Caption: Decision workflow for selecting a solvent and troubleshooting DNJ solubility.

References

Technical Support Center: Overcoming Inconsistent Results in Deoxynojirimycin (DNJ) α-Glucosidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Deoxynojirimycin (DNJ) alpha-glucosidase assays.

Troubleshooting Guide

This section addresses specific issues that can lead to inconsistent and unreliable results in your experiments.

IssuePotential CauseTroubleshooting Steps
Inconsistent or No Inhibition by DNJ Positive Control DNJ Degradation: DNJ solutions, particularly if not stored correctly, can lose their inhibitory activity.[1]- Prepare fresh DNJ solutions for each experiment. - For long-term storage, aliquot stock solutions and store at -20°C to minimize freeze-thaw cycles.[1]
Inactive Enzyme: The α-glucosidase may have lost its activity due to improper storage or handling.[1]- Run a control reaction with only the enzyme and substrate to verify enzyme activity. - Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.
Incorrect Buffer Conditions: The pH of the reaction buffer is critical for both enzyme activity and DNJ binding. The optimal pH is typically around 6.8.[1][2]- Verify the pH of your buffer. A commonly used buffer is potassium phosphate (B84403) at pH 6.8.[1]
Pipetting Inaccuracies: Small volume errors during pipetting can lead to significant variations in the final concentrations of reagents.[1]- Use calibrated pipettes and proper pipetting techniques. - For microplate assays, consider using a multichannel pipette for consistent additions.
High Variability Between Replicate Wells Insufficient Mixing: Incomplete mixing of reagents within the wells can lead to non-uniform reactions.[1]- Gently but thoroughly mix the contents of each well after the addition of each reagent (enzyme, inhibitor, substrate).
Temperature Fluctuations: Inconsistent temperatures during incubation can affect the rate of the enzymatic reaction.[1]- Use a calibrated incubator or water bath to maintain a constant temperature, typically 37°C, throughout the incubation periods.[1]
Microplate Edge Effects: Evaporation from the outer wells of a microplate can alter reagent concentrations.[1]- Avoid using the outermost wells for critical samples. Instead, fill them with buffer or water to create a humidity barrier.[1]
Inconsistent Incubation Times: Variations in the timing of pre-incubation and substrate incubation steps can introduce variability.[1]- Use a timer to ensure precise and consistent incubation times for all wells.
High Background Signal in Blank Wells Substrate Instability: The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), can undergo spontaneous hydrolysis, leading to a false-positive signal.[1]- Prepare the pNPG solution fresh before each experiment. - Protect the pNPG solution from light and elevated temperatures.[1]
Contaminated Reagents: Contaminants in buffers or other reagents can contribute to background absorbance.- Use high-purity reagents and sterile, nuclease-free water. - Filter buffers if necessary.
Improper Blank Preparation: The blank control may not be correctly accounting for all sources of background absorbance.- A proper blank should contain all reaction components except for the enzyme. This will account for any non-enzymatic hydrolysis of the substrate.[1]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my 1-Deoxynojirimycin (DNJ) stock solution?

A1: It is recommended to dissolve DNJ in the assay buffer (e.g., potassium phosphate buffer, pH 6.8) or water to prepare a stock solution. For short-term storage, the solution can be kept at 4°C. For long-term use, it is best to create aliquots of the stock solution and store them at -20°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q2: What is the optimal concentration of α-glucosidase and pNPG to use in the assay?

A2: The optimal concentrations can vary depending on the source of the enzyme and specific assay conditions. However, a common starting point is an α-glucosidase concentration of 0.5 U/mL and a pNPG concentration of 1 mM.[1] It is advisable to perform initial optimization experiments to determine the ideal concentrations for your specific setup.[3][4]

Q3: Can I use a different substrate instead of p-nitrophenyl-α-D-glucopyranoside (pNPG)?

A3: While pNPG is the most widely used chromogenic substrate for this assay due to its convenience and sensitivity, other substrates can be utilized.[1] However, switching substrates will likely necessitate a re-optimization of the assay conditions, including enzyme and substrate concentrations, as well as incubation times. The resulting IC50 values may not be directly comparable to those obtained using pNPG.[1]

Q4: My IC50 value for DNJ is different from what is reported in the literature. What could be the reason?

A4: Discrepancies in IC50 values are common and can be attributed to several factors.[5][6][7][8][9] These include variations in:

  • Enzyme Source: The kinetic properties of α-glucosidase can differ depending on its source (e.g., Saccharomyces cerevisiae, rat intestine).[2]

  • Assay Conditions: Minor differences in pH, temperature, incubation times, and substrate concentration can significantly impact the calculated IC50 value.[10]

  • Purity of DNJ: The purity of the DNJ standard used will affect its inhibitory potency.

  • Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.

Q5: What is the mechanism of action of this compound (DNJ) on α-glucosidase?

A5: DNJ is a potent competitive inhibitor of α-glucosidase.[11][12] Its structure is very similar to the natural substrate, D-glucose. This structural mimicry allows DNJ to bind with high affinity to the active site of the enzyme, effectively blocking the access of the natural carbohydrate substrate and preventing its hydrolysis.[12] The protonated nitrogen atom in the DNJ ring is thought to mimic the positively charged transition state of the substrate during the enzymatic reaction.[11][12]

Experimental Protocols

Standard α-Glucosidase Inhibition Assay Protocol

This protocol provides a detailed methodology for performing a standard in vitro α-glucosidase inhibition assay using pNPG as the substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 1-Deoxynojirimycin (DNJ)

  • Potassium phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 0.2 M)[1]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • α-Glucosidase Solution: Prepare a fresh solution of α-glucosidase in potassium phosphate buffer to a final concentration of 0.5 U/mL.[1]

    • pNPG Substrate Solution: Dissolve pNPG in potassium phosphate buffer to a final concentration of 1 mM. Prepare this solution fresh.[1]

    • DNJ Solution: Prepare a stock solution of DNJ in the assay buffer. Perform serial dilutions to create a range of inhibitor concentrations to be tested.

    • Stopping Reagent: Prepare a 0.1 M or 0.2 M sodium carbonate solution.[1]

  • Assay in 96-Well Plate Format:

    • Add 50 µL of different concentrations of the DNJ solution to the respective wells.

    • For the control (100% enzyme activity) and blank wells, add 50 µL of the phosphate buffer.

    • Add 50 µL of the α-glucosidase solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 Where:

      • Abscontrol is the absorbance of the control well (enzyme + buffer + substrate).

      • Abssample is the absorbance of the sample well (enzyme + DNJ + substrate).

  • IC50 Determination:

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the DNJ concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase (0.5 U/mL) add_enzyme Add 50 µL α-Glucosidase prep_enzyme->add_enzyme prep_dnj Prepare DNJ Serial Dilutions add_dnj Add 50 µL DNJ or Buffer prep_dnj->add_dnj prep_pnpg Prepare pNPG Substrate (1 mM) add_pnpg Add 50 µL pNPG prep_pnpg->add_pnpg add_dnj->add_enzyme pre_incubate Pre-incubate 10 min @ 37°C add_enzyme->pre_incubate pre_incubate->add_pnpg incubate Incubate 20 min @ 37°C add_pnpg->incubate stop_reaction Add 50 µL Na₂CO₃ incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the α-glucosidase inhibition assay.

signaling_pathway cluster_enzyme Enzyme Active Site cluster_molecules Molecules active_site α-Glucosidase Active Site hydrolysis Hydrolysis active_site->hydrolysis Catalyzes inhibition Competitive Inhibition active_site->inhibition Blocked by DNJ substrate Carbohydrate Substrate (e.g., Sucrose) substrate->active_site Binds to dnj This compound (DNJ) dnj->active_site Competes for binding glucose Glucose Release hydrolysis->glucose no_glucose No Glucose Release inhibition->no_glucose

Caption: Mechanism of competitive inhibition of α-glucosidase by DNJ.

References

Technical Support Center: Optimizing Deoxynojirimycin (DNJ) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of 1-Deoxynojirimycin (B1663644) (DNJ) in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 1-Deoxynojirimycin (DNJ) and what is its primary mechanism of action in cell culture?

A1: 1-Deoxynojirimycin (DNJ) is a natural iminosugar, an analog of glucose where the ring oxygen is replaced by a nitrogen atom.[1] Its primary mechanism of action is the potent inhibition of α-glucosidases I and II, which are critical enzymes in the endoplasmic reticulum (ER) responsible for trimming N-linked glycans on newly synthesized glycoproteins.[2] This inhibition disrupts the normal processing and folding of many glycoproteins, which can affect a wide range of cellular processes, including protein quality control, cell signaling, and viral replication.[2][3]

Q2: What is a good starting concentration for DNJ in my cell culture experiments?

A2: A recommended starting point for DNJ is in the low micromolar (µM) to low millimolar (mM) range. However, the optimal concentration is highly dependent on the cell line and the specific biological question. For general glycoprotein (B1211001) processing inhibition, concentrations from 5 µM to 1.25 mM have been used effectively.[4][5] For cytotoxicity studies, concentrations can range up to 32 mM.[6][7] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model system.

Q3: How long should I treat my cells with DNJ?

A3: The duration of DNJ treatment depends on the experimental endpoint. To observe significant effects on glycoprotein processing, an incubation time of 24 to 48 hours is generally sufficient.[2] For cytotoxicity assays, treatment times can extend to 72 hours or longer.[6][8] The cytotoxic effects of DNJ can be time-dependent, so it may be necessary to shorten the exposure time if significant cell death is observed.[9]

Q4: How should I prepare and store DNJ stock solutions?

A4: DNJ hydrochloride (HCl) is soluble in water and DMSO, while the free base form is more soluble in DMSO.[1] For a stock solution, dissolve DNJ in a suitable solvent like sterile, anhydrous DMSO at a concentration of 10-20 mM.[8] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells, typically ≤ 0.1% (v/v).[8]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed after DNJ treatment.

  • Possible Cause: The DNJ concentration is too high for your specific cell line. Sensitivity to DNJ can vary significantly between cell types.[9]

  • Solution: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). Start with a broad range of concentrations and narrow it down to find the highest non-toxic concentration. Consider reducing the exposure time as cytotoxicity can be time-dependent.[9]

Issue 2: DNJ treatment is not producing the expected inhibitory effect on glycoprotein processing.

  • Possible Cause 1: Insufficient Concentration or Duration. The concentration of DNJ may be too low, or the treatment time too short to see a significant effect.

  • Solution 1: Increase the concentration of DNJ and/or extend the incubation period. An incubation of 24-48 hours is typically needed to see effects on glycoprotein processing.[2]

  • Possible Cause 2: DNJ Instability. Prolonged storage of DNJ solutions at room temperature or in inappropriate buffers can lead to degradation.[10]

  • Solution 2: Always prepare fresh working solutions from a properly stored, frozen aliquot of the stock solution immediately before use.[1]

  • Possible Cause 3: Assay Limitations. Your method for detecting the inhibitory effect may not be sensitive enough.

  • Solution 3: Confirm inhibition using a reliable method. A common approach is to analyze changes in the molecular weight of a target glycoprotein by SDS-PAGE and Western blotting. Inhibition of glycan processing often results in a shift in the protein's apparent molecular weight. Further confirmation can be achieved using Endoglycosidase H (Endo H) digestion, as improperly processed glycoproteins often retain high-mannose glycans that are sensitive to Endo H cleavage.[2]

Issue 3: Precipitation is observed when diluting the DNJ stock solution into cell culture medium.

  • Possible Cause: The final concentration of DNJ in the aqueous medium exceeds its solubility limit. This can sometimes be influenced by components in the serum or media.[1]

  • Solution: Before your main experiment, test the solubility of your desired final DNJ concentration in a small volume of your complete cell culture medium. If precipitation occurs, you may need to work at a lower concentration. Preparing an intermediate dilution in serum-free media before adding it to the final complete media may also help.[1]

Data Presentation

Table 1: Recommended Starting Concentrations of DNJ for Various Applications

ApplicationCell Line ExampleConcentration RangeTypical DurationReference(s)
Glycoprotein Processing InhibitionHep G21.25 mM27-110 min (pulse-chase)[5]
Oxidative Stress MitigationHUVEC5 µM48 hours[4]
Cytotoxicity/Anticancer EffectsA172 (Glioblastoma)2.6 mM - 5.3 mM (IC50)72 hours[7]
Cytotoxicity/Anticancer EffectsACP02 (Gastric Adenocarcinoma)9.6 mM - 19.3 mM (IC50)72 hours[7]
Cytotoxicity (Non-cancerous)MRC5 (Fibroblast)>18 mM (No significant effect)72 hours[7]

Experimental Protocols

Protocol 1: Determining the Optimal DNJ Concentration via Cytotoxicity Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxic effects of DNJ on adherent cells to determine the optimal non-toxic working concentration.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 1-Deoxynojirimycin (DNJ) stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare serial dilutions of your DNJ stock solution in fresh culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Include a vehicle control containing the same final concentration of DMSO as your highest DNJ concentration.[9]

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of DNJ.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).[8]

  • MTT Addition: After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[8]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the DNJ concentration to determine the CC50 value.

Protocol 2: Verifying α-Glucosidase Inhibition via Endoglycosidase H (Endo H) Digestion

This protocol is used to confirm that DNJ treatment leads to the accumulation of high-mannose glycans, a hallmark of α-glucosidase inhibition.[2]

Materials:

  • Protein lysates from control and DNJ-treated cells

  • Endoglycosidase H (Endo H) enzyme and corresponding 10x GlycoBuffer

  • 10x Glycoprotein Denaturing Buffer (e.g., 5% SDS, 10% β-mercaptoethanol)

  • SDS-PAGE gels, buffers, and Western blot apparatus

  • Antibody against your glycoprotein of interest

Procedure:

  • Protein Denaturation: In a microcentrifuge tube, mix your protein lysate (containing 15-20 µg of protein) with 10x Glycoprotein Denaturing Buffer. Add water to bring the total volume to 10 µL. Heat the samples at 100°C for 10 minutes.

  • Enzyme Digestion: Cool the samples and add 2 µL of 10x GlycoBuffer and 1-3 µL of Endo H enzyme. Add water to bring the final reaction volume to 20 µL. For a negative control, add water instead of the Endo H enzyme.

  • Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.

  • SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE sample loading buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting using an antibody specific to your target glycoprotein.

  • Analysis: In DNJ-treated samples, the undigested glycoprotein may show a slightly different mobility compared to the control due to altered glycan processing. After Endo H digestion, this glycoprotein should show a significant shift to a lower molecular weight, confirming the presence of high-mannose glycans. The glycoprotein from untreated control cells should be resistant to Endo H digestion if it has been processed into complex glycans in the Golgi.[2]

Visualizations

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus NascentProtein Nascent Polypeptide Glycosylation Transfer of Glc₃Man₉GlcNAc₂ NascentProtein->Glycosylation Glc3Man9 Glycoprotein with Glc₃Man₉GlcNAc₂ Glycosylation->Glc3Man9 GlucosidaseI α-Glucosidase I Glc3Man9->GlucosidaseI GlucosidaseII α-Glucosidase II GlucosidaseI->GlucosidaseII Man9 Glycoprotein with Man₉GlcNAc₂ GlucosidaseII->Man9 DNJ This compound (DNJ) DNJ->Inhibition1 DNJ->Inhibition2 Folding Protein Folding & Quality Control Man9->Folding Processing Further Processing (Complex Glycans) Folding->Processing Correctly Folded Protein Transport

Caption: DNJ inhibits α-glucosidases I and II in the ER, halting glycan trimming.

G Start Start: Select Cell Line & Experimental Goal DoseResponse Perform Dose-Response (e.g., 1 µM to 1 mM) using a Cytotoxicity Assay (MTT) Start->DoseResponse DetermineCC50 Determine CC50 and Highest Non-Toxic Concentration DoseResponse->DetermineCC50 TimeCourse Perform Time-Course Experiment (e.g., 24, 48, 72h) DetermineCC50->TimeCourse SelectOptimal Select Optimal Concentration & Duration Below CC50 TimeCourse->SelectOptimal Verify Verify Mechanism: - Western Blot (MW Shift) - Endo H Digestion SelectOptimal->Verify Proceed Proceed with Main Experiment Verify->Proceed

Caption: Workflow for optimizing DNJ concentration in cell culture experiments.

G Start Problem: Unexpected Experimental Results HighToxicity High Cytotoxicity? Start->HighToxicity NoEffect No Biological Effect? Start->NoEffect ReduceConc Reduce DNJ Concentration HighToxicity->ReduceConc Yes ShortenTime Shorten Treatment Duration HighToxicity->ShortenTime Still Toxic IncreaseConc Increase DNJ Concentration or Treatment Duration NoEffect->IncreaseConc Yes CheckStability Check DNJ Stock Stability (Prepare Fresh Solution) NoEffect->CheckStability Still No Effect VerifyAssay Verify Assay Sensitivity (e.g., use Endo H) CheckStability->VerifyAssay Still No Effect

References

Technical Support Center: Deoxynojirimycin (DNJ) HPLC-FLD Analysis with FMOC-Cl Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for the derivatization of Deoxynojirimycin (DNJ) in High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Issue 1: Low or No DNJ-FMOC Peak in HPLC Chromatogram

Question: I am not observing the expected DNJ-FMOC peak, or the peak area is significantly lower than anticipated. What are the potential causes and solutions?

Answer: Several factors can contribute to a weak or absent DNJ-FMOC peak. Follow this troubleshooting workflow to identify and resolve the issue.

G start Start: Low or No DNJ-FMOC Peak check_reagents Verify Reagent Quality - FMOC-Cl (fresh?) - DNJ standard (degraded?) - Solvents (HPLC grade?) start->check_reagents check_ph Check Derivatization pH Is the reaction medium alkaline (pH 8.5-11.4)? check_reagents->check_ph Reagents OK solution Problem Resolved check_reagents->solution Reagents Faulty (Replace) optimize_fmoc Optimize FMOC-Cl Concentration Is there sufficient excess of FMOC-Cl? check_ph->optimize_fmoc pH Correct check_ph->solution Incorrect pH (Adjust with Borate (B1201080) Buffer) optimize_time_temp Optimize Reaction Time & Temp - Time (e.g., 20-60 min)? - Temp (e.g., 25-45°C)? optimize_fmoc->optimize_time_temp Concentration OK optimize_fmoc->solution Insufficient FMOC-Cl (Increase Concentration) check_extraction Evaluate DNJ Extraction Efficiency (for sample analysis) optimize_time_temp->check_extraction Conditions OK optimize_time_temp->solution Suboptimal Conditions (Adjust Time/Temp) check_hplc Check HPLC-FLD System - Lamp on? - Correct wavelengths? - Leaks? check_extraction->check_hplc Extraction OK check_extraction->solution Poor Extraction (Optimize Protocol) check_hplc->solution System OK check_hplc->solution System Issue (Troubleshoot HPLC)

Caption: Troubleshooting workflow for low or no DNJ-FMOC peak.

Issue 2: Poor Reproducibility and Unstable DNJ-FMOC Derivative

Question: My results are inconsistent, and I suspect the DNJ-FMOC derivative is unstable. How can I improve reproducibility?

Answer: The stability of the FMOC derivative is critical for reproducible results. The primary cause of instability is the alkaline conditions required for the derivatization reaction.

  • Problem: FMOC derivatives can be unstable under basic conditions, leading to degradation over time.[1][2]

  • Solution: After the derivatization reaction is complete, the reaction mixture should be acidified to stabilize the DNJ-FMOC derivative.[1][3][4] Adding a weak acid, such as 0.1% aqueous acetic acid, can stabilize the derivative for at least 16 days at room temperature.[3][4] This acidification step is crucial for consistent results, especially when using an autosampler for multiple injections.[1]

Issue 3: Extraneous Peaks in the Chromatogram

Question: I am observing several unexpected peaks in my chromatogram, which are interfering with the DNJ-FMOC peak. What is their origin and how can I minimize them?

Answer: Extraneous peaks can arise from several sources:

  • FMOC-Cl Hydrolysis: FMOC-Cl can hydrolyze in the aqueous, alkaline reaction medium to form by-products like 9-fluorenylmethanol.[1] To minimize this, use a sufficient excess of FMOC-Cl to ensure complete derivatization of DNJ, but avoid a very large excess.[1]

  • Reagent Impurities: Ensure high-purity reagents and HPLC-grade solvents are used to avoid introducing contaminants.

  • Sample Matrix Effects: For complex samples like plant extracts, other compounds can also react with FMOC-Cl. Proper sample preparation, such as solid-phase extraction (SPE), may be necessary to clean up the sample before derivatization.

To remove the excess FMOC-Cl and its hydrolysis products, a quenching step can be introduced after the derivatization of DNJ. Adding a primary or secondary amine, such as glycine (B1666218) or adamantanamine (ADAM), will react with the remaining FMOC-Cl.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for DNJ derivatization with FMOC-Cl?

A1: The optimal conditions can vary slightly between laboratories and sample types, but the following table summarizes generally recommended parameters based on literature.

ParameterRecommended Range/ValueNotes
pH 8.5 - 11.4An alkaline pH is necessary for the reaction. Borate buffer is commonly used.[6][7][8]
Buffer Concentration 0.4 - 0.5 MThe concentration can influence reaction efficiency.[9]
FMOC-Cl to DNJ Ratio Molar excess (e.g., 2:1 to 10:1)A sufficient excess of FMOC-Cl is required to drive the reaction to completion.[8][9]
Reaction Time 20 - 60 minutesThe reaction is typically fast, but optimization is recommended.[1][7][8]
Reaction Temperature Room Temperature (~25°C) - 45°CThe reaction is often performed at room temperature. Higher temperatures can accelerate the degradation of FMOC-Cl and the derivative.[8]
Solvent Acetonitrile/Water mixtureThe ratio of organic solvent to water can affect the reaction medium.[1]

Q2: How should I prepare my DNJ sample for derivatization?

A2: For DNJ in solid form (e.g., from mulberry leaves), extraction is the first step. A common method is extraction with a dilute acid, such as 0.05 M HCl.[3][4][10] The extract can then be directly used for derivatization after pH adjustment with a buffer.

Q3: What are the recommended HPLC-FLD settings for detecting the DNJ-FMOC derivative?

A3: The fluorescent FMOC tag allows for sensitive detection.

  • Excitation Wavelength: ~265 nm

  • Emission Wavelength: ~315 nm (though some methods use up to 630 nm to reduce baseline noise)[7]

Q4: Can I use a UV detector instead of a fluorescence detector?

A4: Yes, the FMOC derivative also has strong UV absorbance, typically around 254 nm or 265 nm.[11] However, a fluorescence detector generally provides higher sensitivity and selectivity for this application.

Experimental Protocol: DNJ Derivatization with FMOC-Cl

This protocol provides a general procedure for the derivatization of DNJ. Optimization may be required for specific applications.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_stabilize Stabilization & Analysis prep_start Start: DNJ Standard or Extract add_buffer Add Borate Buffer (e.g., 0.5 M, pH 8.5-10) prep_start->add_buffer add_fmoc Add FMOC-Cl Solution (in Acetonitrile) add_buffer->add_fmoc vortex Vortex/Mix add_fmoc->vortex incubate Incubate (e.g., 30 min at 25°C) vortex->incubate stop_reaction Stop Reaction (Optional) (Add Glycine or ADAM) incubate->stop_reaction acidify Acidify (e.g., with 0.1% Acetic Acid) stop_reaction->acidify filter Filter (0.22 µm) acidify->filter inject Inject into HPLC-FLD filter->inject

Caption: General workflow for DNJ derivatization with FMOC-Cl.

Detailed Steps:

  • Sample Preparation:

    • To a microtube, add your DNJ standard or sample extract.

    • Add an equal volume of borate buffer (e.g., 0.5 M, pH 8.5) and vortex.[6]

  • Derivatization:

    • Add a two-fold volume of FMOC-Cl solution (prepared in acetonitrile) to the mixture and vortex for approximately 25-30 seconds.[6]

    • Incubate the reaction mixture in a water bath at 25°C for about 30 minutes.[6]

  • Reaction Termination and Stabilization:

    • (Optional) To stop the reaction and consume excess FMOC-Cl, add a small volume of 0.1 M Glycine and mix.[6]

    • Dilute the mixture with a larger volume of 0.1% aqueous acetic acid to stabilize the DNJ-FMOC derivative.[6]

  • Analysis:

    • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC-FLD system.[6]

References

Technical Support Center: Managing Deoxynojirimycin (DNJ)-Induced Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of Deoxynojirimycin (DNJ) in long-term cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving DNJ, offering potential causes and solutions in a question-and-answer format.

Issue 1: Higher-than-expected cytotoxicity observed at low DNJ concentrations.

  • Question: I'm observing significant cell death in my culture at DNJ concentrations that are reported to be non-toxic. What could be the cause?

  • Answer: Several factors could contribute to this observation:

    • Cell Line Sensitivity: The cytotoxic effects of DNJ can be highly cell-type dependent.[1] Some cell lines may be more sensitive to disruptions in glycoprotein (B1211001) processing, a primary effect of DNJ. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[1]

    • Culture Conditions: The glucose concentration in your culture medium can influence the cellular response to a glucose analogue like DNJ. High glucose levels may exacerbate cellular stress.

    • DNJ Stability: Ensure that your DNJ stock solution is properly stored and freshly diluted for each experiment, as its stability in solution can vary over time.[1]

Issue 2: Inconsistent or irreproducible results between experiments.

  • Question: My results with DNJ treatment are varying from one experiment to the next. How can I improve reproducibility?

  • Answer: Inconsistent results can stem from several variables:

    • Cellular State: Ensure that cells are in a consistent growth phase and confluency at the start of each experiment. Cell passage number should also be monitored and kept within a consistent range.

    • Experimental Parameters: Carefully control all experimental parameters, including incubation times, media components, and the final concentration of DNJ.

    • DNJ Preparation: Always prepare fresh dilutions of DNJ from a validated stock solution for each experiment to avoid issues with compound degradation.[1]

Issue 3: Unexpected changes in the molecular weight or expression of a glycoprotein of interest.

  • Question: After DNJ treatment, my target glycoprotein is showing a shift in its molecular weight on a Western blot, or its total expression level has decreased. Why is this happening?

  • Answer: This is a direct and expected consequence of DNJ's mechanism of action.

    • Inhibition of Glycosylation: DNJ is a potent inhibitor of α-glucosidases I and II in the endoplasmic reticulum (ER).[2][3] These enzymes are critical for the proper folding of N-linked glycoproteins.[2] Inhibition of these enzymes leads to the accumulation of glycoproteins with unprocessed, glucosylated high-mannose glycans.[3][4] This can result in an apparent increase in molecular weight.

    • ER-Associated Degradation (ERAD): The accumulation of misfolded glycoproteins can trigger the Unfolded Protein Response (UPR) and lead to their degradation through the ERAD pathway, which would be observed as a decrease in the total protein level.

Issue 4: No observable effect of DNJ on my cells.

  • Question: I'm not seeing any changes in my cells after DNJ treatment, even at high concentrations. What should I check?

  • Answer: This could be due to several factors:

    • DNJ Concentration: The effective concentration of DNJ can vary significantly. For some cancer cell lines, IC50 values for viability reduction are in the millimolar range.[5][6] You may need to perform a wider dose-response study.

    • Target Pathway: The cellular process you are investigating may not be sensitive to DNJ in your specific cell model. Consider assessing a known downstream effect of DNJ, such as the induction of ER stress markers (e.g., GRP78/BiP) via Western blot, to confirm its activity in your cells.

    • DNJ Quality: Verify the purity and activity of your DNJ compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DNJ)?

A1: DNJ is a potent competitive inhibitor of α-glucosidases, which are enzymes responsible for the breakdown of complex carbohydrates into glucose.[1] In a cellular context, it notably inhibits ER α-glucosidases I and II, which are crucial for the proper folding of N-linked glycoproteins.[1][2] This interference with glycoprotein processing is a major contributor to its biological effects, including cytotoxicity at high concentrations. Additionally, DNJ and its derivatives can inhibit the biosynthesis of glucosphingolipids.[1]

Q2: What are the typical working concentrations for DNJ in cell culture?

A2: The effective concentration of DNJ varies widely depending on the cell type and the biological process being studied. For α-glucosidase inhibition in cellular assays, concentrations in the low micromolar to millimolar range are often used.[1] It is highly recommended to perform a dose-response experiment for each new cell line and experimental setup to determine the optimal concentration.

Q3: Can DNJ affect cell viability?

A3: Yes, at higher concentrations, DNJ can significantly impact cell viability.[1] The cytotoxic effects differ between cell lines, with some studies showing a greater effect on cancer cells compared to normal cell lines.[5][6] It is essential to assess cell viability using assays like MTT or trypan blue exclusion when treating cells with DNJ, especially at concentrations above the low micromolar range.

Q4: How can I minimize the off-target effects of DNJ?

A4: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the minimal concentration of DNJ that elicits the desired biological effect in your experiments through careful dose-response studies.

  • Include appropriate controls: Always include vehicle-treated controls in your experiments.

  • Consider derivatives: N-alkylated derivatives of DNJ have been shown to have different specificities and may offer a more targeted approach in some cases.[7]

Q5: What signaling pathways are known to be affected by DNJ?

A5: Besides its direct impact on glycoprotein processing and the subsequent induction of the Unfolded Protein Response (UPR), DNJ has been shown to modulate several other signaling pathways.[1] These include the PI3K/Akt pathway, which is involved in cell survival and metabolism, and the NRF2 antioxidant response pathway.[8][9]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentrations (IC50) of DNJ in various cell lines and against α-glucosidase from different sources.

Table 1: IC50 Values of DNJ for Cell Viability

Cell LineCell TypeIC50 (mM)Reference
MRC5Normal lung fibroblast21.8[5][6]
ACP02Gastric adenocarcinoma19.3[5][6]
A172Glioblastoma5.3[5][6]

Table 2: IC50 Values of DNJ for α-Glucosidase Inhibition

Enzyme SourceIC50Reference
Yeast α-glucosidase222.4 ± 0.5 µM[8]
Yeast α-glucosidase0.297 µg/mL[10]
Rat intestinal maltase0.13 µM[11]
Caco-2 cell maltase0.05 µM[11]
Recombinant human maltase-glucoamylase (N-terminus)0.183 ± 0.007 µM[12]
Recombinant human maltase-glucoamylase (C-terminus)0.248 ± 0.006 µM[12]

Key Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses the effect of DNJ on the viability of adherent cells.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound (DNJ)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/cm² and allow them to adhere overnight.[1]

  • Prepare serial dilutions of DNJ in complete culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of DNJ. Include untreated control wells.[1]

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[13]

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Induce apoptosis in a positive control cell population (e.g., with staurosporine).

  • Harvest both treated and untreated cells. For adherent cells, use a gentle non-enzymatic method (e.g., EDTA) to detach them.

  • Wash cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of cell suspension, add 5 µL of Annexin V-FITC.

  • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.

  • Add 5 µL of PI solution.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution (containing RNase A to degrade RNA).

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]

Visualizations

Signaling Pathways and Experimental Workflows

DNJ_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytotoxicity Cellular Outcomes DNJ This compound (DNJ) ER_Glucosidases α-Glucosidases I & II DNJ->ER_Glucosidases Inhibits Glycoprotein_Folding N-linked Glycoprotein Folding DNJ->Glycoprotein_Folding Disrupts ER_Glucosidases->Glycoprotein_Folding Required for Misfolded_Proteins Accumulation of Misfolded Glycoproteins Glycoprotein_Folding->Misfolded_Proteins Leads to UPR Unfolded Protein Response (UPR) Activation Misfolded_Proteins->UPR Cell_Cycle_Arrest Cell Cycle Arrest UPR->Cell_Cycle_Arrest Apoptosis Apoptosis UPR->Apoptosis Cytotoxicity Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity Apoptosis_Detection_Workflow start Start: Cell Culture (Treated and Untreated) harvest Harvest Cells start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_annexin Add Annexin V-FITC Incubate 15 min resuspend->add_annexin add_pi Add Propidium Iodide (PI) add_annexin->add_pi analyze Analyze by Flow Cytometry add_pi->analyze DNJ_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_NRF2 NRF2 Pathway DNJ This compound (DNJ) PI3K PI3K DNJ->PI3K Activates NRF2 NRF2 DNJ->NRF2 Activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Metabolism Akt->Cell_Survival ARE Antioxidant Response Element (ARE) NRF2->ARE Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes

References

Technical Support Center: Enhancing Deoxynojirimycin Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the bioavailability of 1-Deoxynojirimycin (B1663644) (DNJ).

Frequently Asked Questions (FAQs)

Q1: What is 1-Deoxynojirimycin (DNJ), and why is its oral bioavailability a concern?

A1: 1-Deoxynojirimycin (DNJ) is a potent α-glucosidase inhibitor, primarily found in mulberry leaves, with significant therapeutic potential for managing hyperglycemia.[1] However, its high hydrophilicity leads to poor absorption from the gastrointestinal tract and rapid excretion, resulting in low oral bioavailability, which can limit its therapeutic efficacy.[1][2]

Q2: What is the typical oral bioavailability of DNJ in animal models?

A2: In rat models, the oral bioavailability of purified 1-DNJ has been reported to be approximately 50% ± 9% when compared to intravenous administration.[1][3] This bioavailability can be significantly lower when DNJ is administered as part of a crude mulberry leaf extract, suggesting that other components in the extract may interfere with its absorption.[4][5][6]

Q3: What are the primary strategies to enhance the oral bioavailability of DNJ?

A3: Several strategies are being investigated to improve the oral absorption of DNJ. These include:

  • Formulation with Adjuvants: Co-administration with viscosity-enhancing agents like carboxymethylcellulose sodium (CMCNa) can slow its transit through the small intestine, potentially altering its absorption profile.[2][7]

  • Advanced Drug Delivery Systems: Encapsulating DNJ in nanoformulations, such as solid lipid nanoparticles (SLNs), chitosan (B1678972) nanoparticles, or liposomes, can enhance its stability and facilitate transport across the intestinal epithelium.[1][2][8] Sustained-release transdermal patches are also being explored to bypass oral administration challenges.[5][9]

  • Structural Modification: The creation of more lipophilic prodrugs of DNJ is a strategy to increase its permeability across the lipid membranes of intestinal cells.[1][10]

  • Use of Purified DNJ: Studies have demonstrated that purified DNJ generally exhibits higher bioavailability compared to when it is a component of a mulberry extract.[2][5][6][7]

Q4: How does poor absorption of DNJ impact its downstream cellular signaling effects?

A4: DNJ has been shown to exert some of its therapeutic effects by activating the PI3K/AKT signaling pathway, which is important for glucose metabolism and insulin (B600854) sensitivity.[1] Inadequate absorption of DNJ leads to lower systemic concentrations, which can result in reduced activation of this pathway and a diminished therapeutic outcome.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected efficacy of DNJ in in vivo experiments.

  • Possible Cause: This is highly likely related to low and variable oral absorption of DNJ, leading to sub-therapeutic plasma concentrations.[1] Factors such as the formulation (pure compound vs. extract), the presence of other compounds, and the physiological state of the animal can all influence its absorption.[1]

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure a consistent fasting period for all animals before dosing, as food can significantly affect drug absorption.[2]

    • Refine Administration Technique: Use a precise oral gavage technique to administer a consistent volume and concentration of the DNJ formulation.[1][2]

    • Increase Sample Size: A larger number of animals per group can help mitigate the effects of inter-individual variability.[1]

    • Consider a Controlled-Release Formulation: A formulation that provides a more controlled release of DNJ in the gastrointestinal tract may help to reduce variability in absorption.[1]

    • Conduct a Dose-Response Study: An increase in the administered dose of DNJ has been shown to lead to a proportional increase in its plasma concentration.[1][7]

Issue 2: High variability in plasma DNJ concentrations between individual animals.

  • Possible Causes:

    • Inconsistent Gastric Emptying and Intestinal Transit Times: Physiological variations between individual animals can lead to differences in the rate and extent of DNJ absorption.[1]

    • Improper Oral Gavage Technique: Inconsistent administration can lead to incomplete dosing or altered absorption.[2]

    • Stress-Induced Physiological Changes: Stress can alter gastrointestinal motility and blood flow, leading to variable drug absorption.[2]

    • Differences in Gut Microbiota: The gut microbiome can influence the metabolism and absorption of various compounds.[1]

  • Troubleshooting Steps:

    • Acclimatization: Handle animals gently and allow for an adequate acclimatization period to the experimental environment.[2]

    • Standardize Procedures: Ensure all experimental procedures, including fasting and oral gavage, are highly standardized.[1][2]

Issue 3: Low or undetectable levels of DNJ in plasma samples.

  • Possible Causes:

    • Inadequate Dose: The administered dose of DNJ may not be sufficient to achieve detectable plasma concentrations.[2]

    • Rapid Metabolism or Excretion: DNJ is known for its rapid excretion.[2][7]

    • Suboptimal Formulation: The chosen formulation may not be effectively enhancing absorption.

  • Troubleshooting Steps:

    • Review Dosage: Consult published studies for appropriate dose ranges for your specific animal model.[2]

    • Optimize Sampling Times: Due to its rapid absorption and excretion, with a Tmax often around 30 minutes, early and frequent blood sampling is crucial.[7][11][12]

    • Evaluate Different Formulations: Consider testing different bioavailability enhancement strategies, such as nanoformulations or co-administration with adjuvants.[2]

Data Presentation: Pharmacokinetic Parameters of DNJ Formulations in Rats

FormulationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
Purified DNJ (Oral)80 mg/kg---50 ± 9[3]
Mulberry-derived DNJ (Oral)110 mg/kg150.5--[7][11][12]
DNJ with CMCNa (Oral)-Decreased---[7]
DNJ Sustained-Release Patch-Significantly Different from Conventional PatchSignificantly Different from Conventional PatchSignificantly Different from Conventional Patch-[9]

Note: Direct comparative studies for different advanced formulations with complete pharmacokinetic profiles are limited in the publicly available literature. This table represents a compilation of data from various sources.

Experimental Protocols

Protocol 1: Oral Bioavailability Study of a Novel DNJ Formulation in Rats

This protocol is a synthesized methodology for assessing the oral bioavailability of a DNJ formulation.[5]

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.[2][5] Animals should be acclimatized for at least one week before the experiment.

  • Fasting: Fast the rats for 12 hours prior to the experiment, with free access to water.[2]

  • Formulation Administration:

    • Administer the test formulation to fasted rats via oral gavage.

    • Include a control group receiving purified DNJ or the vehicle for comparison.

    • The dosage should be calculated based on the DNJ content of the formulation.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) serially from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[2][5]

  • Plasma Preparation: Separate plasma from the blood samples by centrifugation (e.g., 4000 rpm for 10 minutes).[2] Store plasma samples at -80 °C until analysis.[2]

  • Sample Analysis:

    • Quantify the concentration of DNJ in the plasma samples using a validated analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS).[5][11]

    • An internal standard should be used to ensure accuracy.[5]

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters: Cmax, Tmax, and AUC.[5]

    • The absolute bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[5]

Protocol 2: Single-Pass Intestinal Perfusion (SPIP) in Rats

This protocol is a synthesized methodology for assessing the intestinal permeability of a hydrophilic compound like DNJ.[1]

  • Materials: Male Sprague-Dawley or Wistar rats (250-300g), fasted overnight with free access to water. Anesthesia, surgical equipment, perfusion pump, and analytical equipment for DNJ quantification (e.g., LC-MS/MS).

  • Animal Preparation:

    • Anesthetize the rat and maintain its body temperature.

    • Make a midline abdominal incision to expose the small intestine.

    • Select the desired intestinal segment (e.g., jejunum, ileum).

  • Cannulation: Insert an inlet cannula into the proximal end and an outlet cannula at the distal end of the selected intestinal segment.

  • Perfusion:

    • Begin perfusion with the DNJ-containing solution at a constant flow rate (e.g., 0.2 mL/min).

    • Allow for an equilibration period (e.g., 30 minutes) to achieve steady-state conditions.

    • Collect the perfusate from the outlet cannula at predetermined time intervals.

  • Sample Analysis:

    • Measure the length of the perfused intestinal segment.

    • Analyze the concentration of DNJ in the inlet and outlet perfusate samples.

  • Calculation of Effective Permeability (Peff): Calculate Peff using an appropriate formula that accounts for the perfusion flow rate and the dimensions of the intestinal segment.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization (≥ 1 week) animal_model->acclimatization fasting Fasting (12 hours) acclimatization->fasting oral_gavage Oral Administration fasting->oral_gavage formulation_prep DNJ Formulation Preparation formulation_prep->oral_gavage blood_sampling Serial Blood Sampling (0-24h) oral_gavage->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep sample_analysis LC-MS/MS Analysis plasma_sep->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) sample_analysis->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc

Caption: Experimental workflow for an oral bioavailability study of a DNJ formulation.

signaling_pathway cluster_absorption Bioavailability Challenge DNJ Deoxynojirimycin (DNJ) (Systemic Circulation) PI3K PI3K DNJ->PI3K Activation AKT AKT PI3K->AKT Activation Glucose_Metabolism Enhanced Glucose Metabolism & Insulin Sensitivity AKT->Glucose_Metabolism Therapeutic_Effect Therapeutic Effect Glucose_Metabolism->Therapeutic_Effect Oral_DNJ Oral DNJ Absorption Poor GI Absorption Oral_DNJ->Absorption Absorption->DNJ Low Concentration

References

Deoxynojirimycin stability issues in different solvent preparations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Deoxynojirimycin (DNJ), ensuring its stability in various solvent preparations is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating stability issues associated with DNJ.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DNJ) and why is its stability important?

A1: this compound (DNJ) is a potent alpha-glucosidase inhibitor, an iminosugar analogous to glucose where a nitrogen atom replaces the oxygen in the ring structure. This structural feature is key to its biological activities, which include anti-hyperglycemic, anti-obesity, and antiviral properties. The stability of DNJ in solution is critical because degradation can lead to a loss of potency and the formation of impurities, potentially confounding experimental results and impacting its therapeutic efficacy.

Q2: What are the general recommendations for storing DNJ powder and its stock solutions?

A2: For long-term storage, solid DNJ powder should be kept at -20°C, where it can remain stable for at least four years.[1] Stock solutions in anhydrous DMSO are stable for up to 6 months when stored at -80°C and for up to one month at -20°C.[1] It is highly recommended to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] Aqueous stock solutions, such as those prepared in PBS, are considerably less stable, and it is advised to use them within one day of preparation.[1]

Q3: In which common laboratory solvents is DNJ soluble?

A3: DNJ hydrochloride (HCl) is soluble in Dimethyl Sulfoxide (DMSO) at approximately 10 mg/mL and in Phosphate-Buffered Saline (PBS, pH 7.2) at about 1 mg/mL.[1] The free base form of DNJ shows solubility in DMSO ranging from 16 mg/mL to 33 mg/mL.[1]

Q4: Can I expect DNJ to be stable in cell culture media?

A4: While specific stability data in various cell culture media is limited, precipitation can be a concern. It is best practice to prepare fresh working solutions of DNJ in your specific cell culture medium immediately before use. If you suspect components in the media, such as serum, are causing precipitation, you can try dissolving the DNJ in serum-free media first, then adding the serum.[1]

Troubleshooting Guide for DNJ Preparations

This guide addresses common issues encountered during the preparation and use of DNJ solutions.

Issue 1: DNJ powder is difficult to dissolve in DMSO.

  • Possible Cause: The DNJ powder may have absorbed moisture, which can hinder dissolution in DMSO.

  • Troubleshooting Steps:

    • Ensure you are using anhydrous, high-purity DMSO.

    • Gently warm the solution to 37°C to aid dissolution.

    • Use brief sonication to help break up any aggregates.

    • If solubility issues persist, consider preparing a more dilute stock solution.

Issue 2: A precipitate forms after diluting the DNJ DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause 1: Poor mixing. Insufficient mixing when adding the DMSO stock to the aqueous solution can cause localized high concentrations of DNJ, leading to precipitation.

  • Troubleshooting Step: Add the DMSO stock solution dropwise to the aqueous buffer or medium while vortexing or stirring continuously to ensure rapid and thorough mixing.

  • Possible Cause 2: Exceeding the solubility limit. The final concentration of DNJ in the aqueous solution may be above its solubility limit.

  • Troubleshooting Steps:

    • Review the solubility data for DNJ in the specific aqueous solvent you are using.

    • If necessary, lower the final concentration of your working solution.

  • Possible Cause 3: Interaction with media components. Components within the cell culture medium, including salts and proteins, may interact with DNJ and cause it to precipitate.

  • Troubleshooting Steps:

    • Prepare the final working solution immediately before adding it to your cells to minimize the time for potential precipitation to occur.

    • Perform a small-scale solubility test with your specific medium and supplements before preparing a large volume.

Issue 3: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of DNJ. Improper storage or handling of DNJ solutions can lead to degradation and a decrease in its effective concentration.

  • Troubleshooting Steps:

    • Always prepare fresh aqueous solutions of DNJ for each experiment.

    • For DMSO stock solutions, ensure they are stored in properly sealed aliquots at -80°C and avoid multiple freeze-thaw cycles.

    • If you suspect degradation, consider quantifying the concentration of your DNJ solution using a suitable analytical method, such as HPLC.

Stability of this compound Under Stress Conditions

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance. While comprehensive quantitative data for DNJ is not extensively published, some studies provide valuable insights into its stability under various stress factors.

Summary of DNJ Stability Under Different Conditions

Stress ConditionSolvent/MatrixObservationQuantitative DataCitation(s)
Heat Ramulus mori ExtractObservable influence on stability.Not specified[2]
Heat Silkworm PowderStable upon heating to 121°C for up to 15 minutes.Not specified[3]
Heat Water ExtractSuggested to be heat stable.Not specified[4]
pH (Acid/Alkali) Ramulus mori ExtractWeak effect on stability.Not specified[2]
Light (UV/Natural) Ramulus mori ExtractWeak effect on stability.Not specified[2]
Microwave Ramulus mori ExtractObvious destabilization.65% loss after 1 hour at 800 W.[2]
Ultrasound Ramulus mori ExtractLittle effect on stability; may increase content at certain time points.Not specified[2]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of DNJ in a specific solvent. The goal is to induce a target degradation of 5-20%.[5]

Materials:

  • This compound (DNJ)

  • Solvent of interest (e.g., Water, PBS, DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a suitable detector (e.g., FLD after derivatization, ELSD, or MS)

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

Methodology:

  • Preparation of DNJ Stock Solution: Prepare a stock solution of DNJ in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the DNJ stock solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the DNJ stock solution with an equal volume of NaOH solution. Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Mix the DNJ stock solution with an H₂O₂ solution. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place the DNJ solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the DNJ solution to a light source in a photostability chamber, ensuring exposure to both UV and visible light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of DNJ and to detect the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of DNJ remaining at each time point for each stress condition.

    • If possible, identify and characterize any major degradation products using techniques like LC-MS.

Protocol 2: HPLC Method for Quantification of DNJ (Post-Derivatization)

Due to the lack of a strong chromophore, direct UV detection of DNJ is challenging.[6] A common approach involves pre-column derivatization followed by fluorescence detection.

Materials:

  • DNJ sample solutions

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) derivatizing agent

  • Acetonitrile (B52724) (HPLC grade)

  • Acetic acid solution (e.g., 0.1%)

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Derivatization: Mix the DNJ sample with a solution of FMOC-Cl in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5). Allow the reaction to proceed at room temperature.

  • Reaction Quenching: Stop the reaction by adding a solution of an amine, such as glycine, to react with the excess FMOC-Cl.

  • Stabilization: Acidify the solution with acetic acid to stabilize the DNJ-FMOC derivative.

  • HPLC Analysis:

    • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid).[7]

    • Flow Rate: Typically 1.0 mL/min.[7]

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the FMOC-derivative (e.g., Ex: 254 nm, Em: 322 nm).[8]

  • Quantification: Calculate the concentration of DNJ based on a calibration curve prepared using DNJ standards that have undergone the same derivatization procedure.

Visualizing Experimental Workflows

Workflow for Preparing and Storing DNJ Stock Solutions

DNJ_Stock_Preparation cluster_solid Solid DNJ cluster_dissolution Dissolution cluster_storage Storage solid_dnj Weigh Solid DNJ add_solvent Add Anhydrous Solvent (e.g., DMSO or Water) solid_dnj->add_solvent dissolve Vortex / Sonicate (Gentle warming if needed) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_dmso Store DMSO Stocks -20°C (1 month) -80°C (6 months) aliquot->store_dmso For DMSO Stocks store_aqueous Store Aqueous Stocks Use within 1 day aliquot->store_aqueous For Aqueous Stocks Forced_Degradation_Workflow cluster_stress Apply Stress Conditions prep_solution Prepare DNJ Solution in Chosen Solvent acid Acidic (HCl) prep_solution->acid base Basic (NaOH) prep_solution->base oxidation Oxidative (H₂O₂) prep_solution->oxidation thermal Thermal (Heat) prep_solution->thermal photo Photolytic (UV/Vis) prep_solution->photo sampling Collect Samples at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis data_eval Evaluate Data: - % Degradation - Identify Degradants analysis->data_eval

References

Preventing off-target effects of Deoxynojirimycin in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of Deoxynojirimycin (DNJ) and its derivatives in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting off-target effects of DNJ.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound (DNJ)?

A1: this compound is a potent competitive inhibitor of α-glucosidases, which are enzymes located on the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1][2] By mimicking the structure of D-glucose, DNJ binds to the active site of these enzymes, thereby delaying carbohydrate digestion and reducing postprandial blood glucose levels.[1]

Q2: What are the known off-target effects of DNJ in cellular assays?

A2: Beyond its intended inhibition of intestinal α-glucosidases, DNJ can exhibit several off-target effects in cellular systems. The most well-characterized of these is the inhibition of endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2] This inhibition disrupts the proper folding of N-linked glycoproteins, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[1] Additionally, DNJ can act as a pharmacological chaperone for mutant forms of lysosomal acid α-glucosidase (GAA), the enzyme deficient in Pompe disease, and may also inhibit the biosynthesis of glucosphingolipids.[1]

Q3: What are the typical working concentrations for DNJ in cell culture?

A3: The effective concentration of DNJ can vary significantly depending on the cell type, the specific biological process being investigated, and the particular DNJ derivative being used. For inhibition of α-glucosidases in cellular assays, concentrations ranging from the low micromolar (µM) to the millimolar (mM) range are often reported.[1][3][4] It is crucial to perform a dose-response experiment for each new cell line and experimental setup to determine the optimal concentration that achieves the desired on-target effect while minimizing off-target responses.

Q4: Can DNJ affect cell viability?

A4: Yes, at higher concentrations, DNJ can impact cell viability, and these cytotoxic effects can be cell-line dependent.[1][4] Some studies have reported a significant decrease in the viability of certain cancer cell lines at millimolar concentrations, while other cell lines may be less sensitive.[1][4] It is highly recommended to assess cell viability using standard methods, such as an MTT assay or trypan blue exclusion, when treating cells with DNJ, particularly at concentrations above the low micromolar range.[1]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotypes - Potential ER Stress

Question: After treating my cells with DNJ, I'm observing unexpected changes in cell morphology, a decrease in the secretion of my glycoprotein (B1211001) of interest, or activation of stress-related pathways. Could this be an off-target effect?

Answer: Yes, these observations are consistent with the induction of Endoplasmic Reticulum (ER) stress, a known off-target effect of DNJ due to its inhibition of ER α-glucosidases I and II.[1] This inhibition leads to an accumulation of misfolded glycoproteins in the ER, triggering the Unfolded Protein Response (UPR).

Troubleshooting and Mitigation Strategies:

  • Dose-Response Analysis: Perform a careful dose-response study to identify the lowest effective concentration of DNJ for your intended on-target effect. This will help to minimize the engagement of off-target ER glucosidases.

  • Monitor UPR Markers: Assess the activation of the UPR by performing a Western blot for key markers such as BiP (GRP78), CHOP, and phosphorylated PERK and eIF2α. An increase in the expression of these proteins indicates the induction of ER stress.

  • Use of DNJ Analogs: Consider using DNJ derivatives that may have a different selectivity profile for intestinal versus ER α-glucosidases.

  • Control Experiments: Include appropriate controls in your experiments. A positive control for ER stress (e.g., tunicamycin (B1663573) or thapsigargin) will validate your UPR marker detection methods. A vehicle control is essential to ensure that the observed effects are due to DNJ and not the solvent.

Issue 2: Inconsistent or No Inhibition in α-Glucosidase Activity Assay

Question: I am not observing the expected inhibitory effect of DNJ on α-glucosidase in my in vitro assay, or the results are highly variable. What could be the cause?

Answer: Several factors can contribute to this issue. Here are some troubleshooting steps to consider:

  • Enzyme Source and Purity: The source of the α-glucosidase (e.g., from yeast, rat intestine) can significantly impact its sensitivity to DNJ. Ensure you are using a high-purity, active enzyme preparation.

  • Substrate Concentration: The concentration of the substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), should be appropriate for the enzyme kinetics. If the substrate concentration is too high, it may overcome the competitive inhibition by DNJ.

  • pH and Buffer Conditions: The inhibitory activity of DNJ can be pH-dependent. Ensure your assay buffer is at the optimal pH for both the enzyme and DNJ, which is typically around pH 6.8-7.0.

  • Reagent Stability and Preparation: Prepare fresh solutions of DNJ and the substrate for each experiment, as their stability in solution can vary. Ensure accurate pipetting, especially when preparing serial dilutions.

  • Incubation Times and Temperature: Maintain a consistent temperature (usually 37°C) throughout the assay and ensure that pre-incubation and reaction times are consistent across all wells.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound and Derivatives against various α-Glucosidases

CompoundEnzyme TargetEnzyme SourceIC50 ValueReference
1-Deoxynojirimycin (B1663644) (DNJ)α-GlucosidaseNot specified8.15 ± 0.12 µM[5]
1-Deoxynojirimycin (DNJ)Maltase-Glucoamylase (MGAM)Recombinant0.093 ± 0.005 µM[6]
1-Deoxynojirimycin (DNJ)MaltaseRat Intestine0.13 µM
1-Deoxynojirimycin (DNJ)Lysosomal Acid α-Glucosidase (GAA)Not specified0.52 µM[7]
1-Deoxynojirimycin (DNJ)ER α-Glucosidase IINot specified2.8 µM[7]
N-Butyl-deoxynojirimycin (NB-DNJ)Lysosomal β-Glucosidase 1 (GBA1)Recombinant Human34 µM[8]

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, pH, and temperature.

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a standard method for measuring the inhibitory activity of DNJ on α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 1-Deoxynojirimycin (DNJ)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve α-glucosidase in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).

    • Dissolve pNPG in phosphate buffer to a final concentration of 1 mM.

    • Prepare a stock solution of DNJ in phosphate buffer and perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each DNJ dilution to the respective wells.

    • For the control (100% enzyme activity), add 50 µL of phosphate buffer instead of DNJ.

    • For the blank, add 100 µL of phosphate buffer.

  • Enzyme Incubation:

    • Add 50 µL of the α-glucosidase solution to each well (except the blank).

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 50 µL of the pNPG solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction:

    • Add 50 µL of 0.1 M Na₂CO₃ to each well to stop the reaction.

  • Measure Absorbance:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the DNJ-treated sample.

Protocol 2: Western Blot for UPR Markers (BiP and CHOP)

This protocol outlines the procedure for detecting the upregulation of the UPR markers BiP and CHOP in cell lysates following DNJ treatment.

Materials:

  • Cells of interest

  • 1-Deoxynojirimycin (DNJ)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BiP, anti-CHOP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with the desired concentrations of DNJ or a vehicle control for the specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-BiP, anti-CHOP, and loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane thoroughly with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cells of interest

  • 1-Deoxynojirimycin (DNJ)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis equipment (e.g., for freeze-thaw cycles)

  • Centrifuge

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment:

    • Treat cultured cells with DNJ or a vehicle control for a specified time to allow for compound uptake (e.g., 1 hour at 37°C).

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control.

    • Cool the tubes to room temperature.

  • Cell Lysis:

    • Lyse the cells using a method that does not involve detergents that could interfere with protein aggregation (e.g., three cycles of freeze-thaw in liquid nitrogen and a 37°C water bath).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis by Western Blot:

    • Determine the protein concentration of the soluble fractions.

    • Perform a Western blot as described in Protocol 2, using an antibody specific for the target α-glucosidase.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the DNJ-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein remaining (normalized to the unheated control) against the temperature. A shift in the melting curve to a higher temperature in the DNJ-treated sample indicates target engagement.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategy cluster_verification Target Engagement Verification problem Unexpected Cellular Phenotype (e.g., ER Stress, Cytotoxicity) dose_response Perform Dose-Response Curve problem->dose_response Optimize Concentration controls Use Appropriate Controls problem->controls Validate Observations monitor_upr Monitor UPR Markers (Western Blot) dose_response->monitor_upr Assess Off-Target Effects cetsa Cellular Thermal Shift Assay (CETSA) dose_response->cetsa Confirm On-Target Binding use_analog Consider DNJ Analogs monitor_upr->use_analog If Off-Target Effects Persist

Caption: Workflow for troubleshooting off-target effects of DNJ.

signaling_pathway cluster_er Endoplasmic Reticulum cluster_upr Unfolded Protein Response (UPR) dnj This compound (DNJ) er_glucosidases ER α-Glucosidases I & II dnj->er_glucosidases Inhibits misfolded_proteins Accumulation of Misfolded Glycoproteins er_glucosidases->misfolded_proteins Leads to er_stress ER Stress misfolded_proteins->er_stress perk PERK Activation er_stress->perk ire1 IRE1 Activation er_stress->ire1 atf6 ATF6 Activation er_stress->atf6 bip BiP/GRP78 Upregulation perk->bip chop CHOP Upregulation perk->chop ire1->bip atf6->bip

Caption: DNJ-induced ER stress and UPR signaling pathway.

logical_relationship start Start DNJ Experiment is_on_target Desired On-Target Effect Observed? start->is_on_target are_off_target Off-Target Effects (e.g., UPR) Observed? is_on_target->are_off_target Yes optimize_assay Optimize Assay Conditions is_on_target->optimize_assay No lower_conc Lower DNJ Concentration are_off_target->lower_conc Yes verify_target Verify Target Engagement (CETSA) are_off_target->verify_target No lower_conc->is_on_target stop Re-evaluate Experiment lower_conc->stop If still off-target optimize_assay->start proceed Proceed with Experiment verify_target->proceed

Caption: Decision tree for managing DNJ experiments.

References

Optimizing incubation time for Deoxynojirimycin in enzyme inhibition kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and other critical parameters in Deoxynojirimycin (DNJ) enzyme inhibition kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 1-Deoxynojirimycin (DNJ)?

A1: 1-Deoxynojirimycin is a potent, competitive inhibitor of α-glucosidases.[1][2] Its structure closely resembles the D-glucose moiety of the natural substrate, allowing it to bind to the active site of the enzyme. This binding event blocks the access of the natural carbohydrate substrate, thereby inhibiting the enzymatic reaction.[1]

Q2: What is a typical pre-incubation and incubation time for a DNJ α-glucosidase inhibition assay?

A2: A common protocol involves a pre-incubation of the enzyme and DNJ for 10-15 minutes at 37°C, followed by the addition of the substrate and a subsequent incubation period of 20-30 minutes at the same temperature.[3][4] However, optimal times can vary depending on the specific enzyme source and assay conditions.

Q3: How should I prepare and store my 1-Deoxynojirimycin (DNJ) stock solution?

A3: DNJ is typically dissolved in the assay buffer (e.g., phosphate (B84403) buffer) or water to create a stock solution. For short-term use, the solution can be kept at 4°C. For long-term storage, it is recommended to create aliquots of the stock solution and store them at -20°C to prevent degradation from repeated freeze-thaw cycles.[2]

Q4: Can I use a substrate other than p-nitrophenyl-α-D-glucopyranoside (pNPG)?

A4: While pNPG is the most widely used chromogenic substrate for α-glucosidase inhibition assays due to its convenience and sensitivity, other substrates can be utilized. Be aware that changing the substrate will likely necessitate a re-optimization of the assay conditions, and the resulting IC50 values may not be directly comparable to those obtained using pNPG.[2]

Q5: How do I select the appropriate concentrations of enzyme and substrate?

A5: The concentrations of the enzyme and substrate should be optimized to ensure the reaction rate is measurable and linear over the incubation period. A general guideline is to use a substrate concentration at or below the Michaelis-Menten constant (Km) of the enzyme. The enzyme concentration should be adjusted to produce a linear increase in product formation over the chosen incubation time. Preliminary optimization experiments are crucial to determine the ideal concentrations for your specific experimental setup.[2]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition Observed

Question: I am not observing the expected inhibitory effect of DNJ on α-glucosidase, or my results are highly variable. What could be the cause?

Answer: Several factors can lead to this issue. Consider the following troubleshooting steps:

  • Enzyme Activity: Confirm the activity of your α-glucosidase. Run a control reaction containing only the enzyme and substrate. The source of the enzyme (e.g., Saccharomyces cerevisiae, rat intestine) can also influence its sensitivity to DNJ.[2][5]

  • Buffer Conditions: The pH of the reaction buffer is critical for both enzyme activity and inhibitor binding. A potassium phosphate buffer at pH 6.8 is commonly used.[2]

  • DNJ Integrity: If not stored properly, DNJ solutions can degrade. It is advisable to use freshly prepared solutions or properly stored frozen aliquots.[2]

  • Pre-incubation Step: For competitive inhibitors like DNJ, pre-incubating the enzyme with the inhibitor before adding the substrate is a critical step to allow for binding to the active site. Ensure this step is performed consistently.

  • Substrate Concentration: Excessively high concentrations of the substrate can outcompete the inhibitor, masking the inhibitory effect.

Issue 2: High Variability Between Replicate Wells

Question: My results show significant variability between replicate wells. What are the likely causes?

Answer: High variability in enzyme assays often points to procedural inconsistencies:

  • Insufficient Mixing: Ensure thorough mixing of reagents in each well after every addition, particularly after adding the enzyme, inhibitor, and substrate.[2]

  • Temperature Fluctuations: Maintaining a constant temperature (typically 37°C) is vital for consistent enzyme kinetics. Use a calibrated incubator or water bath.[2]

  • Inconsistent Incubation Times: The pre-incubation and incubation times must be precisely controlled and consistent for all wells.[2]

  • Pipetting Errors: Small volume inaccuracies, especially in microplate assays, can lead to significant variations in reagent concentrations and, consequently, variable results.[2]

  • Microplate Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter reagent concentrations. To minimize this, you can avoid using the outermost wells or fill them with buffer to maintain humidity.[2]

Issue 3: High Background Signal in Blank Wells

Question: I'm observing a high absorbance reading in my blank wells (containing no enzyme). How can I address this?

Answer: A high background signal can obscure accurate measurements. Here are some potential causes and solutions:

  • Substrate Instability: The substrate, pNPG, can undergo slow, spontaneous hydrolysis, especially if the buffer pH is not optimal or if the substrate solution is old. Prepare fresh substrate solutions for each experiment.

  • Contaminated Reagents: Ensure all your buffers and reagents are free from any contamination that might contribute to the background signal.

Quantitative Data Summary

The inhibitory potency of DNJ is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary based on the enzyme source and experimental conditions.

Parameter1-Deoxynojirimycin (DNJ)Acarbose (Reference Inhibitor)Enzyme SourceReference
IC50 Value ~1.8 - 35 µM-Saccharomyces cerevisiae[6]
8.15 ± 0.12 µM-Saccharomyces cerevisiae[7]
222.4 ± 0.50 µM822.0 ± 1.5 µMSaccharomyces cerevisiae[5]
0.297 µg/mL-Not Specified[2]
Inhibition Type CompetitiveCompetitiveNot Specified[2][5]
Ki Value ~40 µM-Saccharomyces cerevisiae[6]

Experimental Protocols

Detailed Methodology for α-Glucosidase Inhibition Assay

This protocol is a generalized procedure and should be optimized for specific experimental conditions.

Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.[2]

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer. This solution should be prepared fresh before each experiment.[2]

  • pNPG Substrate Solution (1 mM): Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.[2]

  • Inhibitor (DNJ) Solution: Prepare a stock solution of DNJ in the phosphate buffer and perform serial dilutions to obtain the desired range of concentrations.

  • Stopping Reagent (0.1 M Sodium Carbonate): Prepare a 0.1 M solution of Na₂CO₃ in distilled water.[3]

Assay Procedure (96-well plate format):

  • Add 50 µL of each DNJ dilution to the respective wells of a 96-well microplate. For control and blank wells, add 50 µL of phosphate buffer.

  • Add 100 µL of the α-glucosidase solution to each well (except for the blank wells).

  • Pre-incubate the plate at 37°C for 10-15 minutes.[3]

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for 20-30 minutes.[3][4]

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (enzyme + buffer + substrate) and A_sample is the absorbance of the sample (enzyme + inhibitor + substrate).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 6.8) add_dnj Add DNJ/Buffer to Wells prep_buffer->add_dnj prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_dnj Prepare DNJ Dilutions prep_dnj->add_dnj prep_substrate Prepare pNPG Substrate add_substrate Add pNPG Substrate prep_substrate->add_substrate prep_stop Prepare Stop Solution (Na2CO3) stop_reaction Add Stop Solution prep_stop->stop_reaction add_dnj->add_enzyme pre_incubate Pre-incubate (37°C, 10-15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 20-30 min) add_substrate->incubate incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_ic50 Plot Dose-Response Curve (IC50) calc_inhibition->plot_ic50

Caption: Experimental workflow for the α-glucosidase inhibition assay.

troubleshooting_workflow start Inconsistent or No Inhibition check_enzyme Is the enzyme active? (Run enzyme + substrate control) start->check_enzyme check_dnj Is the DNJ solution fresh/stored correctly? check_enzyme->check_dnj Yes inactive_enzyme Solution: Use new enzyme stock. check_enzyme->inactive_enzyme No check_conditions Are buffer pH and temperature optimal? check_dnj->check_conditions Yes degraded_dnj Solution: Prepare fresh DNJ solution. check_dnj->degraded_dnj No check_preincubation Is the pre-incubation step included and timed correctly? check_conditions->check_preincubation Yes bad_conditions Solution: Adjust pH to 6.8, ensure constant 37°C. check_conditions->bad_conditions No bad_preincubation Solution: Optimize and consistently apply pre-incubation time. check_preincubation->bad_preincubation No resolved Problem Resolved check_preincubation->resolved Yes inactive_enzyme->resolved degraded_dnj->resolved bad_conditions->resolved bad_preincubation->resolved

Caption: Logical troubleshooting workflow for inhibition assays.

irs1_pi3k_akt_pathway DNJ DNJ InsulinReceptor Insulin Receptor (IR-β) DNJ->InsulinReceptor enhances phosphorylation IRS1 IRS-1 InsulinReceptor->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: DNJ enhances the IRS-1/PI3K/Akt signaling pathway.

References

Validation & Comparative

Comparing Deoxynojirimycin and Acarbose for alpha-glucosidase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Deoxynojirimycin and Acarbose (B1664774) for Alpha-Glucosidase Inhibition

For researchers and drug development professionals in the field of metabolic diseases, particularly type 2 diabetes, the inhibition of α-glucosidase enzymes presents a key therapeutic strategy. These enzymes, located in the brush border of the small intestine, are crucial for breaking down complex carbohydrates into absorbable monosaccharides.[1][2] By delaying carbohydrate digestion, their inhibitors can effectively reduce postprandial hyperglycemia.[3][4]

This guide provides a detailed comparison of two prominent α-glucosidase inhibitors: this compound (DNJ), a natural iminosugar, and Acarbose, a complex oligosaccharide widely used in clinical practice.[2][4] We will examine their mechanism of action, comparative inhibitory potency supported by experimental data, and the methodologies used to derive these findings.

Mechanism of Action: Competitive Inhibition

Both this compound and Acarbose function as competitive inhibitors of α-glucosidase.[2] They reversibly bind to the active site of the enzyme, preventing the natural substrate (disaccharides and oligosaccharides) from binding and being hydrolyzed.

  • This compound (DNJ): As an analogue of D-glucose where the anomeric carbon is replaced by a nitrogen atom, DNJ structurally mimics the glucose substrate.[4] Its protonated nitrogen atom is thought to mimic the positively charged transition state formed during the normal enzymatic hydrolysis of the glycosidic bond, allowing it to bind with high affinity to the enzyme's active site.[4] This binding is driven by electrostatic attraction, which induces a conformational change in the enzyme, blocking the active pocket.[5]

  • Acarbose: This complex oligosaccharide also competitively and reversibly inhibits intestinal α-glucosidases, including sucrase, maltase, isomaltase, and glucoamylase, as well as pancreatic alpha-amylase.[1][3] By occupying the active sites of these enzymes, Acarbose delays the breakdown of complex carbohydrates, prolonging the overall digestion time and reducing the rate of glucose absorption.[3]

Competitive_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibitory Action E Alpha-Glucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES S Carbohydrate (Substrate) S->ES ES->E P Glucose (Product) ES->P Hydrolysis E2 Alpha-Glucosidase (Enzyme) EI Enzyme-Inhibitor Complex (Inactive) E2->EI I DNJ / Acarbose (Inhibitor) I->EI S_inactive Substrate (Cannot bind) EI->S_inactive

Caption: Competitive inhibition of alpha-glucosidase by DNJ or Acarbose.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of DNJ and Acarbose is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). A lower value for these parameters indicates higher potency. The data shows that inhibitory strength can vary based on the source of the α-glucosidase enzyme.

CompoundEnzyme SourceIC50 Value (µM)Ki Value (µM)Inhibition Type
This compound (DNJ) Yeast α-glucosidase0.093 ± 0.005[6]10, 52, 150 (for derivatives)[7]Competitive[4][5]
8.15 ± 0.12[8]
Rat intestinal sucrase~0.086 (Bay-m-1099)[9]0.086 (Bay-m-1099)[9]Competitive[9]
Acarbose Yeast α-glucosidase822.0 ± 1.5[7]40.6 mg/L (~63 µM)[10]Competitive[11]
752.0 ± 2.0[12]700[13]
871.40 ± 1.24[14]
0.67 ± 0.06 mM (670 µM)[15]
Rat intestinal sucrase~0.99[9]0.99[9]Competitive[9]

Note: Data is compiled from multiple sources and experimental conditions may vary. DNJ derivatives (Bay-m-1099, Bay-o-1248) are included for comparison of potency against rat intestinal enzymes.

Based on the available in vitro data, DNJ and its derivatives often demonstrate significantly more potent inhibition of both yeast and mammalian α-glucosidases compared to Acarbose.[9] For instance, some studies report DNJ's IC50 value against yeast α-glucosidase to be over 9,000 times lower than that of Acarbose. Furthermore, against rat intestinal sucrase, DNJ derivatives are shown to be more potent inhibitors than Acarbose.[9]

In Vivo Efficacy

Both compounds have demonstrated efficacy in reducing postprandial blood glucose levels in animal studies and clinical trials.

  • This compound (DNJ): In vivo studies confirm that DNJ effectively suppresses blood glucose elevation after sucrose (B13894) administration in rats.[16] Its effect is comparable to that of Mulberry Leaf Extract (MLE), from which it is often isolated.[16][17] Interestingly, while both DNJ and MLE inhibit α-glucosidase, some studies suggest MLE provides a more potent inhibition of glucose response after a direct glucose load, indicating that other phytochemicals in the extract may also play a role by competing for intestinal glucose transporters.[17][18]

  • Acarbose: As an approved anti-diabetic drug, Acarbose's efficacy is well-documented. It dose-dependently decreases the postprandial rise in blood glucose and attenuates glucose-induced insulin (B600854) secretion.[3] By doing so, it helps to flatten postprandial glycemia and improve the overall metabolic state.[3]

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

This protocol describes a common colorimetric method for assessing α-glucosidase inhibition using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate. The enzyme hydrolyzes pNPG to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[19]

1. Reagent Preparation:

  • Phosphate (B84403) Buffer: Prepare a 0.1 M phosphate buffer solution, pH 6.8.
  • Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.16-0.2 U/mL.
  • Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 1.0 mM.
  • Inhibitor Solutions: Prepare stock solutions of DNJ and Acarbose in the phosphate buffer. Create a series of dilutions to determine IC50 values.
  • Stop Solution: Prepare a 0.1 M or 1.0 M sodium carbonate (Na₂CO₃) solution.

2. Assay Procedure (96-well plate format):

  • Add 25 µL of the inhibitor solution (or buffer for control) to each well.
  • Add 50 µL of the enzyme solution to each well.
  • Pre-incubate the plate at 37°C for 5-10 minutes.[20][21]
  • Initiate the reaction by adding 25 µL of the pNPG substrate solution to each well.[21]
  • Incubate the reaction mixture at 37°C for 20-30 minutes.[20][21]
  • Terminate the reaction by adding 50-100 µL of the sodium carbonate stop solution.[20][21]
  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

3. Data Analysis:

  • Prepare blanks (sample without enzyme, enzyme without substrate) to correct for background absorbance.
  • The percent inhibition is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

prep_reagents [label="1. Prepare Reagents\n(Buffer, Enzyme, Substrate, Inhibitors)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_inhibitor [label="2. Add Inhibitor (or Buffer)\nto 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_enzyme [label="3. Add Enzyme Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubate [label="4. Pre-incubate at 37°C\n(5-10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; add_substrate [label="5. Add pNPG Substrate\n(Initiate reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="6. Incubate at 37°C\n(20-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; stop_reaction [label="7. Add Stop Solution\n(Na₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure_abs [label="8. Measure Absorbance\nat 405 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="9. Calculate % Inhibition\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_reagents -> add_inhibitor [color="#5F6368"]; add_inhibitor -> add_enzyme [color="#5F6368"]; add_enzyme -> pre_incubate [color="#5F6368"]; pre_incubate -> add_substrate [color="#5F6368"]; add_substrate -> incubate [color="#5F6368"]; incubate -> stop_reaction [color="#5F6368"]; stop_reaction -> measure_abs [color="#5F6368"]; measure_abs -> calculate [color="#5F6368"]; }

Caption: Workflow for in vitro alpha-glucosidase inhibition assay.

Conclusion

Both this compound and Acarbose are effective competitive inhibitors of α-glucosidase, serving as valuable tools for managing postprandial hyperglycemia. The primary distinctions lie in their origin, structure, and inhibitory potency.

  • This compound (DNJ) , a natural iminosugar, demonstrates exceptionally high potency in vitro, often orders of magnitude greater than Acarbose, particularly against yeast α-glucosidase and mammalian sucrase.[9]

  • Acarbose , a larger, more complex oligosaccharide, is a clinically established drug that inhibits a broader range of carbohydrases, including pancreatic α-amylase.[1]

The choice between these inhibitors for research or therapeutic development may depend on the specific enzyme target, desired potency, and pharmacokinetic considerations. The quantitative data and protocols provided herein offer a solid foundation for making informed decisions in the study and application of α-glucosidase inhibitors.

References

Deoxynojirimycin versus Miglitol: A Comparative Analysis of Efficacy in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic agents for type 2 diabetes, α-glucosidase inhibitors have carved a significant niche by delaying carbohydrate digestion and absorption. This guide provides a detailed comparison of two such inhibitors: 1-Deoxynojirimycin (B1663644) (DNJ), a natural iminosugar predominantly found in mulberry leaves, and its derivative, Miglitol (B1676588), a commercially available anti-diabetic drug. We delve into their efficacy in diabetic animal models, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and experimental applications.

Efficacy in Glycemic Control: A Head-to-Head Comparison

Both 1-Deoxynojirimycin and Miglitol have demonstrated significant efficacy in improving glycemic control in various diabetic animal models.[1] Their primary mode of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1]

While both compounds share this fundamental mechanism, studies suggest that DNJ may possess a broader spectrum of anti-diabetic activities. Beyond α-glucosidase inhibition, DNJ has been shown to modulate gut microbiota and influence glucose metabolism through various signaling pathways.[1] Miglitol, on the other hand, is a potent and well-characterized α-glucosidase inhibitor.[1]

A study directly comparing the two in rats found that Miglitol had a stronger suppressive effect on blood glucose levels after sucrose (B13894) administration than DNJ at the same dosage.[2] However, other research highlights DNJ's ability to improve insulin (B600854) sensitivity and its potential anti-obesity effects, suggesting its therapeutic actions may extend beyond the gut.[3][4]

Quantitative Data from Animal Studies

The following tables summarize key findings from various studies conducted on diabetic animal models, offering a quantitative comparison of the effects of DNJ and Miglitol on critical diabetic markers.

Table 1: Effects of Deoxynojirimycin (DNJ) in Diabetic Animal Models

Animal ModelDosageDurationKey Findings on Glycemic ControlOther Notable Effects
db/db mice20, 40, 80 mg/kg/day (intravenous)4 weeksSignificantly reduced blood glucose and serum insulin levels. Improved glucose and insulin tolerance.[5][6]Significantly reduced body weight.[6] Alleviated liver injury and improved hepatic glucose metabolism.[7][8]
db/db mice25, 50, 100 mg/kg/day (gavage)8 weeksShowed protective effects against diabetic liver injury.[9]
Streptozotocin (B1681764) (STZ)-induced diabetic mice50 mg/kgPretreatmentInhibited intestinal glucose absorption and accelerated hepatic glucose metabolism.[10]Down-regulated intestinal SGLT1, Na+/K+-ATPase, and GLUT2 expression.[10]
STZ-induced diabetic mice150 mg/kg/day90 daysPersistently decreased blood glucose levels even after cessation of treatment. Increased serum insulin levels.[11]Reversed damage to pancreatic β-cells.[11]
Otsuka Long-Evans Tokushima Fatty (OLETF) ratsNot specifiedNot specifiedSignificant improvements in fasting blood glucose levels and glucose tolerance.[3][4]Increased insulin sensitivity and significant loss of body weight.[3][4]

Table 2: Effects of Miglitol in Diabetic Animal Models

Animal ModelDosageDurationKey Findings on Glycemic ControlOther Notable Effects
Goto-Kakizaki (GK) rats1, 3, 10 mg/kg (single dose)AcuteDose-dependent decrease in the incremental blood glucose area under the curve (AUC) after sucrose loading.[12][13] A 10 mg/kg dose decreased the ΔAUC0–2 h of blood glucose by 45%.[12][13]
Goto-Kakizaki (GK) rats10, 20, 40 mg/100g diet8 weeksSignificantly decreased the ratio of HbA1c at 8 weeks compared to baseline at the 40 mg dose.[12][13]Slightly inhibited the reduction in β-cell mass and lessened fibrosis of the islets.[12]
Obese type 2 diabetic (NSY) mice on a high-fat dietNot specified4 or 12 weeksAmeliorated glucose intolerance and insulin resistance.[14]Ameliorated body weight gain and inflammatory adipokine upregulation. Significantly affected bile acid metabolism.[14]
Rats5 mg/kgSingle doseHigher suppressive effect on blood glucose elevation after sucrose loading compared to DNJ.[2]

Delving into the Mechanisms: Signaling Pathways

The primary mechanism for both DNJ and Miglitol is the inhibition of α-glucosidase. However, research indicates that DNJ's therapeutic effects may extend to the modulation of key signaling pathways involved in glucose metabolism and insulin sensitivity.[1] DNJ has been shown to improve skeletal muscle insulin resistance by activating the IRS1/PI3K/Akt pathway in db/db mice.[6][15]

DNJ_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling Cascade DNJ This compound (DNJ) IR Insulin Receptor (IR) DNJ->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation leads to Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake results in

Signaling pathway of this compound in improving insulin sensitivity.

Experimental Corner: Protocols and Methodologies

To ensure the reproducibility and critical evaluation of the cited studies, this section outlines the typical experimental protocols employed in assessing the efficacy of DNJ and Miglitol in diabetic animal models.

Induction of Diabetes in Animal Models
  • Type 1 Diabetes Model (Streptozotocin-induced):

    • Animal Species: Mice or rats.

    • Method: A single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate (B86180) buffer, is administered. The dosage varies depending on the species.

    • Confirmation of Diabetes: Blood glucose levels are monitored. Animals with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.[11]

  • Type 2 Diabetes Model (Genetic or Diet-induced):

    • Genetic Models: db/db mice or Goto-Kakizaki (GK) rats are commonly used as they genetically develop obesity, insulin resistance, and hyperglycemia.[5][6][12][13]

    • Diet-induced Models: Animals are fed a high-fat diet for a specified period to induce obesity and insulin resistance.[14]

Drug Administration and Treatment Groups
  • Treatment Groups: Animals are typically divided into several groups: a non-diabetic control group, a diabetic control group (receiving vehicle), and one or more treatment groups receiving different doses of DNJ or Miglitol.

  • Route of Administration: The compounds are administered through various routes, including oral gavage, mixed in the diet, or intravenous injection.[5][6][12][13]

  • Duration: The treatment duration can range from a single acute dose to several weeks or months of chronic administration.[5][11][12][13]

Assessment of Anti-diabetic Efficacy
  • Oral Glucose Tolerance Test (OGTT):

    • Animals are fasted overnight.

    • A baseline blood sample is collected.

    • A concentrated glucose solution is administered orally.

    • Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes) after glucose administration.

    • Blood glucose levels are measured to assess glucose tolerance.

  • Measurement of Glycated Hemoglobin (HbA1c):

    • Blood samples are collected at the beginning and end of the study period.

    • HbA1c levels are measured to determine the average blood glucose control over a longer period.

  • Biochemical Analysis:

    • At the end of the study, blood is collected to measure serum insulin, triglycerides, and cholesterol levels.

General Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: Model Induction cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Efficacy Assessment cluster_Phase4 Phase 4: Data Analysis Induction Induction of Diabetes (e.g., STZ injection or High-Fat Diet) Grouping Grouping of Animals: - Normal Control - Diabetic Control - DNJ/Miglitol Groups Induction->Grouping Treatment Drug Administration (Oral gavage, diet, etc.) Grouping->Treatment Monitoring Regular Monitoring: - Body Weight - Fasting Blood Glucose Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Biochem Terminal Sacrifice & Biochemical Analysis: - HbA1c - Serum Insulin - Lipids OGTT->Biochem Analysis Statistical Analysis of Results Biochem->Analysis

A standard workflow for evaluating anti-diabetic compounds in animal models.

Conclusion

Both this compound and Miglitol are effective α-glucosidase inhibitors that can significantly improve glycemic control in animal models of diabetes. While Miglitol demonstrates potent and direct inhibition of glucose absorption, DNJ appears to offer a multi-faceted therapeutic approach by not only inhibiting α-glucosidase but also by positively influencing insulin signaling pathways and potentially offering anti-obesity benefits. The choice between these compounds for further research and development may depend on the specific therapeutic goals, whether targeting postprandial hyperglycemia alone or aiming for a broader improvement in metabolic health. Further head-to-head comparative studies in various animal models are warranted to fully elucidate their respective therapeutic potentials.

References

N-Alkylated DNJ Derivatives: A Comparative Analysis of Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of N-alkylated deoxynojirimycin (DNJ) derivatives, supported by experimental data. This analysis focuses on the structure-activity relationship, highlighting how the length and composition of the N-alkyl chain influence antiviral efficacy.

N-alkylated this compound (DNJ) derivatives are a class of iminosugars that show significant promise as broad-spectrum antiviral agents.[1] Their primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral envelope glycoproteins through the calnexin/calreticulin cycle.[1] By inhibiting these glucosidases, N-alkylated DNJ derivatives lead to misfolded glycoproteins, which can impair virion assembly, reduce infectivity, and ultimately lower viral titers.[1][3]

Quantitative Comparison of Antiviral Activity

The antiviral potency of N-alkylated DNJ derivatives is commonly assessed by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), alongside their 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀ or CC₅₀/IC₅₀, is a crucial parameter for evaluating the therapeutic potential of these compounds, with a higher SI indicating a more favorable safety profile. The length of the N-alkyl chain has been shown to be a critical determinant of antiviral activity.

Below are tables summarizing the antiviral activities of various N-alkylated DNJ derivatives against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, and Dengue Virus (DENV).

Table 1: Antiviral Activity of N-Alkylated DNJ Derivatives against BVDV

CompoundN-Alkyl Chain LengthIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
N-Butyl-DNJ (NB-DNJ)C4>100>5000>50
N-Octyl-DNJC81030030
N-Nonyl-DNJ (NN-DNJ)C92.515060
N-Decyl-DNJC10515030

Data compiled from multiple sources.[2]

Table 2: Antiviral Activity of Oxygenated N-Alkylated DNJ Derivatives against DENV

CompoundStructureEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
CM-10-18Oxygenated N-alkyl chain6.5>500>77
2hCyclopentyl derivative0.5>500>1000
2lCyclohexyl derivative0.4>500>1250
3jPhenyl derivative0.3>500>1667
3lPhenyl derivative0.3>500>1667
3vBenzyl derivative0.5>500>1000
4bPhenyl derivative with linker0.4>500>1250
4cPhenyl derivative with linker0.3>500>1667

Data sourced from a study on the design and synthesis of N-alkylated DNJ derivatives for the treatment of DENV infection.[3][4][5]

Mechanism of Action and Experimental Workflows

The primary antiviral mechanism of N-alkylated DNJ derivatives is the disruption of the proper folding of viral glycoproteins.[6] This is achieved by inhibiting the host's ER α-glucosidases, which are essential for the initial steps of N-linked glycan processing.[1][2] The inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which can trigger the ER-associated degradation (ERAD) pathway or result in the formation of non-infectious viral particles.[6]

Antiviral_Mechanism_of_N_Alkylated_DNJ_Derivatives cluster_ER Endoplasmic Reticulum cluster_DNJ N-Alkylated DNJ Derivative cluster_Outcome Viral Lifecycle Outcome Nascent Viral Glycoprotein Nascent Viral Glycoprotein ER α-Glucosidases I & II ER α-Glucosidases I & II Nascent Viral Glycoprotein->ER α-Glucosidases I & II Glycan Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Correct Folding Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Incorrect Folding ER α-Glucosidases I & II->Calnexin/Calreticulin Cycle Enters Folding Cycle Virion Assembly & Secretion Virion Assembly & Secretion Properly Folded Glycoprotein->Virion Assembly & Secretion Reduced Virion Secretion Reduced Virion Secretion Misfolded Glycoprotein->Reduced Virion Secretion Non-infectious Virions Non-infectious Virions Misfolded Glycoprotein->Non-infectious Virions DNJ Derivative DNJ Derivative DNJ Derivative->ER α-Glucosidases I & II Inhibition Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay cluster_Antiviral Antiviral Assay Seed Cells Seed Cells Add Compound Dilutions Add Compound Dilutions Seed Cells->Add Compound Dilutions Incubate Incubate Add Compound Dilutions->Incubate Add Compound Dilutions->Incubate Assess Viability (MTT Assay) Assess Viability (MTT Assay) Incubate->Assess Viability (MTT Assay) Quantify Viral Titer Quantify Viral Titer Incubate->Quantify Viral Titer Calculate CC50 Calculate CC50 Assess Viability (MTT Assay)->Calculate CC50 Seed Host Cells Seed Host Cells Infect with Virus Infect with Virus Seed Host Cells->Infect with Virus Infect with Virus->Add Compound Dilutions Calculate EC50/IC50 Calculate EC50/IC50 Quantify Viral Titer->Calculate EC50/IC50

References

A Comparative Guide to the In Vitro Neuroprotective Effects of Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of 1-Deoxynojirimycin (DNJ) with other well-known neuroprotective agents—Resveratrol (B1683913), Curcumin (B1669340), and Epigallocatechin gallate (EGCG)—in established in vitro models of neurotoxicity. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of DNJ and its alternatives against various neurotoxic insults in the human neuroblastoma SH-SY5Y cell line, a widely used model in neurotoxicity studies.

Table 1: Neuroprotection Against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells

CompoundNeurotoxinConcentration of Neuroprotective AgentResult: Cell Viability (%)Reference
Deoxynojirimycin (DNJ) High Glucose5 µMMitigated oxidative DNA damage and cell senescence[1]
Resveratrol Hydrogen Peroxide (H₂O₂)2.5 µM / 5 µMPre-treatment significantly preserved cell viability against H₂O₂-induced cytotoxicity, which had reduced viability to less than 20%[2].[2]
Curcumin Hydrogen Peroxide (H₂O₂)5 µM / 10 µM / 20 µMIncreased viability from 22.4% (H₂O₂ alone) to 63.8%, 56.7%, and 63.2% respectively[3].[3]
EGCG Hydrogen Peroxide (H₂O₂)100 µMPre-incubation alleviated intracellular ROS levels and enhanced REDOX activity[4].[4]

Table 2: Neuroprotection Against Toxin-Induced Cell Death in SH-SY5Y Cells

CompoundNeurotoxinConcentration of Neuroprotective AgentResult: Cell Viability (%)Reference
This compound (DNJ) --Data not available in a directly comparable model-
Resveratrol MPP+ (50 µM)10 µg/mL (of resveratrol-enhanced exosomes)Restored cell viability from ~40% (MPP+ alone) to ~80%[5].[5]
Resveratrol Dopamine (B1211576) (300 µM)5 µMSignificantly attenuated dopamine-induced cytotoxicity[6][7].[6][7]
Curcumin Rotenone (B1679576) (100 nM)5 nM - 50 nMPre-treatment increased cell viability compared to rotenone alone[8].[8]
EGCG 6-OHDA0.1-10 µMSignificantly attenuated cell death induced by 6-OHDA[9].[9]

Table 3: Neuroprotection Against Amyloid-β (Aβ)-Induced Toxicity in SH-SY5Y Cells

CompoundNeurotoxinConcentration of Neuroprotective AgentResult: Cell Viability (%)Reference
This compound (DNJ) --DNJ treatment in insulin-resistant SK-N-SH cells led to a decrease in secreted amyloid-beta 1-42 (Aβ1-42)[10].[10]
Resveratrol Aβ Oligomers20 µMProtected SH-SY5Y cells from AβO damage[11].[11]
Curcumin Aβ Oligomers40 µMProtected SH-SY5Y cells from AβO damage[11].[11]
Curcumin & Piperine Combination 35 µMPreserved cell viability up to 85%[12].[12]
EGCG --EGCG has been shown to inhibit the formation of amyloid-beta aggregates[13].[13]

Experimental Protocols

Detailed methodologies for the key assays cited in the comparative data tables are provided below.

Cell Culture and Induction of Neurotoxicity
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used cell line for in vitro neurotoxicity studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Cells are exposed to agents like hydrogen peroxide (H₂O₂) or high glucose concentrations for a specified duration to induce oxidative damage.

    • Toxin-Induced Damage: Neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+), rotenone, or 6-hydroxydopamine (6-OHDA) are added to the culture medium to mimic Parkinson's disease-like pathology.

    • Amyloid-β Toxicity: Cells are treated with aggregated forms of amyloid-β peptides (e.g., Aβ oligomers) to model Alzheimer's disease pathology.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with the neurotoxin and/or the neuroprotective compounds (DNJ, Resveratrol, Curcumin, EGCG) at various concentrations for the desired time period.

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.

  • Protocol:

    • Culture and treat the cells as described for the MTT assay.

    • After the treatment period, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cytotoxicity is calculated as the percentage of LDH released compared to a positive control (cells lysed with a detergent).

Annexin V Staining for Apoptosis

Annexin V staining is a common method for detecting apoptosis by flow cytometry.

  • Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. A viability dye like Propidium Iodide (PI) is often used in conjunction to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Protocol:

    • Harvest the treated cells, including both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V to the cell suspension.

    • Incubate at room temperature for 15 minutes in the dark.

    • Add a viability dye (e.g., PI) to the cell suspension.

    • Analyze the cells by flow cytometry within one hour.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and the compared alternatives are often mediated through the modulation of key intracellular signaling pathways. The following diagrams illustrate the PI3K/Akt and Nrf2 pathways, which are central to cell survival and antioxidant defense.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Activation of this pathway can inhibit apoptosis and protect neurons from various insults. DNJ has been shown to activate this pathway, contributing to its neuroprotective effects.[10]

PI3K_Akt_Pathway DNJ This compound (DNJ) Receptor Receptor Tyrosine Kinase DNJ->Receptor Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellSurvival Cell Survival Bcl2->CellSurvival Promotes Caspase9->Apoptosis Promotes

Caption: PI3K/Akt signaling pathway activated by DNJ.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Upon activation, the transcription factor Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes. DNJ has been reported to activate the Nrf2-mediated antioxidant response.[10][14]

Nrf2_Pathway DNJ This compound (DNJ) Keap1 Keap1 DNJ->Keap1 Inhibits binding to Nrf2 OxidativeStress Oxidative Stress OxidativeStress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ubiquitin Ubiquitin-Proteasome Degradation Nrf2->Ubiquitin Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Induces Transcription CellProtection Cellular Protection AntioxidantGenes->CellProtection Leads to

Caption: Nrf2 antioxidant response pathway activated by DNJ.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of a compound in vitro.

Experimental_Workflow Start Start CellCulture Culture Neuronal Cells (e.g., SH-SY5Y) Start->CellCulture Treatment Treat with Neuroprotective Compound (e.g., DNJ) CellCulture->Treatment Induction Induce Neurotoxicity (e.g., with H₂O₂, MPP⁺, Aβ) Treatment->Induction Incubation Incubate for a Defined Period Induction->Incubation Assay Perform Viability/Apoptosis Assays (MTT, LDH, Annexin V) Incubation->Assay DataAnalysis Data Analysis and Comparison Assay->DataAnalysis Conclusion Conclusion on Neuroprotective Effect DataAnalysis->Conclusion

Caption: General workflow for in vitro neuroprotection assays.

Conclusion

This compound demonstrates significant neuroprotective potential in vitro through multiple mechanisms, including the enhancement of insulin (B600854) signaling and activation of the Nrf2 antioxidant pathway. When compared to other natural neuroprotective compounds like Resveratrol, Curcumin, and EGCG, DNJ shows promise, although direct comparative studies are limited. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these compounds and their potential for clinical translation.

References

A Head-to-Head Comparison of Deoxynojirimycin from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, holds significant promise for therapeutic applications, particularly in the management of type 2 diabetes.[1][2] This iminosugar is naturally synthesized by a variety of organisms, including plants and microbes. This guide provides a comprehensive head-to-head comparison of DNJ derived from three primary natural sources: the mulberry plant (Morus alba), and the bacteria Bacillus subtilis and Streptomyces species. The comparison focuses on key metrics such as yield and purity, alongside a review of their biological efficacy, supported by experimental data.

Quantitative Comparison of DNJ Yield and Purity

The concentration and purity of this compound (DNJ) can vary significantly depending on its natural source and the extraction and purification methods employed. Below is a summary of reported quantitative data from various studies. It is important to note that these values were obtained under different experimental conditions and should be interpreted as indicative rather than absolute comparisons.

Natural SourceStarting MaterialYieldPurityReference
Morus alba Dry Mulberry Leaves256 mg/100 g15.3%[3][4][5]
Dry Mulberry LeavesNot specified16.7%[6]
Dry Mulberry LeavesNot specified44.0%[7]
Bacillus subtilis Fermented Okara BrothNot specifiedNot specified (IC50 of 0.2 µg/mL)[8]
Bacillus amyloliquefaciens Culture Medium460 mg/L (9.20 mg/g of freeze-dried medium)Not specified[9]
Streptomyces lavendulae Culture Supernatant296.56 mg/LNot specified[10]

Biological Activity: Alpha-Glucosidase Inhibition

DNJ's primary mechanism of action in the context of diabetes management is the competitive inhibition of α-glucosidase enzymes in the small intestine, which delays carbohydrate digestion and reduces postprandial blood glucose levels. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50).

DNJ SourceEnzyme SourceSubstrateIC50 ValueReference
Morus alba ExtractRat Intestinal Crude EnzymeMaltose8.0 µg/mL[11]
Morus alba ExtractRat Intestinal Crude EnzymeSucrose0.24 µg/mL[11]
Not SpecifiedYeast α-glucosidasepNPGNot Specified[12]
Not SpecifiedRat Intestinal MaltaseMaltose0.13 µM[11]

It is important to note that direct comparisons of IC50 values are most accurate when determined under identical assay conditions.

Signaling Pathway: DNJ and the PI3K/AKT Pathway

Recent studies have indicated that DNJ may also exert its beneficial effects by modulating intracellular signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival, growth, and metabolism.

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K action AKT AKT PIP3->AKT Downstream_Targets Downstream Targets (e.g., GSK-3β, mTOR) AKT->Downstream_Targets DNJ This compound (DNJ) DNJ->AKT Modulates

Caption: The PI3K/AKT signaling pathway and the potential modulatory role of DNJ.

Experimental Protocols

Extraction and Purification of DNJ from Morus alba (Mulberry) Leaves

This protocol is based on response surface methodology optimization for maximal yield.[3][4][5]

1. Extraction:

  • Dry mulberry leaves and grind them into a fine powder.
  • Mix the leaf powder with 55% ethanol (B145695) at a solvent-to-sample ratio of 12:1 (v/w).
  • Heat the mixture to 80°C and maintain for 1.2 hours with constant stirring.
  • Cool the mixture and filter to separate the extract from the solid residue.

2. Purification using Ion-Exchange Resin Chromatography:

  • Load the crude extract onto a 732-cation exchange resin column.
  • Wash the column with deionized water to remove unbound impurities.
  • Elute DNJ from the resin using a suitable buffer, such as an ammonium (B1175870) hydroxide (B78521) solution.
  • Collect the fractions containing DNJ and concentrate them under a vacuum. The final product had a recovery of 90.51% and a purity of 15.3%.[4]

Extraction and Purification of DNJ from Bacillus subtilis Fermentation Broth

This protocol is adapted from methods used for purifying α-glucosidase inhibitors from Bacillus subtilis fermentation.[8][9][13]

1. Fermentation:

  • Culture Bacillus subtilis in a suitable medium (e.g., nutrient broth supplemented with specific carbon sources like sorbitol to enhance DNJ production) under optimal temperature and aeration conditions.[9]

2. Extraction:

  • After fermentation, centrifuge the broth to separate the cells from the supernatant.
  • The supernatant contains the secreted DNJ.

3. Purification:

  • Membrane Dialysis: Dialyze the supernatant against a buffer to remove small molecule impurities.
  • Activated Charcoal Treatment: Treat the dialyzed solution with activated charcoal to decolorize and remove nonpolar impurities.
  • CM-Sepharose Chromatography: Apply the solution to a CM-Sepharose cation-exchange column.
  • Wash the column with a low-salt buffer and then elute DNJ using a salt gradient.
  • Preparative Thin-Layer Chromatography (TLC): For further purification, the fractions containing DNJ can be subjected to preparative TLC.

Extraction and Purification of DNJ from Streptomyces lavendulae Culture

This protocol is based on methods described for the extraction of DNJ from Streptomyces species.[14][15]

1. Fermentation:

  • Culture Streptomyces lavendulae in a basal fermentation medium (BFM) at 30°C with shaking.[14][15]

2. Extraction:

  • After 3 days of cultivation, centrifuge the culture at 12,000 rpm for 15 minutes to remove the cells.[14][15]
  • The resulting supernatant contains the DNJ.

3. Purification:

  • Ion-Exchange Chromatography: Pass the supernatant through an anion-exchange resin column (e.g., 201x4) followed by a cation-exchange resin column (e.g., 001x7) to purify the DNJ.[14][15]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction, purification, and analysis of DNJ from natural sources.

DNJ_Workflow Start Start: Natural Source (Morus alba, Bacillus, Streptomyces) Extraction Extraction (e.g., Solvent Extraction, Fermentation Broth) Start->Extraction Filtration_Centrifugation Filtration / Centrifugation Extraction->Filtration_Centrifugation Crude_Extract Crude Extract Filtration_Centrifugation->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Purified_DNJ Purified DNJ Purification->Purified_DNJ Analysis Analysis Purified_DNJ->Analysis Quantification Quantification (HPLC) Analysis->Quantification Activity_Assay Biological Activity Assay (α-glucosidase inhibition) Analysis->Activity_Assay End End Quantification->End Activity_Assay->End

References

A Comparative Guide to Deoxynojirimycin (DNJ) Quantification: Cross-validation of HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Deoxynojirimycin (B1663644) (DNJ), a potent α-glucosidase inhibitor, is paramount for efficacy and safety assessment. This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for DNJ analysis, supported by experimental data from published studies.

This document delves into the methodologies and performance characteristics of each technique, offering a clear comparison to aid in the selection of the most appropriate analytical method for your research needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance parameters for DNJ quantification using various validated HPLC and LC-MS methods as reported in the scientific literature.

Performance ParameterHPLC-ELSD[1]HPLC-FLD (with FMOC derivatization)[2]LC-MS/MS[3][4][5]
Linearity (r²) 0.99970.9985> 0.99
Concentration Range 0.0625 - 1.0 mg/mL0.3 - 30 µg/mL5 - 2000 ng/mL
Limit of Detection (LOD) 2.97 µg/mL1.07 ng/mL75 pg
Limit of Quantification (LOQ) 9.00 µg/mL3.27 ng/mL100 pg
Accuracy (Recovery %) 89.95 - 103.22%91.65 - 103.77%Within ±15% Relative Error
Precision (RSD %) ≤ 1.00%< 7.3%< 15%

Key Observations:

  • Sensitivity: LC-MS/MS methods demonstrate significantly higher sensitivity, with much lower LOD and LOQ values compared to HPLC methods.[3][4][5] This makes LC-MS/MS the preferred choice for analyzing samples with trace amounts of DNJ, such as in pharmacokinetic studies.[5][6][7]

  • Specificity: While HPLC with derivatization and fluorescence detection offers good specificity[2], LC-MS/MS provides superior selectivity through the monitoring of specific precursor and product ion transitions, minimizing interference from complex matrices.[3][4][8][9]

  • Derivatization: A significant drawback of some HPLC methods for DNJ analysis is the need for derivatization, as DNJ lacks a strong chromophore for UV detection.[5][10] This adds an extra step to the sample preparation process and can introduce variability.[10] HPLC with an Evaporative Light Scattering Detector (ELSD) or LC-MS/MS can directly quantify DNJ without derivatization.[1][11]

  • Linear Range: HPLC methods often cover a wider concentration range in the higher µg/mL to mg/mL levels, which can be suitable for the analysis of bulk materials or highly concentrated extracts.[1] In contrast, LC-MS/MS methods are typically validated for lower concentration ranges (ng/mL to pg/mL), ideal for biological samples.[5]

Experimental Protocols: A Glimpse into the Methodologies

Below are detailed summaries of the experimental protocols for representative HPLC and LC-MS methods used for DNJ quantification.

HPLC-ELSD Method[1]
  • Chromatographic System: High-Performance Liquid Chromatography system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water.

  • Flow Rate: Not specified.

  • Detector Settings: Nebulizer and evaporator temperatures optimized for DNJ detection.

  • Sample Preparation: Extraction of DNJ from the sample matrix, followed by filtration before injection. No derivatization is required.

HPLC-FLD Method with FMOC Derivatization[2]
  • Chromatographic System: HPLC with a Fluorescence Detector (FLD).

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a 1:1 (v/v) mixture of acetonitrile and 0.1% acetic acid solution.

  • Flow Rate: 1.0 mL/min.

  • Derivatization: Pre-column derivatization of DNJ with 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Detection: Fluorescence detection with excitation and emission wavelengths optimized for the DNJ-FMOC derivative.

LC-MS/MS Method[3][4]
  • Chromatographic System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: TSKgel Amide-80 column (a HILIC column).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition of the protonated molecule [M+H]⁺. For DNJ, this is typically m/z 164.4 → 109.9.

  • Sample Preparation: Simple extraction from the matrix (e.g., mulberry leaves), followed by filtration.

Visualizing the Workflow and Comparison

To better understand the processes and the comparative logic, the following diagrams have been generated.

DNJ Quantification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (e.g., Mulberry Leaves, Plasma) Extraction Extraction of DNJ Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Derivatization (for HPLC-FLD) Filtration->Derivatization HPLC HPLC Separation Filtration->HPLC LC LC Separation Filtration->LC Derivatization->HPLC ELSD ELSD Detection HPLC->ELSD FLD FLD Detection HPLC->FLD Quantification Quantification ELSD->Quantification FLD->Quantification MSMS MS/MS Detection LC->MSMS MSMS->Quantification

Caption: Experimental workflow for DNJ quantification.

HPLC vs LC-MS Comparison for DNJ Quantification cluster_hplc HPLC Methods cluster_lcms LC-MS Methods DNJ DNJ Quantification HPLC HPLC DNJ->HPLC LCMS LC-MS/MS DNJ->LCMS HPLC_adv Advantages: - Wider linear range for high concentrations - Lower instrument cost HPLC->HPLC_adv HPLC_disadv Disadvantages: - Lower sensitivity - May require derivatization - Less specificity HPLC->HPLC_disadv LCMS_adv Advantages: - High sensitivity and specificity - No derivatization required - Suitable for complex matrices LCMS->LCMS_adv LCMS_disadv Disadvantages: - Higher instrument cost - Potential for matrix effects LCMS->LCMS_disadv

Caption: Comparison of HPLC and LC-MS for DNJ analysis.

Conclusion

The choice between HPLC and LC-MS for the quantification of Deoxynojirimycin depends critically on the specific requirements of the analysis. For applications demanding high sensitivity and specificity, such as pharmacokinetic studies or the analysis of low-concentration formulations, LC-MS/MS is the unequivocally superior method.[5][6][7] Its ability to directly measure DNJ in complex matrices without derivatization streamlines the workflow and enhances data reliability.[5][11]

Conversely, for routine quality control of raw materials or finished products where DNJ concentrations are relatively high, a validated HPLC method, particularly with ELSD, can provide a cost-effective and robust solution.[1] When using HPLC with UV or fluorescence detection, the necessity of a derivatization step must be considered, as it adds complexity and potential for error to the analytical procedure.[2][10]

Ultimately, a thorough evaluation of the analytical needs, including required sensitivity, sample matrix complexity, and available instrumentation, will guide the selection of the most appropriate and reliable method for DNJ quantification.

References

A Comparative Analysis of Deoxynojirimycin and Castanospermine on Glucosidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of two prominent glucosidase inhibitors, Deoxynojirimycin (DNJ) and Castanospermine (B190763). This document outlines their mechanism of action, presents available quantitative data on their inhibitory potency, details relevant experimental methodologies, and visualizes their impact on key biochemical pathways.

Introduction

This compound (DNJ) and Castanospermine are naturally occurring iminosugars that function as potent inhibitors of glucosidases, a class of enzymes responsible for the hydrolysis of glycosidic bonds. Their ability to interfere with carbohydrate processing has significant implications for various biological processes, including intestinal carbohydrate digestion and the N-linked glycosylation of proteins. This has led to their investigation as therapeutic agents for conditions such as type 2 diabetes and viral infections. Both DNJ and Castanospermine are recognized as inhibitors of ER α-glucosidases I and II, crucial enzymes in the protein folding and quality control pathway.[1]

Mechanism of Action

Both this compound and Castanospermine act as competitive inhibitors of glucosidases. Their structural similarity to the natural glucose substrate allows them to bind to the active site of these enzymes. By mimicking the transition state of the substrate, they effectively block the enzymatic hydrolysis of carbohydrates.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of this compound and Castanospermine is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize available data from studies that have directly compared the two compounds. It is important to note that IC50 and Ki values can vary depending on the specific enzyme source, substrate, and assay conditions.

CompoundTarget EnzymeEnzyme SourceIC50Reference
This compoundGlucosidases I & IINot Specified1.2 µg/mL (against Moloney murine leukemia virus)[2]
CastanospermineGlucosidases I & IINot Specified1.2 µg/mL (against Moloney murine leukemia virus)[2]
CompoundTarget EnzymeIC50 (nM)Reference
CastanospermineSucrase20[3]
8α-glucosyl-CastanospermineSucrase30[3]
7α-glucosyl-CastanospermineSucrase40[3]

Note: The IC50 values against Moloney murine leukemia virus are an indirect measure of the inhibition of host cell glucosidases, which are essential for the proper folding of viral glycoproteins. One study noted that Castanospermine and 1-deoxynojirimycin (B1663644) (DNJ), which share a common d-gluco configuration, exhibited similar inhibition potency and spectrum.[4]

Differential Effects on Glycosylation

While both compounds inhibit glucosidases I and II, they can have different effects on the processing of N-linked oligosaccharides. In studies on rat hepatocytes, it was observed that in the presence of this compound, the accumulated high-mannose-type oligosaccharides predominantly contained a single glucose residue.[5][6][7] In contrast, Castanospermine treatment led to the accumulation of oligosaccharides with three glucose residues.[5][6][7]

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

This protocol is a common method used to determine the inhibitory activity of compounds like this compound and Castanospermine against α-glucosidase.

Materials:

  • α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound and Castanospermine) dissolved in a suitable solvent (e.g., water or DMSO)

  • Sodium carbonate (Na2CO3) solution (e.g., 1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and Castanospermine) and a positive control (e.g., acarbose).

  • In a 96-well microplate, add a specific volume of the α-glucosidase enzyme solution to each well containing the test compounds or control.

  • Incubate the plate for a defined period (e.g., 5 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[8]

  • Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution to each well.[8]

  • Incubate the reaction mixture for a set time (e.g., 20 minutes) at the same temperature.[8]

  • Stop the reaction by adding a sodium carbonate solution to each well.[8]

  • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

N-Linked Glycosylation Pathway Inhibition

The following diagram illustrates the N-linked glycosylation pathway in the endoplasmic reticulum and highlights the points of inhibition by this compound and Castanospermine.

N_Linked_Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum Lumen Glc3Man9 Nascent Glycoprotein (B1211001) (Glc3Man9GlcNAc2) Glc1Man9 Glycoprotein (Glc1Man9GlcNAc2) Glc3Man9->Glc1Man9 Glucosidase I Man9 Glycoprotein (Man9GlcNAc2) Glc1Man9->Man9 Glucosidase II FoldedProtein Correctly Folded Glycoprotein Man9->FoldedProtein Calnexin/Calreticulin Cycle DNJ This compound Glucosidase I Glucosidase I DNJ->Glucosidase I Glucosidase II Glucosidase II DNJ->Glucosidase II CST Castanospermine CST->Glucosidase I CST->Glucosidase II

Caption: Inhibition of Glucosidases I and II by DNJ and Castanospermine in the ER.

Experimental Workflow for Comparing Glucosidase Inhibitors

This diagram outlines the typical experimental workflow for comparing the inhibitory effects of this compound and Castanospermine.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Inhibitors Prepare this compound and Castanospermine Solutions Incubation Incubate Enzyme with Inhibitors Inhibitors->Incubation Enzyme Prepare α-Glucosidase Enzyme Solution Enzyme->Incubation Substrate Prepare pNPG Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Absorbance at 405 nm Termination->Measurement CalcInhibition Calculate % Inhibition Measurement->CalcInhibition CalcIC50 Determine IC50 Values CalcInhibition->CalcIC50 Compare Compare Inhibitory Potency CalcIC50->Compare

Caption: Workflow for comparing glucosidase inhibitor efficacy.

References

Deoxynojirimycin's Impact on the Unfolded Protein Response: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from an imbalance between the protein folding capacity of the ER and the load of newly synthesized proteins. The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Modulating the UPR is a promising therapeutic strategy for a range of diseases, including genetic disorders, metabolic diseases, and cancer. Deoxynojirimycin (DNJ), an iminosugar alpha-glucosidase inhibitor, has been investigated for its potential to modulate the UPR. This guide provides a comparative analysis of DNJ's effect on the UPR, with a focus on its validation against well-established UPR inducers, Tunicamycin and Thapsigargin.

Mechanism of Action: A Comparative Overview

This compound (DNJ): DNJ and its derivatives primarily act as inhibitors of α-glucosidases I and II in the ER. These enzymes are responsible for trimming glucose residues from N-linked glycans of nascent glycoproteins, a crucial step for their proper folding and quality control. By inhibiting these glucosidases, DNJ can lead to the accumulation of misfolded glycoproteins, thereby inducing the UPR. However, its effect is generally considered to be more subtle than that of broad-spectrum UPR inducers. Some studies suggest that DNJ may also attenuate ER stress induced by other agents.

Tunicamycin: This nucleoside antibiotic is a potent and widely used inducer of the UPR. Tunicamycin blocks the first step in the biosynthesis of N-linked glycans by inhibiting the enzyme GlcNAc phosphotransferase (GPT). This leads to a global inhibition of N-linked glycosylation, causing the accumulation of a wide range of unfolded glycoproteins in the ER and robust activation of all three UPR branches.

Thapsigargin: This sesquiterpene lactone induces ER stress by a different mechanism. Thapsigargin specifically inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of ER calcium stores. Since many ER-resident chaperones and folding enzymes are calcium-dependent, the disruption of calcium homeostasis impairs their function, resulting in the accumulation of unfolded proteins and activation of the UPR.

The Unfolded Protein Response Signaling Pathway

The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. Under non-stress conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK_inactive PERK BiP->PERK_inactive inhibits IRE1_inactive IRE1α BiP->IRE1_inactive inhibits ATF6_inactive ATF6 BiP->ATF6_inactive inhibits PERK_active p-PERK PERK_inactive->PERK_active dimerization & autophosphorylation IRE1_active p-IRE1α IRE1_inactive->IRE1_active dimerization & autophosphorylation ATF6_active c-ATF6 ATF6_inactive->ATF6_active Golgi translocation & cleavage eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 preferential translation Translation\nAttenuation Translation Attenuation eIF2a_p->Translation\nAttenuation CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s XBP1s XBP1s_mRNA->XBP1s translation ERAD & Chaperones ERAD & Chaperones XBP1s->ERAD & Chaperones upregulates ER Chaperones ER Chaperones ATF6_active->ER Chaperones upregulates

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Quantitative Comparison of UPR Induction

The following tables summarize the quantitative effects of this compound, Tunicamycin, and Thapsigargin on key markers of the three UPR branches. Data is compiled from various studies and presented as fold change or relative intensity compared to untreated controls.

Table 1: Effect of this compound on Tunicamycin-Induced UPR

UPR MarkerTreatment (Tunicamycin 5 µg/mL)Treatment (Tunicamycin 5 µg/mL + DNJ 10 µg/mL)Treatment (Tunicamycin 5 µg/mL + DNJ 25 µg/mL)Treatment (Tunicamycin 5 µg/mL + DNJ 50 µg/mL)
p-PERK/PERK ↑↑↑↓↓↓↓
ATF4 ↑↑↑↓↓
CHOP ↑↑↑↓↓
p-IRE1/IRE1 ↑↑↑↓↓↓↓
Cleaved ATF6 ↑↑↑↓↓

Data is a qualitative representation based on Western blot band intensities from a study on mouse hypothalamic neuronal GT1-7 cells. '↑' indicates an increase and '↓' indicates a decrease relative to the tunicamycin-only treated group.

Table 2: Dose-Dependent Effect of Tunicamycin on UPR Markers

UPR Marker0.1 µg/mL1 µg/mL5 µg/mL10 µg/mL
p-PERK/PERK ↑↑↑↑↑↑↑↑
p-eIF2α/eIF2α ↑↑↑↑↑↑↑↑
XBP1s mRNA ↑↑↑↑↑↑↑↑
Cleaved ATF6 ↑↑↑↑↑↑↑↑
GRP78/BiP mRNA ↑↑↑↑↑↑↑↑

Data is a generalized representation from multiple studies. '↑' indicates a dose-dependent increase.

Table 3: Dose-Dependent Effect of Thapsigargin on UPR Markers

UPR Marker10 nM100 nM1 µM10 µM
p-PERK/PERK ↑↑↑↑↑↑↑↑
p-eIF2α/eIF2α ↑↑↑↑↑↑↑↑
XBP1s mRNA ↑↑↑↑↑↑↑↑
Cleaved ATF6 ↑↑↑↑↑↑↑↑
GRP78/BiP mRNA ↑↑↑↑↑↑↑↑

Data is a generalized representation from multiple studies. '↑' indicates a dose-dependent increase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the validation of UPR modulation.

UPR Induction

Objective: To induce the unfolded protein response in cultured cells.

Workflow:

UPR_Induction_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis

Caption: Workflow for UPR induction in cell culture.

Protocol:

  • Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare stock solutions of this compound (in water or PBS), Tunicamycin (in DMSO), and Thapsigargin (in DMSO). Dilute the stock solutions to the desired final concentrations in fresh culture medium immediately before use.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the UPR-modulating compound or vehicle control (e.g., DMSO for Tunicamycin and Thapsigargin).

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream applications such as Western blotting or RNA extraction.

Western Blot Analysis of UPR Markers

Objective: To detect the protein levels of key UPR markers.

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, PERK, p-IRE1α, IRE1α, cleaved ATF6, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

RT-qPCR Analysis of UPR Target Genes

Objective: To quantify the mRNA expression levels of UPR target genes.

Protocol:

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using gene-specific primers for UPR target genes (e.g., GRP78/BiP, CHOP, spliced XBP1) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The available data indicates that this compound can modulate the unfolded protein response, primarily by attenuating the activation of all three UPR branches induced by potent stressors like Tunicamycin. This suggests a potential role for DNJ in fine-tuning the UPR, which could be beneficial in conditions where a partial and controlled modulation of ER stress is desired.

In contrast, Tunicamycin and Thapsigargin are robust, broad-spectrum inducers of the UPR, activating all signaling pathways in a dose-dependent manner. They serve as valuable positive controls and tools for studying the fundamental mechanisms of the UPR.

The choice between these compounds will depend on the specific research question. For studies requiring strong and global UPR activation, Tunicamycin and Thapsigargin are the preferred agents. For investigating the therapeutic potential of more subtle UPR modulation or for studying the interplay between glycosylation and ER stress, this compound and its derivatives offer a valuable alternative. Further research is warranted to fully elucidate the direct, dose-dependent effects of DNJ on the UPR in various cell types and disease models.

A Comparative Analysis of the Anti-Obesity Effects of 1-Deoxynojirimycin (DNJ) and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-obesity effects of the natural iminosugar 1-deoxynojirimycin (B1663644) (DNJ) and its synthetic analogs. The information presented is based on experimental data from in vitro and in vivo studies, offering an objective overview for researchers in the field of metabolic diseases and drug development.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the anti-obesity and related biochemical effects of DNJ and its prominent synthetic analogs, N-butyl-deoxynojirimycin (NB-DNJ) and N-nonyl-deoxynojirimycin (NN-DNJ).

CompoundAnimal ModelDosageDurationBody Weight ChangeFood Intake ChangeAdipose Tissue ReductionReference
DNJ High-Fat Diet-Induced Obese Mice5 µg/mL (ICV)24 hoursReduction observedReduction observedNot specified[1]
Otsuka Long-Evans Tokushima Fatty (OLETF) RatsNot specifiedNot specifiedSignificant lossNot specifiedNot specified[2]
db/db Mice20, 40, 80 mg/kg/day4 weeksSignificant dose-dependent reductionNot specifiedNot specified[3]
N-butyl-DNJ (NB-DNJ) Lean Mice2400 mg/kg/day (in diet)5 weeksLean control: 29.10g; NB-DNJ treated: 22.73gLean control: 4.15g/day; NB-DNJ treated: 2.9g/day40% reduction in skin thickness; Reduced epididymal fat pad weight[4]
Obese (ob/ob) Mice2400 mg/kg/day (in diet)From 5 weeks of ageObese control: 63.25g; NB-DNJ treated: 35.30gObese control: 4.14g/day; NB-DNJ treated: 2.88g/dayNot specified[4]
Lean Mice2 nmol (ICV)Single doseNot specifiedSaline: 4.30g; NB-DNJ: 3.37gNot specified[4]
N-nonyl-DNJ (NN-DNJ) -------

ICV: Intracerebroventricular

CompoundEnzyme/Receptor TargetIC50 / Ki ValueReference
DNJ α-glucosidase (yeast)IC50 values vary widely depending on experimental conditions[5][6]
N-butyl-DNJ (NB-DNJ) α-glucosidaseKi: 515 ± 19 µM[7]
β-glucosidase-[7]
GBA1Ki: 34 ± 3 µM[7]
GBA2Ki: 48.3 ± 0.2 µM[7]
N-nonyl-DNJ (NN-DNJ) GBA2Ki: 0.043 µM (for a related aminocyclopentitol analog)[7]

Experimental Protocols

In Vivo Anti-Obesity Studies in Mice

1. Animals and Diet-Induced Obesity Model:

  • Animals: Male C57BL/6J mice, typically 7-8 weeks old, are commonly used.

  • Housing: Mice are housed under controlled conditions (20±2 °C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Obesity Induction: A high-fat diet (HFD), often with 45% or 60% of calories from fat, is provided for a period of 8-12 weeks to induce obesity. Control groups are fed a standard chow diet.

2. Drug Administration:

  • Oral Administration: DNJ or its analogs can be mixed with the powdered diet at specified concentrations (e.g., 2400 mg/kg/day for NB-DNJ) or administered daily by oral gavage.

  • Intracerebroventricular (ICV) Injection: For central administration studies, mice are anesthetized, and a cannula is stereotaxically implanted into the third ventricle of the brain. The compound (e.g., 5 µg/mL DNJ in 1 µL) is then microinjected.

3. Measurement of Food Intake and Body Weight:

  • Body weight is measured weekly or daily using a suitable scale.

  • Food intake is quantified by providing a known amount of food and measuring the remaining amount at regular intervals (e.g., daily). Automated systems can also be used for continuous monitoring.

4. Adipose Tissue Analysis:

  • At the end of the study, mice are euthanized.

  • Specific fat pads, such as the epididymal, retroperitoneal, and mesenteric fat pads, are carefully dissected and weighed.

In Vitro Adipocyte Differentiation Assay (3T3-L1 Cells)

1. Cell Culture and Seeding:

  • 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) at 37°C in a 10% CO2 incubator.

  • Cells are seeded in culture plates and grown to confluence.

2. Induction of Differentiation:

  • Two days post-confluence (Day 0), the medium is replaced with a differentiation medium containing a cocktail of adipogenic inducers. A common cocktail (MDI) includes:

  • DNJ or its analogs are added to the differentiation medium at various concentrations to assess their effects.

3. Maintenance and Maturation:

  • On Day 2, the differentiation medium is replaced with a medium containing only insulin (10 µg/mL).

  • From Day 4 onwards, the cells are maintained in regular DMEM with 10% FBS, with the medium being changed every two days. Full differentiation is typically achieved by Day 8-10.

4. Assessment of Adipogenesis (Oil Red O Staining):

  • Mature adipocytes are washed with PBS and fixed with 10% formalin for at least 1 hour.

  • Cells are then stained with a working solution of Oil Red O for 10-15 minutes to visualize the accumulated lipid droplets.

  • For quantification, the stain is eluted from the cells using isopropanol, and the absorbance is measured at a specific wavelength (e.g., 490 nm).

Western Blot Analysis of Hypothalamic Signaling Proteins

1. Tissue Preparation:

  • The hypothalamus is rapidly dissected from euthanized mice, snap-frozen in liquid nitrogen, and stored at -80°C.

  • The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Electrophoresis:

  • The protein concentration of the lysate is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE.

3. Immunoblotting:

  • The separated proteins are transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of signaling proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Central Appetite Regulation by DNJ and Analogs

DNJ and its analogs, particularly NB-DNJ, have been shown to exert anti-obesity effects through central mechanisms involving the hypothalamus, a key brain region for regulating energy homeostasis.

G cluster_0 Hypothalamus Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation POMC POMC Neurons pSTAT3->POMC Activation Appetite Appetite Suppression POMC->Appetite DNJ DNJ / NB-DNJ DNJ->pJAK2 Increases ER_Stress Hypothalamic ER Stress DNJ->ER_Stress Reduces ER_Stress->LeptinR Inhibits Signaling Obesity Obesity

Caption: Central anti-obesity mechanism of DNJ via modulation of hypothalamic leptin signaling.

DNJ has been shown to reduce hypothalamic endoplasmic reticulum (ER) stress, which is often elevated in obesity and can impair leptin signaling.[1] By alleviating ER stress, DNJ may enhance the sensitivity of hypothalamic neurons to leptin. This leads to increased phosphorylation of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3).[1] Activated STAT3 then promotes the expression of pro-opiomelanocortin (POMC), an anorexigenic neuropeptide that suppresses appetite.[1] NB-DNJ is also known to cross the blood-brain barrier and cause appetite suppression, suggesting a similar central mechanism of action.[4]

Experimental Workflow for In Vivo Anti-Obesity Study

The following diagram illustrates a typical workflow for an in vivo study investigating the anti-obesity effects of DNJ or its analogs in a diet-induced obesity mouse model.

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization diet Diet-Induced Obesity (High-Fat Diet, 8-12 weeks) acclimatization->diet grouping Random Grouping (Control, DNJ, Analogs) diet->grouping treatment Treatment Administration (Oral or ICV) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring euthanasia Euthanasia & Tissue Collection (End of Study) monitoring->euthanasia Endpoint Reached analysis Adipose Tissue Weight Analysis Biochemical & Molecular Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for an in vivo study of DNJ and its analogs on diet-induced obese mice.

References

Assessing the Synergistic Effects of Deoxynojirimycin with Other Antidiabetic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic potential of 1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, in combination with other classes of antidiabetic drugs. As the prevalence of type 2 diabetes mellitus (T2DM) continues to rise, combination therapies that target multiple pathophysiological pathways are essential for achieving optimal glycemic control. This document synthesizes current experimental evidence, details relevant methodologies, and illustrates the underlying signaling pathways to inform future research and development in this promising therapeutic area.

Introduction to 1-Deoxynojirimycin (DNJ)

1-Deoxynojirimycin is a natural iminosugar predominantly found in mulberry leaves (Morus alba)[1]. Its primary therapeutic action is the competitive inhibition of α-glucosidase enzymes in the small intestine. This inhibition delays the breakdown and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia[1][2]. While DNJ is effective as a monotherapy, its combination with other antidiabetic agents could offer a more comprehensive approach to managing T2DM. This guide explores the synergistic potential of DNJ with three major classes of antidiabetic drugs: biguanides (metformin), sulfonylureas, and glucagon-like peptide-1 (GLP-1) receptor agonists.

Comparative Analysis of Combination Therapies

Direct experimental studies on the synergistic effects of purified DNJ with other antidiabetic drugs are still emerging. However, research utilizing mulberry leaf extract (MLE), which is rich in DNJ, provides valuable insights into these potential interactions[1].

DNJ and Metformin (B114582)

Metformin, a biguanide, is a first-line therapy for T2DM. Its primary mechanisms of action include reducing hepatic glucose production and improving insulin (B600854) sensitivity in peripheral tissues[3].

Experimental Data Summary:

A study investigating the co-administration of MLE and metformin in diabetic rats demonstrated a significant enhancement of metformin's anti-hyperglycemic effect. The combination led to a more substantial reduction in blood glucose levels compared to metformin alone[3].

Treatment GroupAnimal ModelDurationKey FindingsReference
Metformin (25 mg/kg) + SalineDiabetic Rats3 weeksMaximum relative blood glucose level reduction to 87.15 ± 4.25%[3]
Metformin (25 mg/kg) + MLEDiabetic Rats3 weeksMaximum relative blood glucose level reduction to 66.99 ± 7.77%[3]
Metformin (50 mg/kg) + SalineDiabetic Rats3 weeksMaximum relative blood glucose level reduction to 60.76 ± 33.58%[3]
Metformin (50 mg/kg) + MLEDiabetic Rats3 weeksMaximum relative blood glucose level reduction to 49.97 ± 22.44%[3]
Metformin (100 mg/kg) + SalineDiabetic Rats3 weeksMaximum relative blood glucose level reduction to 36.59 ± 12.67%[3]
Metformin (100 mg/kg) + MLEDiabetic Rats3 weeksMaximum relative blood glucose level reduction to 24.95 ± 4.33%[3]

Proposed Mechanisms of Synergy:

The enhanced efficacy of the DNJ (as MLE) and metformin combination is likely due to:

  • Complementary Pharmacodynamic Actions: DNJ reduces the influx of dietary glucose, lessening the glycemic load that metformin needs to manage systemically. Metformin, in turn, addresses the underlying metabolic issues of excessive hepatic glucose production and insulin resistance[1].

  • Pharmacokinetic Interactions: Evidence suggests that components within MLE can inhibit the renal clearance of metformin, leading to higher and more sustained plasma concentrations of the drug, thereby amplifying its therapeutic effect[1][3].

DNJ and Sulfonylureas

Sulfonylureas, such as glibenclamide, function by stimulating insulin secretion from pancreatic β-cells[1].

Experimental Data Summary:

Currently, there are no direct experimental studies that have assessed the synergistic combination of purified DNJ or MLE with sulfonylureas. However, a comparative study in streptozotocin-induced diabetic rats showed that both MLE and glibenclamide were individually effective in reducing fasting blood glucose and improving glucose tolerance[1]. This suggests a potential for additive or synergistic effects by targeting both carbohydrate absorption and insulin secretion. Further research is warranted to explore this combination.

DNJ and GLP-1 Receptor Agonists

GLP-1 receptor agonists (e.g., liraglutide) enhance glucose-dependent insulin secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety[1].

Experimental Data Summary:

There is a notable lack of published experimental data on the synergistic effects of DNJ or MLE in combination with GLP-1 receptor agonists[1]. Given their distinct and complementary mechanisms of action, this combination holds theoretical promise and represents a key area for future investigation.

Experimental Protocols

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is adapted from standard methodologies for assessing glucose tolerance in rodent models[4][5][6][7][8].

Objective: To evaluate the effect of a test compound or combination of compounds on glucose disposal following an oral glucose challenge.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Fasting: Fast the mice for 6-16 hours (overnight is common) with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein to measure fasting blood glucose levels using a glucometer.

  • Drug Administration: Administer the test compound(s) (e.g., DNJ, metformin, or their combination) or vehicle control orally via gavage.

  • Glucose Challenge: After a specified time following drug administration (e.g., 30 minutes), administer a bolus of glucose solution (typically 1-2 g/kg body weight) orally via gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentrations at each time point to generate a glucose tolerance curve. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A reduction in the AUC for the combination therapy compared to individual treatments suggests a synergistic effect.

In Vitro: α-Glucosidase Inhibition Assay

This protocol is based on standard in vitro methods to assess the inhibition of α-glucosidase activity[9][10][11][12][13].

Objective: To determine the inhibitory effect of a test compound or a combination of compounds on α-glucosidase enzyme activity.

Procedure:

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Incubation: In a 96-well microplate, add the α-glucosidase solution to wells containing various concentrations of the test compound(s) (DNJ, another antidiabetic drug, or their combination) or a vehicle control. Incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).

  • Reaction Initiation: Add the pNPG solution to each well to start the enzymatic reaction.

  • Reaction Termination: After a specific incubation time (e.g., 20-30 minutes) at 37°C, stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculation of Inhibition: Calculate the percentage of α-glucosidase inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control reaction (with vehicle) and Abs_sample is the absorbance in the presence of the test compound(s).

  • Synergy Assessment: To assess synergy, the Combination Index (CI) method can be employed. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Signaling Pathways and Mechanisms of Synergy

The synergistic antidiabetic effects of DNJ in combination with other drugs can be attributed to interactions between their respective signaling pathways.

Key Signaling Pathways in Glycemic Control

The PI3K/AKT and AMPK signaling pathways are central to regulating glucose homeostasis[14]. The PI3K/AKT pathway is a primary mediator of insulin signaling, promoting glucose uptake and utilization[15]. The AMPK pathway acts as a cellular energy sensor and, when activated, enhances glucose uptake and fatty acid oxidation[14].

cluster_Insulin Insulin Signaling cluster_AMPK AMPK Signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Insulin Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT GLUT4 Translocation GLUT4 Translocation AKT->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Metformin Metformin AMPK AMPK Metformin->AMPK Hepatic Glucose Production Hepatic Glucose Production AMPK->Hepatic Glucose Production Inhibits Peripheral Glucose Uptake Peripheral Glucose Uptake AMPK->Peripheral Glucose Uptake Promotes

Figure 1: Key Signaling Pathways in Glucose Homeostasis.

Proposed Synergistic Mechanism of DNJ and Metformin

The combination of DNJ and metformin creates a multi-pronged attack on hyperglycemia. DNJ's localized action in the gut complements metformin's systemic effects.

cluster_DNJ DNJ Action cluster_Metformin Metformin Action Carbohydrates Carbohydrates α-Glucosidase α-Glucosidase Carbohydrates->α-Glucosidase Digestion Glucose Absorption Glucose Absorption α-Glucosidase->Glucose Absorption Reduced Postprandial Hyperglycemia Reduced Postprandial Hyperglycemia Glucose Absorption->Reduced Postprandial Hyperglycemia DNJ DNJ DNJ->α-Glucosidase Inhibits Metformin Metformin AMPK Activation AMPK Activation Metformin->AMPK Activation Systemic Effects Reduced Hepatic Glucose Production Increased Insulin Sensitivity AMPK Activation->Systemic Effects Improved Glycemic Control Improved Glycemic Control Systemic Effects->Improved Glycemic Control Reduced Postprandial Hyperglycemia->Improved Glycemic Control Synergistic Effect

Figure 2: Proposed Synergistic Workflow of DNJ and Metformin.

Conclusion and Future Directions

The available evidence, although in some areas preliminary, strongly suggests a promising synergistic potential for the combination of 1-Deoxynojirimycin with other antidiabetic drugs, particularly metformin. The complementary mechanisms of action provide a strong rationale for further investigation into these combination therapies.

Future research should prioritize:

  • Conducting well-designed in vivo studies to quantify the synergistic effects of purified DNJ in combination with metformin, various sulfonylureas, and GLP-1 receptor agonists on glycemic control, insulin sensitivity, and β-cell function.

  • Elucidating the precise molecular mechanisms of interaction, including further investigation into the inhibition of drug transporters and potential cross-talk between signaling pathways.

  • Evaluating the long-term efficacy and safety of these combination therapies in preclinical models of diabetes and its complications, with the ultimate goal of translating these findings into clinical practice.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds like Deoxynojirimycin (DNJ) are paramount to ensuring a safe and compliant laboratory environment. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is prudent to adopt standard laboratory waste management protocols due to potential risks if swallowed, inhaled, or in contact with skin.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound and associated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be performed in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[1][2]

Waste Characterization and Segregation

Proper disposal begins with the correct identification and separation of waste streams to prevent accidental chemical reactions.[1][3] this compound waste should be segregated as follows:

  • Aqueous Waste: All solutions containing this compound should be collected separately from organic solvent waste.[1]

  • Solid Waste: Unused or expired solid this compound is to be treated as chemical waste.[1]

  • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, absorbent pads, and empty product containers, must be considered contaminated and disposed of as hazardous waste.[1][4] The initial rinse of an empty container with a suitable solvent must also be collected as hazardous liquid waste.[4]

Step-by-Step Disposal Procedures

Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound waste:

  • Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for liquids, while sturdy, leak-proof containers are appropriate for solids.[1][4] All containers must have a secure, screw-top cap and be in good condition without any cracks or signs of deterioration.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the date the waste was first added.[5][6]

  • Waste Collection:

    • Aqueous Solutions: Carefully transfer aqueous waste into the designated container, ensuring not to fill it beyond 90% of its capacity to allow for expansion and prevent spills.[1]

    • Solid Waste: Place solid this compound into the designated solid waste container.[1]

    • Contaminated Materials: Collect all contaminated items in a separate, clearly labeled hazardous waste container.[4]

  • Storage: Store all this compound waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[3][5][6] This area must be at or near the point of waste generation.[5][6] Ensure that containers are kept closed at all times, except when adding waste.[1][5][6] It is also best practice to use secondary containment for liquid waste to prevent spills.[4]

  • Disposal Arrangement: Once a waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4] Do not attempt to dispose of the chemical waste yourself.[4]

Spill Management Protocol

In the event of a this compound spill, follow these immediate actions:

  • Alert and Evacuate: Notify others in the vicinity and evacuate the immediate area if necessary. Ensure the area is well-ventilated.[1]

  • Containment: For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.[4] For liquid spills, use a suitable absorbent material.

  • Cleanup: Carefully collect the contained waste using forceps or a scoop and place it into a designated hazardous waste container.[4]

  • Decontamination: Clean the spill area with an appropriate solvent, such as ethanol (B145695) or methanol, followed by soap and water.[4] All cleaning materials must be disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your laboratory supervisor and the institution's EHS department in accordance with their specific procedures.[4]

Quantitative Disposal and Handling Data

The following table summarizes key quantitative parameters for the safe handling and disposal of chemical waste, which should be applied to this compound as a precautionary measure.

ParameterGuidelineRationale
Liquid Waste Container Fill Level Do not exceed 90% capacityTo allow for vapor expansion and prevent spills during transport.[1]
Satellite Accumulation Area (SAA) Liquid Limit Maximum of 55 gallons of hazardous wasteRegulatory limit for laboratory accumulation of hazardous waste.[6]
SAA Acutely Toxic Waste Limit Maximum of 1 quart of liquid or 1 kilogram of solidStricter limit for highly toxic substances; apply caution with all chemicals.[6]
Waste Storage Time Limit in SAA Up to 12 months (unless accumulation limits are met sooner)Regulatory timeframe for storing hazardous waste at the point of generation.[5][6]
Spill Decontamination Solution 10% caustic solution (for some materials)Effective for decontaminating surfaces after a spill.[2]

This compound Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) PPE->WorkArea Segregate Segregate Waste Streams WorkArea->Segregate Aqueous Aqueous Waste Segregate->Aqueous Solid Solid Waste Segregate->Solid Contaminated Contaminated Materials Segregate->Contaminated Container Use Labeled, Compatible Waste Containers Aqueous->Container Solid->Container Contaminated->Container Storage Store in Designated Satellite Accumulation Area Container->Storage EHS Contact EHS for Pickup Storage->EHS

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor. Adherence to these protocols is critical for ensuring personal safety and maintaining a compliant laboratory environment.

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, its toxicological properties have not been fully investigated.[1] Therefore, a cautious approach to handling is recommended. Some sources suggest it may be harmful if swallowed, comes into contact with skin, or is inhaled.[2]

Personal Protective Equipment (PPE)

Standard laboratory best practices necessitate the use of appropriate personal protective equipment to minimize exposure and prevent contamination.[2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shieldsProtects eyes from potential splashes or airborne particles during handling.[2]
Hand Protection Disposable GlovesNitrile gloves are recommendedPrevents direct skin contact and potential contamination of the sample.[1][2]
Body Protection Laboratory CoatFull-lengthShields skin and personal clothing from accidental spills.[2]
Respiratory Protection Not normally requiredUse in a well-ventilated area or chemical fume hoodRecommended when handling the solid form to avoid inhaling dust.[1][2]
Foot Protection Closed-Toe ShoesSubstantial shoes that cover the entire footProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some manufacturers recommend storage at -20°C.[4]

2. Preparation and Handling:

  • Work Area: Conduct all handling and preparation in a designated, well-ventilated area or under a chemical fume hood.[1][2]

  • Avoid Dust Formation: When working with the solid form, handle it carefully to avoid creating dust.[5]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[1] Avoid eating, drinking, or smoking in the work area.

3. Experimental Use:

  • Follow all laboratory-specific protocols for the intended experiment.

  • Ensure all equipment is properly cleaned and calibrated.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Wash the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Contact a poison control center or physician.[1]

  • Spill:

    • Alert others in the area and ensure adequate ventilation.[2]

    • Wear appropriate PPE.

    • Cover the spill with a suitable absorbent material.

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for disposal.[1]

    • Decontaminate the spill area.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Treat all this compound waste, including unused product and contaminated materials, as chemical waste.[2]

  • Waste Segregation:

    • Aqueous Waste: Collect solutions of this compound separately from organic solvent waste.[2]

    • Solid Waste: Dispose of unused or expired solid this compound as chemical waste.[2]

    • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of accordingly.[2]

  • Container Selection: Use a designated, chemically compatible, and clearly labeled hazardous waste container.[6]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not discard in the regular trash or pour down the drain.[6]

Diagram of this compound Handling and Emergency Workflow

G This compound Handling and Emergency Workflow cluster_handling Standard Handling Procedure cluster_emergency Emergency Procedures cluster_disposal Disposal Protocol prep Preparation (Don PPE, Prepare Workspace) handle Handling (Weighing, Dissolving) prep->handle experiment Experimental Use handle->experiment cleanup Cleanup & Waste Segregation experiment->cleanup storage Return to Storage cleanup->storage collect_waste Collect Waste (Aqueous, Solid, Contaminated) cleanup->collect_waste spill Spill Occurs spill_response Spill Response (Evacuate, Ventilate, Contain) spill->spill_response exposure Personal Exposure (Skin/Eye/Inhalation) exposure_response First Aid (Flush, Move to Fresh Air) exposure->exposure_response report Report to Supervisor/EHS spill_response->report spill_response->collect_waste exposure_response->report label_container Label Waste Container collect_waste->label_container ehs_pickup Arrange EHS Pickup label_container->ehs_pickup

Caption: Workflow for handling, emergency response, and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.